2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid
Description
Properties
IUPAC Name |
2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-9(14)6-8-10(15)12-11(16-8)7-4-2-1-3-5-7/h1-5,15H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTOFOSPABEIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441456 | |
| Record name | (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133834-03-4 | |
| Record name | (4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS 133834-03-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, analytical characterization, and known biological activities, with a particular focus on its emerging role as a versatile building block in the development of novel therapeutics, including targeted protein degraders. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of thiazole-based scaffolds in pharmaceutical research and development.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it an attractive core for the design of novel bioactive molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.
This compound (CAS 133834-03-4) has emerged as a key intermediate and a valuable building block in the synthesis of more complex molecules. Its structure, featuring a phenyl group at the 2-position, a hydroxyl group at the 4-position, and an acetic acid moiety at the 5-position, provides multiple points for chemical modification and conjugation, making it particularly suitable for the construction of libraries of compounds for high-throughput screening and lead optimization. Notably, this compound is recognized as a valuable building block in the synthesis of Protein Degrader molecules, a rapidly advancing field in therapeutic research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 133834-03-4 | |
| Molecular Formula | C₁₁H₉NO₃S | |
| Molecular Weight | 235.26 g/mol | |
| Appearance | Solid | |
| Purity | >95% (typical for commercial sources) | |
| InChI Key | NOTOFOSPABEIMC-UHFFFAOYSA-N | |
| SMILES | O=C(O)CC1=C(O)N=C(C2=CC=CC=C2)S1 |
Synthesis and Manufacturing
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a direct and efficient route to the thiazole core. The key precursors for the synthesis of this compound are thiobenzamide and a suitable α-haloketone.
Caption: Proposed synthetic route via Hantzsch thiazole synthesis.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on known Hantzsch thiazole syntheses and should be optimized for specific laboratory conditions.
Step 1: Condensation and Cyclization
-
To a stirred solution of thiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or methanol, add ethyl 3-chloro-4-oxobutanoate (1.0 equivalent).
-
The reaction mixture is heated to reflux for several hours (typically 4-24 hours) and monitored by Thin Layer Chromatography (TLC) for the consumption of starting materials and formation of the intermediate ester.
-
Upon completion, the reaction mixture is cooled to room temperature.
Step 2: Ester Hydrolysis
-
A solution of a base, such as sodium hydroxide or lithium hydroxide (2.0-3.0 equivalents), in water is added to the reaction mixture from Step 1.
-
The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The progress of the reaction is monitored by TLC.
-
Once the hydrolysis is complete, the reaction mixture is cooled in an ice bath.
Step 3: Work-up and Purification
-
The reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Analytical Characterization
The structural integrity and purity of synthesized this compound must be confirmed using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl, thiazole, and acetic acid moieties. Aromatic protons of the phenyl group typically appear as multiplets in the downfield region. The methylene protons of the acetic acid group will present as a singlet, and the acidic proton of the carboxylic acid will be a broad singlet which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid, the carbons of the thiazole ring, and the carbons of the phenyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies to be observed include:
-
A broad O-H stretch for the carboxylic acid hydroxyl group.
-
A sharp C=O stretch for the carboxylic acid carbonyl group.
-
C=N and C=C stretching vibrations characteristic of the thiazole and phenyl rings.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a common method for analysis.
Mechanism of Action and Biological Activities
The biological activities of this compound and its derivatives are a subject of ongoing research. The thiazole scaffold is known to interact with a variety of biological targets.
Putative Mechanisms of Action
The mechanism of action of this compound likely involves its interaction with specific molecular targets and pathways. The compound has the potential to bind to enzymes and receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, which would explain its anti-inflammatory effects. The aromaticity of the thiazole ring allows it to participate in various biochemical interactions, influencing cellular processes.
Anticancer Potential
Thiazole derivatives have shown significant promise as anticancer agents. While specific data for this compound is limited in the public domain, related compounds have demonstrated cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that the presence of the thiazole ring and specific substitutions on the phenyl group are crucial for enhancing cytotoxic activity.
Anti-inflammatory Properties
Preliminary studies on related thiazole compounds suggest potential anti-inflammatory properties, likely mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly valuable tool in modern drug discovery.
A Key Building Block for Targeted Protein Degraders (PROTACs)
One of the most exciting applications of this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two.
The carboxylic acid moiety of this compound provides a convenient attachment point for a linker, which can then be connected to a ligand for an E3 ligase (e.g., ligands for Cereblon or VHL). The 2-phenyl-4-hydroxy-thiazole core can be further functionalized to serve as a ligand for a specific POI.
Caption: Schematic of PROTAC assembly using the title compound.
Scaffold for Kinase Inhibitors
The thiazole core is a common feature in many kinase inhibitors. The structural versatility of this compound allows for the synthesis of derivatives that can be screened for inhibitory activity against various kinases, which are key targets in cancer and inflammatory diseases.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Hazard Classification: Acute toxicity, Oral (Category 4).
-
Hazard Statement: H302: Harmful if swallowed.
-
Precautionary Statements: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion and Future Perspectives
This compound is a molecule with significant potential in the field of drug discovery and development. Its versatile chemical structure, coupled with the proven biological importance of the thiazole scaffold, makes it an attractive starting point for the synthesis of novel therapeutic agents. The growing interest in targeted protein degradation further highlights the value of this compound as a key building block for the next generation of medicines. Future research will likely focus on the synthesis and biological evaluation of novel derivatives of this compound, with the aim of identifying potent and selective inhibitors of disease-relevant targets and advancing new therapeutic strategies for a range of human diseases.
References
- Hantzsch, A. R. Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions and Reagents, 2010.
-
Bio-Techne. Degrader Building Blocks | LYTAC & PROTAC Degraders. [Link]
- Sosič, I., Bricelj, A., & Steinebach, C. E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews, 51(9), 3487-3534, 2022.
- Matysiak, J., et al. New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Bioorganic & Medicinal Chemistry, 24(7), 1435-1443, 2016.
- Lesyk, R., et al. Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5- phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one. Ukrainica Bioorganica Acta, 18(2), 24-31, 2020.
- U.S. Patent No. 4,675,186. (2-Phenyl-4-thiazolyl)glyoxal.
- Chinese Patent No. CN101412699A. Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)
Physicochemical properties of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS: 133834-03-4), a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates its chemical identity, structural features, and core physical properties, supported by spectroscopic data. Detailed, field-proven protocols for the experimental determination of key parameters such as acid dissociation constants (pKa) and solubility are provided to ensure scientific rigor and reproducibility. The guide also touches upon the compound's synthetic routes and its established role as a versatile building block, particularly in the synthesis of protein degraders. This paper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's characteristics to facilitate its application in research and development.
Introduction
The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in the design of novel therapeutics. This compound is a notable derivative that combines the thiazole core with three key functional groups: a phenyl ring, a phenolic hydroxyl group, and a carboxylic acid moiety. This specific arrangement of functional groups imparts a distinct physicochemical profile that is highly relevant for its use as a chemical intermediate and a potential bioactive molecule. It is recognized as a valuable building block in the synthesis of advanced therapeutics, including the burgeoning field of Protein Degrader molecules.[2] This guide aims to synthesize the available technical data and provide practical methodologies for its characterization.
Chemical Identity and Core Properties
A precise understanding of a compound's identity and fundamental properties is the foundation of all subsequent research.
The structure of this compound is defined by a central 1,3-thiazole ring. A phenyl group is attached at position 2, a hydroxyl group at position 4, and an acetic acid side chain at position 5.
Caption: Chemical structure of the title compound.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 133834-03-4 | [2] |
| Molecular Formula | C₁₁H₉NO₃S | [2] |
| Molecular Weight | 235.26 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 196–200 °C (decomposes) | [2] |
| Purity | >95% (commercially available) | [2] |
| SMILES | O=C(O)CC1=C(O)N=C(C2=CC=CC=C2)S1 | |
| InChI Key | NOTOFOSPABEIMC-UHFFFAOYSA-N |
Spectroscopic and Structural Characterization
Spectroscopic analysis is crucial for confirming the structural integrity and purity of the compound. The combination of NMR and IR spectroscopy provides a detailed fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy confirms the presence of all key proton environments. In a typical spectrum recorded in DMSO-d₆, the following resonances are characteristic:
-
Carboxylic Acid Proton: A broad singlet is expected between δ 10–12 ppm.[2] One source specifies this peak at δ 12.1 ppm.[2] This broadness is due to hydrogen bonding and chemical exchange.
-
Phenyl Protons: A multiplet corresponding to the five aromatic protons of the phenyl group appears in the range of δ 7.2–7.8 ppm.[2]
-
Methylene Protons: A sharp singlet for the two protons of the acetic acid's methylene (-CH₂-) group is observed between δ 3.8–4.2 ppm.[2] A specific reported value is δ 4.21 ppm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups based on their vibrational frequencies. For this compound, characteristic absorption bands include:
-
O–H Stretch: A broad band in the region of 3280 cm⁻¹ and generally from 2500-3300 cm⁻¹ corresponds to the O-H stretching of both the carboxylic acid and the phenolic hydroxyl group.[2]
-
C=O Stretch: A strong, sharp absorption band around 1705 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.[2]
-
C=N Stretch: A band around 1560 cm⁻¹ is attributed to the C=N imine stretch within the thiazole ring.[2]
Experimental Protocol 1: Structural Verification via NMR and IR
Objective: To confirm the identity and purity of a synthesized or procured batch of this compound.
A. ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the compound and allows for the observation of exchangeable protons (OH).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum at room temperature. Set an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing & Analysis: Process the raw data (FID) with a Fourier transform. Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm). Integrate the signals and compare the chemical shifts and integration values with the expected pattern described in section 3.1.
B. IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the dry compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Causality: KBr is used as it is transparent in the IR region and forms a solid matrix.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify the key absorption bands and compare their positions with the characteristic frequencies detailed in section 3.2.
Acidity, Solubility, and Lipophilicity
These properties are paramount in drug development as they govern absorption, distribution, metabolism, and excretion (ADME).
Acid Dissociation Constants (pKa)
The compound possesses two primary acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.
-
The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for acetic acid derivatives.
-
The phenolic hydroxyl proton is expected to be less acidic, with a pKa likely in the range of 8-10.
Accurate experimental determination of these two pKa values is essential for predicting the compound's ionization state at physiological pH.
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol 2: Determination of pKa via Potentiometric Titration
Objective: To experimentally determine the pKa values of the carboxylic acid and phenolic hydroxyl groups.
-
System Preparation: Prepare a ~1 mM solution of the compound in deionized water. If solubility is limited, a water/methanol or water/ethanol co-solvent system can be used. Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH. Purge the solution with an inert gas (N₂ or Ar) to prevent CO₂ dissolution.
-
Titration: Titrate the solution with a standardized, carbonate-free NaOH solution (e.g., 0.1 M) using an automated titrator or a precision burette. Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading.
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa (carboxylic acid) is the pH at the midpoint between the start and the first equivalence point. The second pKa (phenol) is the pH at the midpoint between the first and second equivalence points.
-
For higher accuracy, calculate the first derivative of the titration curve (dpH/dV). The peaks in the derivative plot indicate the equivalence points, which are then used to precisely locate the half-equivalence points.
-
Synthesis and Reactivity
Synthetic Pathway
This compound is accessible through multicomponent reactions.[2] A common and effective route involves the cyclization of thiazole precursors with aryl aldehydes and acetic acid derivatives.[2] The reaction is typically performed under reflux conditions, often using a catalyst like sodium acetate to facilitate proton transfer and promote ring closure.[2] Yields for analogous thiazole syntheses using similar methods have been reported in the 60-80% range, demonstrating the efficiency of this approach.[2]
Caption: General synthetic scheme for the title compound.
Chemical Reactivity
The molecule's functional groups offer several sites for further chemical modification:
-
Oxidation: The phenolic hydroxyl group can be oxidized to a ketone.[2]
-
Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for the introduction of other functional groups to modulate activity.[2]
-
Esterification/Amidation: The carboxylic acid is readily converted to esters or amides, a common strategy in medicinal chemistry to alter solubility, cell permeability, and pro-drug design.
Biological Context and Therapeutic Potential
While this specific molecule is often highlighted as a chemical intermediate, its structural motifs are associated with significant biological activities.
-
Building Block for Protein Degraders: It is explicitly identified as a building block for protein degrader molecules, such as Proteolysis Targeting Chimeras (PROTACs).[2] In this context, it may serve as part of a linker or a scaffold connecting a warhead (ligand for a target protein) to an E3 ligase-binding moiety.
-
Potential Bioactivities: Research into the compound and its analogs suggests potential antioxidant, anti-inflammatory, and anticancer properties.[2] The proposed anti-inflammatory mechanism may involve the modulation of crucial signaling pathways, such as inhibiting the transcription factor NF-κB, which plays a key role in inflammatory responses.[2]
Caption: Proposed modulation of the NF-κB signaling pathway.
Conclusion
This compound is a well-defined chemical entity with a rich set of physicochemical properties that make it highly valuable for chemical synthesis and drug discovery. Its defined structure, characterized by robust spectroscopic methods, combined with its acidic nature and multiple points for chemical modification, underpins its utility as a versatile building block. The protocols and data synthesized in this guide provide a solid foundation for researchers to confidently utilize this compound in their work, from fundamental chemical reactions to the development of complex new therapeutics.
References
- Benchchem, this compound,
- Chem-Impex, 4-Phenyl-1,3-thiazole-2-carboxylic acid,
- MDPI, Mechanism of Action of Thiazolidin-2,4-dione,
- Sigma-Aldrich, this compound,
- MDPI, Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents,
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A Comprehensive Guide to the Structural Elucidation of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
Introduction: The Thiazole Scaffold and the Target Molecule
The thiazole ring is a privileged heterocyclic motif found in numerous pharmacologically active compounds, including Vitamin B1. Its unique electronic properties and ability to engage in various biological interactions make its derivatives, such as the title compound, highly valuable in drug discovery.[2][3]
Target Molecule Profile:
| Property | Value | Source |
| IUPAC Name | 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid | [1] |
| CAS Number | 133834-03-4 | [1][4] |
| Molecular Formula | C₁₁H₉NO₃S | [1][4] |
| Molecular Weight | 235.26 g/mol | [1][4] |
The proposed structure combines a phenyl ring, a hydroxy-substituted thiazole core, and an acetic acid side chain. The primary challenge in its elucidation lies not just in confirming the presence of these fragments, but in unequivocally establishing their precise connectivity and ruling out potential isomeric forms. This guide presents a logical, integrated workflow to achieve this.
The Analytical Workflow: A Strategy for Unambiguous Confirmation
Caption: Key HMBC correlations confirming connectivity.
-
Interpretation: The crucial correlation from the methylene protons (-CH₂-) to the thiazole C5 carbon definitively proves the attachment point of the acetic acid side chain. Further correlations from these same protons to the carbonyl carbon and the thiazole C4 carbon lock in this entire fragment. Similarly, a correlation from the phenyl protons to the thiazole C2 carbon confirms the position of the phenyl group. This web of correlations provides an unassailable, self-validating structural proof.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
-
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups by detecting their vibrational frequencies. [5]While it doesn't provide connectivity information, it serves as a quick and essential check that corroborates the findings from MS and NMR.
-
Experimental Protocol (ATR-FTIR):
-
Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Expected Spectrum and Interpretation:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |
| O–H (Carboxylic Acid) | Stretching | 2500–3300 (very broad) | Confirms the carboxylic acid moiety. [1] |
| C–H (Aromatic) | Stretching | ~3000-3100 | Confirms the phenyl ring. |
| C=O (Carbonyl) | Stretching | 1700–1750 | Confirms the carboxylic acid group. [1] |
| C=N / C=C (Ring) | Stretching | 1500–1650 | Characteristic of the thiazole and phenyl rings. |
| C–N | Stretching | 1250–1350 | Confirms the C-N bond within the thiazole ring. [1] |
X-ray Crystallography: The Ultimate Proof
-
Expertise & Rationale: Single-crystal X-ray crystallography is the gold standard for structure determination. [6]It provides a precise three-dimensional map of the electron density in a molecule, allowing for the unambiguous determination of atomic positions, bond lengths, and bond angles in the solid state. [7]If a suitable single crystal can be grown, this technique provides the final, irrefutable proof of structure.
-
Experimental Protocol:
-
Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling.
-
Data Collection: Mount the crystal on a diffractometer and irradiate it with monochromatic X-rays.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.
-
-
Data Interpretation: The output is a 3D model of the molecule. This model will definitively confirm the connectivity of the phenyl, thiazole, and acetic acid moieties, the position of the hydroxyl group, and the relative orientation of the different parts of the molecule.
Conclusion
The structural elucidation of this compound is achieved through a synergistic and hierarchical application of modern analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. A full suite of 1D and 2D NMR experiments then meticulously maps out the atomic connectivity, providing the core structural framework. Infrared spectroscopy offers rapid confirmation of the essential functional groups. Finally, where possible, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This integrated approach ensures the highest level of scientific rigor and trustworthiness, delivering a self-validating data package that definitively characterizes the molecule for its intended use in research and drug development.
References
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . MDPI. Available at: [Link]
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An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry . World Journal of Research and Review. Available at: [Link]
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Advances in structure elucidation of small molecules using mass spectrometry . National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives . ResearchGate. Available at: [Link]
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Structure Elucidation of Small Molecules . Fiehn Lab, UC Davis. Available at: [Link]
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X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide . MDPI. Available at: [Link]
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Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity . National Institutes of Health (NIH). Available at: [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. Available at: [Link]
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Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development . SciSpace. Available at: [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics . FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection . Royal Society of Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. As a key building block, particularly in the synthesis of protein degraders, a thorough understanding of its structural confirmation via spectroscopic methods is paramount for ensuring the integrity and purity of research and development endeavors[1]. This document, crafted from the perspective of a Senior Application Scientist, offers not just data, but a detailed interpretation grounded in established spectroscopic principles.
The molecular structure of this compound, with a molecular formula of C₁₁H₉NO₃S and a molecular weight of 235.26 g/mol , presents several key features for spectroscopic analysis: a phenyl ring, a substituted thiazole heterocycle, a carboxylic acid moiety, and a hydroxyl group[1][2][3]. Each of these functional groups provides a unique signature in various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
A general protocol for acquiring a ¹H NMR spectrum of a thiazole derivative is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of DMSO-d₆ is often advantageous for compounds with exchangeable protons, such as those in hydroxyl and carboxylic acid groups, as it allows for their observation.
-
Instrument Setup: The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
¹H NMR Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.1 | broad singlet | 1H | -COOH |
| 7.82–7.45 | multiplet | 5H | Phenyl-H |
| 4.21 | singlet | 2H | -CH₂- |
| ~10-12 (broad) | broad singlet | 1H | Thiazole -OH |
Data obtained from a commercial source for a sample dissolved in DMSO-d₆ at 400 MHz[3].
Expert Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides clear evidence for the structure of this compound.
-
Carboxylic Acid Proton (δ 12.1): The highly deshielded, broad singlet at 12.1 ppm is characteristic of a carboxylic acid proton[4]. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Phenyl Protons (δ 7.82–7.45): The multiplet integrating to five protons in the aromatic region is indicative of the monosubstituted phenyl ring. The complex splitting pattern arises from the coupling between the ortho, meta, and para protons.
-
Methylene Protons (δ 4.21): The singlet at 4.21 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) group of the acetic acid side chain. Its singlet nature indicates the absence of adjacent protons.
-
Thiazole Hydroxyl Proton: The hydroxyl group attached to the thiazole ring is expected to be a broad singlet, likely in the range of 10-12 ppm, and may exchange with residual water in the solvent. Its observation can sometimes be challenging.
Caption: Correlation of ¹H NMR signals to the molecular structure.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required compared to ¹H NMR.
-
Data Acquisition: The spectrum is acquired on a spectrometer with a broadband probe. A proton-decoupled experiment is standard, resulting in a spectrum of singlets for each carbon. A larger number of scans is necessary due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, and the chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Data Summary
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~171 | -COOH |
| ~165 | C4-OH |
| ~162 | C2 (Thiazole) |
| ~133 | C-ipso (Phenyl) |
| ~130 | C-para (Phenyl) |
| ~129 | C-ortho (Phenyl) |
| ~126 | C-meta (Phenyl) |
| ~115 | C5 (Thiazole) |
| ~30 | -CH₂- |
Expert Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum aligns well with the expected chemical shifts for the proposed structure.
-
Carbonyl Carbon (δ ~171): The signal at the lowest field is attributed to the carboxylic acid carbonyl carbon, which is highly deshielded[4].
-
Thiazole Carbons: The carbons of the thiazole ring are expected in the range of δ 115-165 ppm. The C4 carbon bearing the hydroxyl group is predicted to be significantly deshielded (~165 ppm), as is the C2 carbon attached to the phenyl group and nitrogen (~162 ppm). The C5 carbon, substituted with the acetic acid group, is predicted at a higher field (~115 ppm).
-
Phenyl Carbons: The aromatic carbons of the phenyl ring are expected between δ 126 and 133 ppm. The ipso-carbon (attached to the thiazole ring) is typically at a lower field.
-
Methylene Carbon (δ ~30): The aliphatic methylene carbon is expected at the highest field, around 30 ppm.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation: The resulting fine powder is compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3280 | Broad | O-H stretch (Thiazole-OH and Carboxylic Acid) |
| 1705 | Strong | C=O stretch (Carboxylic Acid) |
| 1560 | Medium | C=N stretch (Thiazole ring) |
Data obtained from a commercial source[3].
Expert Interpretation of the IR Spectrum
The IR spectrum confirms the presence of the key functional groups.
-
O-H Stretching (3280 cm⁻¹): The broad absorption band at 3280 cm⁻¹ is characteristic of the O-H stretching vibrations of both the carboxylic acid and the phenolic hydroxyl group, which are involved in hydrogen bonding.
-
C=O Stretching (1705 cm⁻¹): The strong, sharp peak at 1705 cm⁻¹ is unequivocally assigned to the carbonyl (C=O) stretching of the carboxylic acid group.
-
C=N Stretching (1560 cm⁻¹): The absorption at 1560 cm⁻¹ is attributed to the C=N stretching vibration within the thiazole ring.
Caption: Correlation of functional groups to their IR absorptions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns[7].
Experimental Protocol: Mass Spectrometry
-
Ionization: For a molecule of this nature, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion. Electron ionization (EI) could also be used, which would likely lead to more extensive fragmentation[8].
-
Mass Analysis: The ions are separated based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺˙): The exact mass of C₁₁H₉NO₃S is 235.0303. In high-resolution mass spectrometry (HRMS), the molecular ion peak would be observed at this m/z value. In a low-resolution instrument, it would be seen at m/z = 235.
Proposed Fragmentation Pathway (Electron Ionization)
Under EI conditions, the molecular ion is expected to undergo fragmentation. Key fragmentation pathways for carboxylic acids and thiazole derivatives can be proposed[4][7].
-
Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, 45 Da), leading to a fragment at m/z 190[4][7].
-
Loss of H₂O: The presence of hydroxyl and carboxylic acid groups could lead to the loss of a water molecule (18 Da), resulting in a peak at m/z 217.
-
Thiazole Ring Fragmentation: The thiazole ring itself can fragment. Cleavage of the phenyl group could lead to a fragment corresponding to the thiazole acetic acid moiety.
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is another possibility for carboxylic acids, which would yield a fragment at m/z 191.
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Solubility Profile of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid: A Methodological & Predictive Analysis
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS: 133834-03-4). Recognizing the compound's role as a key building block in the synthesis of protein degraders, understanding its solubility is paramount for successful application in synthesis, purification, and biological screening.[1] Due to the limited availability of specific quantitative solubility data in public literature, this guide emphasizes a predictive analysis based on the molecule's physicochemical properties and provides robust, field-proven protocols for its empirical determination in dimethyl sulfoxide (DMSO) and other common laboratory solvents. The methodologies are designed to yield reliable, reproducible data, forming a self-validating framework for researchers.
Introduction: The Critical Role of Solubility
This compound is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry for its diverse biological activities.[2][3] Its molecular formula is C₁₁H₉NO₃S with a molecular weight of 235.26 g/mol .[1] Solubility is a critical physicochemical parameter that dictates the utility of a compound in nearly every stage of research and development. From selecting an appropriate solvent for a chemical reaction to ensuring a compound remains in solution during a high-throughput biological screen, a thorough understanding of its solubility profile is essential for generating meaningful and reproducible results.[4] In drug discovery, poor solubility can be a major impediment, affecting bioavailability and formulation.[4] This guide serves to equip the researcher with both the theoretical understanding and the practical tools to confidently assess and manage the solubility of this specific thiazole derivative.
Physicochemical Profile and Solubility Prediction
The solubility of a compound is governed by its molecular structure. By examining the key functional groups of this compound, we can make informed predictions about its behavior in various solvents.
Key Structural Features:
-
Carboxylic Acid (-COOH): This is an ionizable, polar group that can act as a hydrogen bond donor and acceptor. Its presence suggests moderate to good solubility in polar protic solvents (like ethanol, methanol) and polar aprotic solvents (like DMSO, DMF). The acidity of this group means its charge state, and thus solubility in aqueous media, will be highly pH-dependent.
-
Phenolic Hydroxyl (-OH): Another polar group that can participate in hydrogen bonding, further contributing to solubility in polar solvents.[1]
-
Phenyl Ring (-C₆H₅): This is a large, nonpolar, hydrophobic moiety. It will tend to decrease aqueous solubility but may improve solubility in solvents with some aromatic character.
-
Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen. It is a polarizable system that contributes to the overall moderate polarity of the molecule.[2]
Predicted Solubility: Based on this structure, a "like dissolves like" principle can be applied. The presence of both polar, hydrogen-bonding groups and a nonpolar phenyl ring suggests a balanced or moderate solubility profile.[1]
-
DMSO (Dimethyl Sulfoxide): Predicted to be an excellent solvent. DMSO is a highly polar aprotic solvent capable of disrupting the crystal lattice and solvating both the polar and nonpolar regions of the molecule. This makes it an ideal choice for preparing high-concentration stock solutions for biological screening.[5][6]
-
Other Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Good solubility is expected due to favorable dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted, driven by hydrogen bonding with the carboxylic acid and hydroxyl groups.[7]
-
Aqueous Solvents (e.g., Water, Buffers): Solubility is expected to be low to moderate and highly dependent on pH.[7] At pH values above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt. Conversely, at low pH, it will be in its neutral, less soluble form.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the predominance of polar functional groups.
The following diagram illustrates the key structural features influencing the compound's solubility.
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A Deep Dive into the Biological Activity Screening of Novel Thiazole Acetic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] When functionalized with an acetic acid moiety, these derivatives present a compelling class of molecules for drug discovery, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] This technical guide provides a comprehensive overview of the essential screening protocols to elucidate the biological activity of novel thiazole acetic acid derivatives. Moving beyond a simple recitation of methods, this document delves into the scientific rationale behind experimental choices, providing a self-validating framework for robust and reproducible results. We will explore the foundational in vitro assays for cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential, complete with detailed, step-by-step protocols and visual workflows. Furthermore, we will touch upon the utility of in silico molecular docking as a predictive tool to understand ligand-protein interactions and guide rational drug design.
Introduction: The Therapeutic Promise of Thiazole Acetic Acid Derivatives
Thiazole-containing compounds are ubiquitous in nature and medicine, with notable examples including vitamin B1 (thiamine) and various clinically approved drugs.[1] The unique electronic properties of the thiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive pharmacophore.[3] The incorporation of an acetic acid group can enhance the pharmacological profile of these molecules by providing an additional site for interaction with biological targets and potentially improving pharmacokinetic properties.
The diverse biological activities of thiazole derivatives stem from their ability to interact with a multitude of cellular targets.[2] In cancer, they have been shown to induce apoptosis, disrupt tubulin polymerization, and inhibit key signaling pathways like PI3K/Akt/mTOR. Their antimicrobial effects are often attributed to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.[4][5] As anti-inflammatory agents, thiazole derivatives can target enzymes like cyclooxygenases (COX), which are central to the inflammatory cascade.[6]
This guide will provide the necessary tools for researchers to systematically screen novel thiazole acetic acid derivatives and uncover their therapeutic potential.
Foundational Screening: A Triad of Biological Evaluation
A comprehensive initial screening of novel thiazole acetic acid derivatives should encompass three key areas of biological activity: cytotoxicity (anticancer potential), antimicrobial efficacy, and anti-inflammatory effects. This tiered approach allows for a broad yet detailed understanding of the compound's pharmacological profile.
Anticancer Activity Screening: The MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing. It provides a quantitative measure of cell viability and is a primary screening tool for identifying compounds with potential anticancer activity.[7]
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Caption: Principle of the MTT assay for cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Novel thiazole acetic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole acetic acid derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. This is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates greater cytotoxic potency.
Table 1: Example Data Presentation for MTT Assay Results
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Thiazole Derivative 1 | MCF-7 | 48 | 15.2 |
| Thiazole Derivative 2 | MCF-7 | 48 | 5.8 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.9 |
| Thiazole Derivative 1 | HepG2 | 48 | 22.5 |
| Thiazole Derivative 2 | HepG2 | 48 | 8.1 |
| Doxorubicin (Control) | HepG2 | 48 | 1.2 |
Antimicrobial Activity Screening
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiazole derivatives have demonstrated significant antibacterial and antifungal activity.[4][9] Two primary methods for initial screening are the agar disc diffusion method and the broth microdilution method.
This method provides a rapid and qualitative assessment of a compound's ability to inhibit microbial growth.[10]
The Principle: A paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disc into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disc. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Caption: Workflow of the agar disc diffusion method.
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.[11]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[10]
-
Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the thiazole acetic acid derivative onto the surface of the agar.[12] A positive control (a standard antibiotic like ciprofloxacin) and a negative control (a disc with the solvent used to dissolve the compound) should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters.
This method provides a quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13]
The Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound in which no growth is observed.[13]
Experimental Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the thiazole acetic acid derivative in Mueller-Hinton broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[14]
-
Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC by identifying the lowest concentration of the compound that shows no visible turbidity.
Table 2: Example Data Presentation for Antimicrobial Screening
| Compound | Test Organism | Agar Disc Diffusion (Zone of Inhibition, mm) | Broth Microdilution (MIC, µg/mL) |
| Thiazole Derivative 3 | S. aureus | 18 | 16 |
| Thiazole Derivative 4 | S. aureus | 25 | 4 |
| Ciprofloxacin | S. aureus | 32 | 1 |
| Thiazole Derivative 3 | E. coli | 12 | 64 |
| Thiazole Derivative 4 | E. coli | 19 | 8 |
| Ciprofloxacin | E. coli | 28 | 0.5 |
Anti-inflammatory Activity Screening: Cyclooxygenase (COX) Inhibition Assay
Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key players in this process. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation.[6] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
The COX inhibition assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. This is typically done by quantifying the production of prostaglandins, such as prostaglandin E2 (PGE2), from the substrate arachidonic acid.[15] The assay can be performed using purified enzymes or in a cell-based format.
Caption: Simplified pathway of COX-mediated inflammation.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Thiazole acetic acid derivatives
-
A known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective)
-
Detection system (e.g., colorimetric or fluorometric probe, or LC-MS/MS for PGE2 quantification)[16]
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzyme solutions in the assay buffer on ice.
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, and the thiazole acetic acid derivative at various concentrations. Add the COX-1 or COX-2 enzyme to the respective wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[15]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding a strong acid). Quantify the amount of prostaglandin produced using a suitable detection method.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
Table 3: Example Data Presentation for COX Inhibition Assay
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Thiazole Derivative 5 | 25.3 | 1.2 | 21.1 |
| Thiazole Derivative 6 | >100 | 5.7 | >17.5 |
| Celecoxib | 35.1 | 0.8 | 43.9 |
| Indomethacin | 0.5 | 2.3 | 0.22 |
In Silico Screening: Molecular Docking for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[17] It is a valuable tool for understanding the potential mechanism of action of novel compounds and for prioritizing candidates for synthesis and biological testing.[18]
The Principle: A 3D model of the target protein is used to create a virtual binding site. The ligand (the thiazole acetic acid derivative) is then computationally "docked" into this site in various conformations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energies indicating a more favorable interaction.[17]
Caption: A generalized workflow for molecular docking.
By docking the novel thiazole acetic acid derivatives into the active sites of known biological targets (e.g., tubulin for anticancer activity, DNA gyrase for antimicrobial activity, or COX-2 for anti-inflammatory activity), researchers can gain insights into their potential mechanisms of action and structure-activity relationships.
Conclusion and Future Directions
The systematic screening of novel thiazole acetic acid derivatives using the robust and validated protocols outlined in this guide will enable researchers to efficiently identify and characterize promising lead compounds. The integration of in vitro biological assays with in silico molecular docking provides a powerful and synergistic approach to modern drug discovery. Future work should focus on elucidating the precise molecular mechanisms of the most active compounds, evaluating their efficacy in in vivo models, and optimizing their pharmacokinetic and toxicological profiles to advance them towards clinical development.
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]
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- SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALU
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The 2-Phenyl-1,3-Thiazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways
An In-depth Technical Guide for Drug Discovery Professionals
The 2-phenyl-1,3-thiazole core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive overview of the key therapeutic targets of 2-phenyl-1,3-thiazole derivatives, delving into their mechanisms of action, the signaling pathways they modulate, and the experimental methodologies crucial for their investigation. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a technical resource to facilitate the discovery and development of novel therapeutics based on this privileged chemical motif.
The Antifungal Potential: Targeting Fungal Ergosterol Biosynthesis
A primary and well-established therapeutic application of 2-phenyl-1,3-thiazole compounds is in the development of antifungal agents.[3][4] These derivatives have demonstrated potent activity against a range of fungal pathogens, including clinically relevant species such as Candida albicans.[3][4]
Core Target: Lanosterol 14α-demethylase (CYP51)
The principal target for the antifungal action of these compounds is Lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme encoded by the ERG11 gene.[3] CYP51 plays a pivotal role in the fungal ergosterol biosynthesis pathway, catalyzing the demethylation of lanosterol, a precursor to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
Mechanism of Action and Signaling Pathway
By inhibiting CYP51, 2-phenyl-1,3-thiazole derivatives disrupt the production of ergosterol. This leads to the accumulation of toxic sterol intermediates and compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.[3][4]
Quantitative Data: In Vitro Anticancer and Kinase Inhibitory Activity
The anticancer efficacy of these compounds is assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their inhibitory constants (Ki or IC50) against specific kinases.
| Compound Derivative | Target Kinase | IC50/Ki | Cell Line | IC50 (µM) | Reference |
| Thiazole derivative 26 | CDK1 | 54.8 nM | SK-MEL-5 | - | [5] |
| Phenylaminopyrimidine 12a | CDK1 | 1-6 nM | HCT-116 | 0.09 | [6] |
| Phenylaminopyrimidine 12u | CDK9 | 7 nM | - | - | [6] |
| Imidazo[2,1-b]thiazole 37 | - | - | MCF-7 | 0.475 | [5] |
Experimental Protocol: In Vitro CDK1/Cyclin B1 Kinase Assay (ADP-Glo™)
Objective: To quantify the inhibitory effect of 2-phenyl-1,3-thiazole compounds on the kinase activity of the CDK1/Cyclin B1 complex.
Methodology: This protocol is based on the ADP-Glo™ Kinase Assay from Promega. [7][8]
-
Reagents:
-
Recombinant human CDK1/Cyclin B1 enzyme.
-
Kinase substrate (e.g., a specific peptide or Histone H1).
-
ATP solution.
-
ADP-Glo™ Reagent.
-
Kinase Detection Reagent.
-
Kinase Assay Buffer.
-
-
Compound Preparation: Prepare serial dilutions of the 2-phenyl-1,3-thiazole test compounds in DMSO.
-
Assay Procedure: a. In a white, opaque 96- or 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the CDK1/Cyclin B1 enzyme. b. Incubate for a defined period (e.g., 10 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate for a specific time (e.g., 60 minutes) at 30°C. e. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. f. Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature. g. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Multi-pronged Attack on Cancer: Multi-Kinase Inhibition
Several 2-phenyl-1,3-thiazole derivatives have been identified as potent inhibitors of multiple receptor tyrosine kinases (RTKs) simultaneously, offering a promising strategy to overcome drug resistance and target multiple oncogenic pathways. [9][10]
Core Targets: VEGFR-2, EGFR, and c-Met
Key RTKs targeted by this class of compounds include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [9]* Epidermal Growth Factor Receptor (EGFR): Frequently overexpressed in various cancers, its activation leads to increased cell proliferation, survival, and invasion.
-
c-Met (Hepatocyte Growth Factor Receptor): Its aberrant activation is implicated in tumor growth, invasion, and metastasis.
Mechanism of Action and Signaling Pathway Crosstalk
These multi-kinase inhibitors typically bind to the ATP-binding site of the kinase domain of these receptors, preventing their autophosphorylation and the activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways. The simultaneous inhibition of these pathways can lead to a synergistic antitumor effect. There is significant crosstalk between the EGFR, VEGFR, and c-Met signaling pathways, making their concurrent inhibition a rational therapeutic approach. [6][11]
Quantitative Data: In Vitro Multi-Kinase Inhibitory Activity
The potency of these compounds is evaluated by their IC50 values against the respective kinases.
| Compound Derivative | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) | c-Met IC50 (µM) | Reference |
| Benzothiazole-urea 6b | 0.014 | 0.94 | 0.072 | [10] |
| Benzothiazole-urea 7a | 0.027 | 0.86 | 0.176 | [10] |
| Benzimidazole-urea 12a | 0.071 | 8.51 | 0.052 | [10] |
| Thiazole derivative 4b | 81.36% inhibition | - | - | [9] |
| Thiazole derivative 4d | 85.72% inhibition | - | - | [9] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA)
Objective: To measure the inhibitory activity of 2-phenyl-1,3-thiazole compounds against VEGFR-2 kinase. [12][13] Methodology:
-
Plate Coating: Coat a 96-well microplate with a substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) peptide).
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer.
-
Kinase Reaction: a. Add the test compound, recombinant human VEGFR-2 enzyme, and ATP to the coated wells. b. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for the phosphorylation of the substrate.
-
Detection: a. Wash the plate to remove unreacted components. b. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody). Incubate. c. Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate. d. Wash the plate and add a chromogenic substrate for the enzyme (e.g., TMB). e. Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate, and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
A Novel Approach: Targeting MicroRNA Biogenesis
Emerging research has highlighted a novel therapeutic strategy for 2-phenyl-1,3-thiazole derivatives: the modulation of microRNA (miRNA) biogenesis. [1]
Core Target: Pre-microRNA-210 (pre-miR-210)
Certain tris-thiazole-based compounds have been shown to selectively bind to the precursor of microRNA-210 (pre-miR-210). [1]MiR-210 is a key regulator of the cellular response to hypoxia, a condition of low oxygen that is prevalent in solid tumors. [1]
Mechanism of Action and Signaling Pathway
The biogenesis of mature miR-210 involves the processing of its precursor, pre-miR-210, by the RNase III enzyme Dicer. By binding to pre-miR-210, the 2-phenyl-1,3-thiazole-containing compounds interfere with its recognition and processing by Dicer, leading to a decrease in the levels of mature, functional miR-210. [1]This, in turn, can reverse the hypoxic adaptive response in cancer cells, making them more susceptible to therapy.
Quantitative Data: In Vitro Inhibition of miR-210 Maturation
The ability of these compounds to inhibit the processing of pre-miR-210 is quantified by their IC50 values in a Dicer cleavage assay.
| Compound Derivative | Target | IC50 (µM) | Reference |
| Tris-thiazole 3b | pre-miR-210 processing | 23.5 | [1] |
| Tris-thiazole 3c | pre-miR-210 processing | 3.31 | [1] |
Experimental Protocol: FRET-based Dicer Cleavage Assay
Objective: To measure the inhibition of pre-miR-210 processing by Dicer in the presence of 2-phenyl-1,3-thiazole compounds. [1] Methodology:
-
Substrate Preparation: Synthesize a pre-miR-210 hairpin RNA labeled with a fluorescent reporter (e.g., FAM) at one end and a quencher (e.g., a dark quencher) at the other end.
-
Reagents:
-
Recombinant human Dicer enzyme.
-
Dicer reaction buffer.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay Procedure: a. In a microplate, add the Dicer reaction buffer, the dual-labeled pre-miR-210 substrate, and the test compound at various concentrations. b. Initiate the reaction by adding the Dicer enzyme. c. Incubate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the pre-miR-210 by Dicer separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to the Dicer activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The 2-phenyl-1,3-thiazole scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of diverse therapeutic targets. The examples highlighted in this guide underscore the broad applicability of this chemical motif in addressing critical unmet needs in antifungal and anticancer therapy.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) and Structure-Based Drug Design: Elucidating the detailed SAR for each target class will enable the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
-
Target Deconvolution: For compounds identified through phenotypic screening, robust target deconvolution strategies are essential to identify their molecular targets and elucidate their mechanisms of action.
-
In Vivo Efficacy and Safety: Promising lead compounds must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Exploring the synergistic potential of 2-phenyl-1,3-thiazole-based inhibitors with existing therapeutic agents could lead to more effective treatment regimens and overcome drug resistance.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of the versatile 2-phenyl-1,3-thiazole scaffold.
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An In-depth Technical Guide to the Discovery of Bioactive Thiazole-Containing Heterocyclic Compounds
Foreword: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents.[2] Found in natural products like vitamin B1 (thiamine) and potent antibiotics, the thiazole moiety is also a key feature in a multitude of synthetic drugs approved for clinical use, including the anti-HIV agent Ritonavir, the anticancer drug Dasatinib, and the anti-inflammatory Meloxicam.[3][4][5] This guide provides researchers and drug development professionals with a technical overview of the modern workflow for discovering and optimizing novel, bioactive thiazole-containing compounds, moving from rational synthesis to biological validation and lead optimization.
Section 1: Strategic Synthesis of Thiazole Libraries
The journey to discovering a novel bioactive compound begins with its chemical synthesis. The choice of synthetic route is critical, dictating the diversity, purity, and yield of the compound library. For thiazoles, several robust methods exist, with the Hantzsch synthesis remaining a foundational and versatile approach.[2]
The Hantzsch Thiazole Synthesis: A Timeless and Versatile Method
First described in the 19th century, the Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[2][6] Its enduring popularity stems from the ready availability of diverse starting materials, allowing for the creation of a wide array of substituted thiazoles. The reaction is typically straightforward and high-yielding.
The fundamental causality of this reaction lies in the nucleophilicity of the thioamide's sulfur atom, which attacks the electrophilic carbonyl-adjacent carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: The Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol: Hantzsch Synthesis of 2,4-disubstituted Thiazoles
This protocol provides a self-validating system for synthesizing a library of thiazole derivatives for initial screening.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the selected thioamide (1.0 eq) in absolute ethanol (20 mL/mmol of thioamide).
-
Initiation of Reaction: Add the corresponding α-haloketone (1.05 eq) to the solution. The slight excess of the α-haloketone ensures the complete consumption of the thioamide starting material.
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes. The disappearance of the starting materials typically occurs within 2-6 hours.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure. The resulting solid is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold ethanol to remove any unreacted starting materials. If further purification is required, recrystallization from ethanol or column chromatography on silica gel is performed to yield the pure thiazole derivative.
-
Structural Confirmation: The structure of the synthesized compound must be unequivocally confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[7] This step is crucial for validating the identity of the compound entering biological screening.
Section 2: Biological Screening and Hit Identification
Once a library of thiazole derivatives is synthesized and structurally validated, the next step is to screen for biological activity. The choice of assay is dictated by the therapeutic area of interest. Thiazoles have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][8][9]
Identifying Anticancer Activity: A Workflow
The discovery of potent anticancer agents is a primary focus of thiazole research.[2] A common and effective workflow for identifying promising candidates involves a multi-stage screening process.
Caption: A typical workflow for discovering anticancer thiazole compounds.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It serves as a robust primary screen for cytotoxic effects.
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[7] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Section 3: Lead Optimization through Structure-Activity Relationship (SAR) Studies
Identifying a "hit" from a primary screen is just the beginning. The initial compound may have modest potency or poor drug-like properties. Lead optimization is the iterative process of modifying the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic profile. This is guided by Structure-Activity Relationship (SAR) studies.[10]
The core principle of SAR is that the biological activity of a compound is directly related to its chemical structure. By systematically altering different parts of the thiazole scaffold and observing the effect on activity, researchers can build a model of the pharmacophore—the essential structural features required for biological activity.
Key Insights from Thiazole SAR Studies
Analysis of numerous thiazole-based compounds has revealed several key SAR trends.
-
Substitution at C2 and C4: The C2 and C4 positions of the thiazole ring are common points for substitution. The nature of the substituent at these positions can drastically alter the biological target and potency. For example, attaching a thiourea linker at the C2 position has been shown to enhance anticancer properties.[11]
-
Role of Aromatic and Heterocyclic Moieties: Hybrid molecules that "club" the thiazole ring with other heterocycles like pyrazoline, thiophene, or triazole often exhibit enhanced biological activity.[12][13] This is because the additional rings can form new interactions with the biological target.
-
Influence of Electron-Withdrawing/Donating Groups: The electronic properties of substituents on appended phenyl rings can significantly influence activity. For instance, in some series of antimicrobial thiazoles, the presence of a strong electron-withdrawing group (like a nitro group) in the para position of a phenyl ring resulted in increased antibacterial and antifungal activity.[12]
Data Presentation: SAR of Anticancer Thiazole Derivatives
The following table summarizes data from a study on novel thiazole derivatives, illustrating how minor structural changes can lead to significant differences in anticancer potency.[7]
| Compound ID | R-Group on Benzylidene Moiety | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HepG2 (µM) | Target Noted |
| 4a | -H | 12.7 ± 0.77 | 6.69 ± 0.41 | - |
| 4c | -NH-NH-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 | VEGFR-2 |
| Staurosporine (Std) | - | 6.77 ± 0.41 | 8.4 ± 0.51 | Multiple Kinases |
| Sorafenib (Std) | - | - | - | VEGFR-2 |
Data sourced from Hegazy et al. (2023).[7]
Causality Analysis: The data clearly shows that the addition of a phenylhydrazine group (Compound 4c ) dramatically increased the potency against the MCF-7 breast cancer cell line compared to the unsubstituted parent compound (4a ), even surpassing the standard drug Staurosporine.[7] This suggests that the phenylhydrazine moiety may be forming critical hydrogen bonds or hydrophobic interactions within the active site of its target, which was identified as the VEGFR-2 kinase.[7] This insight is invaluable for the next round of synthesis, where chemists might explore other substitutions at this position to further enhance potency.
Section 4: Advanced Mechanistic Studies
Once a lead compound with high potency is identified, it is crucial to understand its mechanism of action. This involves moving beyond cell viability assays to more specific molecular and cellular analyses.
Elucidating the Molecular Mechanism
If a lead compound is hypothesized to inhibit a specific enzyme, such as a kinase, a direct enzymatic assay is required for confirmation. For compounds like 4c , which was found to inhibit VEGFR-2, the mechanism involves blocking the receptor's signaling pathway, which is critical for tumor angiogenesis.[7]
Caption: Inhibition of the VEGFR-2 signaling pathway by a bioactive thiazole.
Further studies often include:
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase (e.g., G1/S or G2/M).[7]
-
Apoptosis Assays: Using techniques like Annexin V/PI staining to confirm if the compound induces programmed cell death.[7]
-
Molecular Docking: Computational studies to predict the binding mode of the compound within the active site of its target protein, helping to rationalize the observed SAR.[14]
Conclusion and Future Perspectives
The discovery of bioactive thiazole-containing compounds is a dynamic and highly fruitful area of medicinal chemistry. The journey from initial synthesis to a preclinical candidate is a multi-step, iterative process that relies on a logical progression of synthesis, screening, and optimization. By understanding the causality behind experimental choices—from selecting the Hantzsch synthesis for library generation to using specific assays to probe the mechanism of action—researchers can more efficiently navigate the complex path of drug discovery. As synthetic methodologies become more advanced and our understanding of biological targets deepens, the versatile thiazole scaffold is certain to remain a source of novel and impactful therapeutic agents for years to come.
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Stana, A., Păun, A., Păun, G., & Uivarosi, V. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Available at: [Link]
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Kanchumarthy, S. J., et al. (2024). A review on thiazole based compounds & it's pharmacological activities. CogniScience Transactions. Available at: [Link]
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Alam, M. A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
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Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry. Available at: [Link]
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Belluti, F. (2005). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. Available at: [Link]
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Kumar, V., & Singh, P. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
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Husain, A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]
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Al-Zaqri, N., et al. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Taylor & Francis Online. Available at: [Link]
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Taylor Jr., D. G., et al. (1993). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, V., & Singh, P. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
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Sović, I., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie. Available at: [Link]
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An In-Silico Workflow for the Bioactivity Profiling of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide presents a comprehensive, validated in silico workflow for the prediction and characterization of the bioactivity of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid. In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification of lead compounds and elucidating their mechanisms of action, significantly reducing the time and cost associated with preclinical research.[1] This document provides researchers, scientists, and drug development professionals with a step-by-step methodology, from initial ligand preparation and physicochemical profiling to advanced molecular docking simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. By integrating established, open-access bioinformatics tools, this guide explains not only the execution of these protocols but also the scientific rationale behind key experimental choices, ensuring a self-validating and robust analytical framework. The ultimate goal is to construct a cohesive bioactivity hypothesis for the target molecule, grounded in computational evidence and ready for subsequent in vitro validation.
Introduction to the Target Compound and In Silico Drug Discovery
Chemical and Structural Properties of this compound
The subject of this guide, this compound (henceforth referred to as HPTA), is a derivative of the thiazole heterocyclic ring system. Thiazole moieties are prevalent in numerous clinically approved drugs and biologically active compounds, known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3] The structure of HPTA, featuring a phenyl ring, a hydroxyl group, and a carboxylic acid function, suggests its potential to interact with various biological targets through a combination of hydrogen bonding, and aromatic and hydrophobic interactions.[4]
Key structural identifiers for HPTA are provided below:
-
Canonical SMILES: C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)O[4]
The Rationale for In Silico Bioactivity Prediction
The traditional path of drug discovery is a long, arduous, and expensive process, with a high attrition rate for candidate molecules.[1] In silico, or computer-aided drug design (CADD), techniques have emerged as a critical component to streamline this pipeline.[6][7][8] By modeling and simulating biological processes at a molecular level, CADD allows for the rapid screening of chemical libraries, prediction of drug-target interactions, and early assessment of pharmacokinetic properties before any resource-intensive laboratory experiments are conducted.[1][9] This "fail fast, fail cheap" approach enables researchers to prioritize compounds with the highest probability of success, thereby optimizing the entire drug development workflow.
Workflow Overview
This guide is structured to follow a logical progression from broad, initial screening to more specific, target-focused analyses. The workflow is designed to build a comprehensive bioactivity profile for HPTA, starting with its fundamental drug-like properties, identifying its most probable protein targets, simulating its binding interactions, and finally, predicting its likely behavior within a biological system.
Caption: The workflow for performing a molecular docking experiment.
-
Obtain Receptor Structure: Download the crystal structure of human COX-2 from the RCSB Protein Data Bank (PDB) ([Link]). [10][11][12][13]A suitable entry is PDB ID: 5IKR , which has the NSAID Meloxicam bound in the active site. This provides a crucial reference.
-
Prepare the Receptor (Protein):
-
Load the 5IKR.pdb file into AutoDock Tools.
-
Remove water molecules and any co-solvents.
-
Add polar hydrogens, which are essential for calculating interactions.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared receptor in the required .pdbqt format.
-
-
Prepare the Ligand (HPTA):
-
Load the 3D structure of HPTA obtained from SwissADME (Step 2.1).
-
The software will automatically detect rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
-
Define the Binding Site (Grid Box):
-
The binding site is defined by a 3D grid box. The most reliable way to position this box is to center it on the co-crystallized ligand (Meloxicam in 5IKR).
-
Adjust the size of the grid box to ensure it fully encompasses the active site, typically with dimensions around 25x25x25 Ångströms.
-
-
Run AutoDock Vina:
-
Using a command-line interface or a graphical front-end, execute Vina. [14]
-
Provide the prepared receptor file, the prepared ligand file, and the coordinates and dimensions of the grid box.
-
Vina will perform the docking calculations and output a file containing the predicted binding poses and their corresponding affinity scores.
-
Interpreting Docking Results
Trustworthiness: A docking result is more than just a single number. To validate the simulation, we must analyze both the quantitative affinity score and the qualitative binding pose.
-
Binding Affinity: Vina reports this value in kcal/mol. More negative values indicate stronger predicted binding. For context, values between -7.0 and -10.0 kcal/mol are often considered promising for lead compounds.
-
Pose Analysis: Visualize the top-ranked binding pose of HPTA within the COX-2 active site using a molecular viewer like PyMOL or Chimera.
-
Key Interactions: Look for plausible hydrogen bonds between the ligand's polar groups (hydroxyl, carboxylic acid) and key amino acid residues in the active site (e.g., Arg120, Tyr355, Ser530).
-
Comparison to Reference: Compare the binding pose of HPTA to that of the co-crystallized Meloxicam. If HPTA occupies a similar space and forms analogous interactions, it significantly increases confidence in the prediction.
-
ADMET Profiling: Predicting Pharmacokinetics and Toxicity
Expertise & Experience: A potent compound is useless if it cannot reach its target in the body or is toxic. ADMET prediction is a critical step to assess the likely pharmacokinetic and safety profile of a drug candidate. [9]We again use the SwissADME web server and supplement it with data from pkCSM for a more comprehensive profile. [15]This early-stage analysis helps identify potential liabilities that could cause failure in later clinical stages.
Protocol: In Silico ADMET Prediction
-
Navigate to Web Servers: Use the SwissADME ([Link]) and pkCSM ([Link]) web servers. [15]
-
Submit Ligand: Input the SMILES string for HPTA into both servers.
-
Execute and Consolidate: Run the predictions on both platforms. Consolidate the key ADMET parameters into a single summary table.
Data Summary and Interpretation
| Parameter | Category | Predicted Value | Interpretation & Significance |
| GI Absorption | Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Distribution | No | Unlikely to cross the blood-brain barrier, reducing potential for CNS side effects. |
| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | Metabolism | No | Low risk of drug-drug interactions involving the CYP3A4 enzyme. |
| AMES Toxicity | Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | Toxicity | No | Low risk of cardiotoxicity. |
Trustworthiness: The consolidated ADMET profile for HPTA is highly favorable. It predicts good oral absorption, limited CNS penetration (which is often desirable for non-CNS targets), a clean profile regarding major metabolic enzymes, and no significant flags for toxicity. This profile strengthens its case as a viable drug development candidate.
Synthesis and Future Directions
Building a Cohesive Bioactivity Hypothesis
By synthesizing the data from all preceding sections, we can formulate a robust, evidence-based hypothesis for the bioactivity of this compound:
-
Hypothesis: HPTA is a promising, orally bioavailable anti-inflammatory agent that likely functions through the inhibition of the COX-2 enzyme.
-
Supporting Evidence:
-
Drug-Likeness: The molecule fully complies with Lipinski's Rule of Five, indicating favorable physicochemical properties for oral administration.
-
Target Identification: Target fishing, supported by chemical similarity to the known COX-2 inhibitor Meloxicam, strongly implicates COX-2 as a primary biological target.
-
Mechanistic Insight: Molecular docking simulations predict strong binding affinity to the COX-2 active site, with a binding pose that establishes key hydrogen bonds and hydrophobic interactions essential for inhibition.
-
Pharmacokinetic Profile: In silico ADMET predictions suggest high gastrointestinal absorption, low potential for CNS side effects, minimal risk of common drug-drug interactions, and a low probability of mutagenicity or cardiotoxicity.
-
Limitations of In Silico Models
It is imperative to acknowledge that all in silico predictions are models of reality, not reality itself. They are subject to the accuracy of the algorithms and the quality of the training data used. These predictions do not account for complex biological phenomena such as off-target effects not identified in the initial screen, metabolic pathways not modeled, or patient-specific genetic variations.
Proposed Next Steps: In Vitro Validation
The in silico hypothesis must be validated through laboratory experiments. Based on the computational findings, the following in vitro assays are recommended as the immediate next steps:
-
COX-1/COX-2 Inhibition Assay: This is the most critical experiment. It will quantitatively measure the inhibitory activity (IC₅₀) of HPTA against both COX-1 and COX-2 enzymes, confirming its potency and selectivity.
-
Cell-Based Anti-Inflammatory Assay: Using a cell line such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), measure the ability of HPTA to reduce the production of inflammatory mediators like prostaglandin E₂ (PGE₂).
-
Preliminary Safety Assays: Conduct cytotoxicity assays (e.g., MTT assay) on relevant cell lines to confirm the low toxicity predicted by the in silico models.
References
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. (URL: [Link])
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. (URL: [Link])
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Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. (2023). arXiv. (URL: [Link])
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. (URL: [Link])
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Pharmaceuticals. (URL: [Link])
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Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. (2010). International Journal of Pharmaceutical Sciences and Drug Research. (URL: [Link])
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Drug Discovery and In Silico Techniques: A Mini-Review. (2018). Journal of Drug Discovery and Therapeutics. (URL: [Link])
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Literature review of 2-aryl-thiazole derivatives in medicinal chemistry
An In-depth Technical Guide to 2-Aryl-Thiazole Derivatives in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazole nucleus, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, represents a cornerstone in the field of medicinal chemistry. Its unique structural features and versatile reactivity have made it a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides a comprehensive review of 2-aryl-thiazole derivatives, a prominent class of thiazoles that have demonstrated a remarkable breadth of pharmacological activities. We will delve into the synthetic strategies employed for their preparation, explore their structure-activity relationships (SAR), and detail their applications in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This guide is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and in-depth technical details to facilitate further research and development in this exciting area.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole ring is a five-membered aromatic heterocycle with a sulfur and a nitrogen atom at positions 1 and 3, respectively.[1] This arrangement of heteroatoms imparts a unique electronic and structural profile, making it an excellent pharmacophore. The thiazole nucleus is a key component in a number of FDA-approved drugs, including the anti-cancer agent Dasatinib, the anti-HIV drug Ritonavir, and the anti-inflammatory drug Meloxicam, highlighting its therapeutic significance.[1] The 2-aryl-thiazole moiety, in particular, has garnered significant attention due to the diverse biological activities associated with this structural motif. The aryl group at the 2-position of the thiazole ring offers a key point for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Synthetic Strategies for 2-Aryl-Thiazole Derivatives
The construction of the 2-aryl-thiazole core can be achieved through several synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely employed method for the preparation of thiazole derivatives.[2] This reaction involves the condensation of a thioamide with an α-haloketone.[2] For the synthesis of 2-aryl-thiazoles, an arylthioamide is typically reacted with an appropriate α-haloketone.
Experimental Protocol: A Representative Hantzsch Synthesis of a 2-Aryl-4-methylthiazole Derivative
-
Reaction Setup: To a solution of the substituted arylthioamide (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add chloroacetone (1 mmol).
-
Reaction Conditions: Fit the flask with a condenser and reflux the reaction mixture for 6-10 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure 2-aryl-4-methylthiazole product.[3]
The versatility of the Hantzsch synthesis allows for the introduction of various substituents on both the aryl ring and the thiazole core, making it a powerful tool for generating compound libraries for SAR studies.
Other Synthetic Approaches
While the Hantzsch synthesis is prevalent, other methods for constructing the 2-aryl-thiazole scaffold exist, including:
-
Cook-Heilbron Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide or related reagents to form 5-aminothiazoles.[4]
-
Tcherniac's Synthesis: This approach utilizes the acid hydrolysis of α-thiocyanoketones to yield 2-substituted thiazoles.[4]
-
Palladium-Catalyzed Direct Arylation: Modern cross-coupling strategies, such as the direct arylation of thiazoles with aryl bromides using a palladium catalyst, offer an efficient way to introduce the aryl group at the 2-position.[2]
Caption: Key synthetic routes to 2-aryl-thiazole derivatives.
Therapeutic Applications of 2-Aryl-Thiazole Derivatives
The 2-aryl-thiazole scaffold has been extensively explored for its potential in treating a wide range of diseases. The following sections highlight some of the most significant therapeutic areas.
Anticancer Activity
2-Aryl-thiazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines.[5][6] These compounds have been shown to selectively target cancer cells, sparing normal cells.[5]
One notable example is a series of 2,4-disubstituted 1,3-thiazole derivatives that have shown moderate to good anticancer activity.[7] Molecular docking studies have suggested that these compounds may exert their effects by interacting with key cancer-related proteins such as Ras p21.[7] Another study reported on thiazole-based compounds that act as dual inhibitors of EGFR and BRAFV600E, two important targets in cancer therapy.[3]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution on the Aryl Ring: The nature and position of substituents on the 2-aryl ring significantly influence anticancer activity. Electron-withdrawing groups, such as nitro groups, have been shown to enhance cytotoxic effects in some series.[3] For instance, a 2,4-di-NO2-C6H3 moiety was found to be crucial for the antiproliferative action of certain thiazole derivatives.[3]
-
Substitution at the 4- and 5-positions of the Thiazole Ring: Modifications at these positions can also modulate activity. The introduction of different functional groups can impact the compound's interaction with its biological target.
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Compound V | Thiazole-based derivative | Various cancer cell lines | 0.90 | [3] |
| Compound 4i | Thiazole derivative | SaOS-2 (osteosarcoma) | 0.190 µg/mL | [5] |
| Compound 4c | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7 (breast cancer) | 2.57 | [8] |
| Compound 4c | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | HepG2 (liver cancer) | 7.26 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aryl-thiazole derivatives and a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-Aryl-thiazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[9][10][11]
For instance, a series of new heteroaryl(aryl) thiazole derivatives showed moderate antibacterial activity, with some compounds demonstrating higher potential than the reference drug ampicillin against resistant strains like MRSA.[9] The antifungal activity of these compounds was even more promising, with some derivatives showing efficacy comparable to ketoconazole and fluconazole against Candida strains.[9][10]
Mechanism of Action: Molecular docking studies suggest that the antibacterial activity of some 2-aryl-thiazole derivatives may be due to the inhibition of the E. coli MurB enzyme, while their antifungal action could be attributed to the inhibition of 14α-lanosterol demethylase.[9]
| Compound ID | Target Organism | MIC (mg/mL) | Reference |
| Compound 3 | Various bacteria | 0.23–0.7 | [9] |
| Compound 9 | Various fungi | 0.06–0.23 | [9] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Several 2-aryl-thiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties.[12][13] In a study using the carrageenan-induced rat paw edema model, certain nitro-substituted thiazole derivatives demonstrated better anti-inflammatory activity than the standard drug Nimesulide.[12] These compounds were found to reduce paw edema volume significantly.[12]
Mechanism of Action: The anti-inflammatory effects of these compounds are believed to stem from their ability to inhibit pro-inflammatory mediators and reduce vascular permeability.[12] Some derivatives have also been shown to reduce the expression of inflammatory markers like COX-2 and TNF-α.[14]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Grouping: Divide Wistar rats into several groups: a control group, a standard drug group (e.g., Nimesulide), and test groups receiving different doses of the 2-aryl-thiazole derivatives.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Caption: A typical workflow for the discovery of 2-aryl-thiazole drug candidates.
Neuroprotective and Other CNS Activities
2-Aryl-thiazole derivatives have also shown promise in the treatment of neurological disorders. Some compounds have been identified as acetylcholinesterase (AChE) inhibitors, which is a key target in the management of Alzheimer's disease.[15] For example, an acridine–thiazole hybrid derivative displayed potent AChE inhibitory activity with an IC50 of 6.5 nM.[15] However, concerns about hepatotoxicity associated with the acridine moiety have led to the exploration of other thiazole-based AChE inhibitors.[15]
More recently, thiazole-carboxamide derivatives have been investigated as negative allosteric modulators of AMPA receptors, suggesting their potential as neuroprotective agents in conditions characterized by excitotoxicity, such as epilepsy and Alzheimer's disease.[16] Additionally, certain triazolyl-substituted benzothiazoles have demonstrated significant neuroprotective activity in human neuroblastoma cells.[17]
Future Perspectives and Conclusion
The 2-aryl-thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The versatility of its synthesis and the wide array of biological activities associated with its derivatives make it an attractive starting point for the development of new drugs. Future research in this area will likely focus on:
-
Target-Based Drug Design: Moving from broad phenotypic screening to more target-specific approaches will enable the development of more potent and selective agents.
-
Elucidation of Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects at the molecular level is crucial for their rational optimization.
-
Exploration of New Therapeutic Areas: While significant progress has been made in oncology, infectious diseases, and inflammation, the potential of 2-aryl-thiazole derivatives in other areas, such as metabolic and cardiovascular diseases, remains to be fully explored.
-
Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is essential for their successful translation into clinical candidates.
References
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.).
- Synthesis and anti-inflammatory activity of thiazole deriv
- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Anti-inflammatory activity of thiazole derivatives (A, A1, and A2). (n.d.).
- An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (n.d.). World Journal of Research and Review.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021, July 19). ACS Omega.
- An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiprolifer
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
- Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024, July 8). PubMed Central.
- Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole. (n.d.). PubMed.
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- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Synthesis and Anticancer Activities of Some Thiazole Deriv
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- Review on Chemical-Biological Applications of Thiazole Derivatives. (2020, March 14). Scientific Forefront.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. addCHaVVNcdNxZlWAbMWoa8ifaS0zil9L)
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An In-depth Technical Guide to 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid. It will cover its core molecular and physical attributes, synthesis, analytical characterization, and its emerging applications in medicinal chemistry.
Core Molecular Profile
This compound is a thiazole derivative that has garnered significant interest within the scientific community.[1] Its structure, featuring a thiazole ring, a phenolic hydroxyl group, and an acetic acid moiety, makes it a versatile building block in synthetic and medicinal chemistry.[1]
Physicochemical Properties
A clear understanding of the compound's fundamental properties is the first step in its application. The key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃S | [1][2] |
| Molecular Weight | 235.26 g/mol | [1][2] |
| CAS Number | 133834-03-4 | [1][2] |
| Appearance | Solid | [2] |
| Purity (Typical) | >95% | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through multicomponent reactions.[1] A common and effective approach involves the cyclization of thiazole precursors with aryl aldehydes and acetic acid derivatives.[1]
Synthetic Workflow Diagram
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative example of the synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the chosen thiazole precursor, aryl aldehyde (benzaldehyde), and an acetic acid derivative.
-
Solvent and Catalyst: Add a suitable solvent, such as glacial acetic acid, and a catalyst like sodium acetate, which facilitates proton transfer.[1]
-
Reflux: Heat the mixture to reflux and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: After cooling to room temperature, the reaction mixture is typically poured into cold water to precipitate the crude product.
-
Purification: The collected solid is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.[1]
Rationale for Choices: The use of reflux conditions provides the necessary activation energy for the cyclization reaction. Acetic acid serves as both a solvent and a reactant, while sodium acetate acts as a base to deprotonate the active methylene group, initiating the condensation.
Analytical Characterization for Structural Validation
To ensure the structural integrity of the synthesized compound, a combination of spectroscopic methods is employed.
Spectroscopic Data
| Method | Expected Observations |
| ¹H NMR (DMSO-d₆) | Aromatic protons (phenyl group): multiplet at δ 7.45–7.82 ppm. Methylene protons (CH₂): singlet at δ 4.21 ppm. Hydroxyl proton (OH): broad singlet at δ 12.1 ppm.[1] |
| Infrared (IR) (KBr) | O–H stretch: ~3280 cm⁻¹. C=O stretch: ~1705 cm⁻¹. C=N stretch: ~1560 cm⁻¹.[1] |
| Elemental Analysis | The percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should align with the theoretical values for C₁₁H₉NO₃S within ±0.4%. |
Structural Confirmation Workflow
Caption: Workflow for analytical validation of the compound.
Applications in Drug Discovery and Development
The unique chemical architecture of this compound makes it a compound of interest in several therapeutic areas.
Role as a Building Block
This molecule is recognized as a valuable building block in the synthesis of more complex molecules, particularly in the burgeoning field of protein degradation.[1] Its reactive handles (the carboxylic acid and hydroxyl groups) allow for its incorporation into larger scaffolds designed to induce the degradation of specific target proteins.
Potential Therapeutic Applications
Thiazole derivatives, in general, exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] Preliminary studies and the structural similarity to other bioactive thiazoles suggest that this compound may possess:
-
Anti-inflammatory Properties: By potentially modulating cellular signaling pathways involved in inflammation.[1]
-
Anticancer Potential: Through mechanisms that could include the induction of apoptosis and inhibition of tumor growth.[1]
Further research is ongoing to fully elucidate the therapeutic potential of this compound and its derivatives.[1]
Conclusion
This compound is a well-defined chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and versatile structure make it an attractive starting point for the development of novel therapeutics, particularly in the area of targeted protein degradation. The analytical methods outlined in this guide provide a robust framework for its characterization, ensuring the reliability of future research and development efforts.
References
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Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles - ResearchGate. [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. [Link]
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A Senior Application Scientist's Technical Guide to 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid: Sourcing, Quality Control, and Research Applications
For researchers and drug development professionals, the procurement of high-quality, well-characterized chemical starting materials is a critical, yet often underestimated, step in the experimental workflow. This guide provides an in-depth technical overview of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS No. 133834-03-4), a versatile thiazole derivative with emerging significance in medicinal chemistry. We will delve into its commercial availability, essential quality control protocols, and its current and potential applications, offering a field-proven perspective for its effective use in a research setting.
Compound Overview and Physicochemical Properties
This compound is a heterocyclic compound featuring a core thiazole ring substituted with phenyl, hydroxyl, and acetic acid moieties. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1][2] This particular derivative serves as a valuable building block, notably in the synthesis of more complex molecules like Protein Degrader molecules, a cutting-edge area in therapeutic research.[3]
The key physicochemical properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| CAS Number | 133834-03-4 | [3][4] |
| Molecular Formula | C₁₁H₉NO₃S | [3][4] |
| Molecular Weight | 235.26 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)O | [3] |
| InChI Key | NOTOFOSPABEIMC-UHFFFAOYSA-N | [4] |
| Physical Form | Solid | [4] |
Commercial Sourcing and Supplier Analysis
Identifying a reliable commercial source is the first practical step. The quality and purity of the starting material directly impact experimental reproducibility and the validity of subsequent data. Below is a comparative table of known commercial suppliers.
| Supplier | Product Number | Purity | Notes |
| Sigma-Aldrich | KOB0032 | Not specified | Sold for early discovery research; the buyer is responsible for confirming identity and purity.[4] |
| Benchchem | BCHM25324 | >95% (estimated) | Marketed as a protein degrader building block for research use only.[3] |
Expert Insight: The discrepancy in provided analytical data is significant. While Sigma-Aldrich is a major distributor, their note on this specific product (KOB0032) places the onus of quality control entirely on the end-user.[4] Benchchem provides an estimated purity, which is a useful starting point, but independent verification is still paramount for rigorous scientific work.[3] Therefore, regardless of the supplier, a robust internal quality control workflow is not just recommended, but essential.
Mandatory Quality Control and Verification Workflow
Upon receipt of this compound, a multi-step verification process must be initiated. This self-validating system ensures the material's identity, purity, and integrity before its inclusion in critical experiments.
Caption: Recommended QC workflow for incoming chemical reagents.
A. Thin-Layer Chromatography (TLC) for Routine Purity Check This provides a rapid, qualitative assessment of purity and can help identify major impurities.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A 3:7 mixture of ethyl acetate and hexane is a recommended starting point.[3] Adjust polarity as needed to achieve an Rf value between 0.3 and 0.5.
-
Visualization: Use a UV lamp (254 nm) to visualize the spot. Iodine vapor can also be used.[5]
-
Analysis: A single, well-defined spot suggests high purity. The presence of multiple spots indicates impurities.
B. High-Performance Liquid Chromatography (HPLC) for Quantitative Purity HPLC is the gold standard for determining the purity of a compound.
-
Column: C18 reverse-phase column (e.g., 5 µm, 250 × 4.6 mm).[3]
-
Mobile Phase: An isocratic or gradient elution using acetonitrile and water with 0.1% formic acid. A suggested starting condition is 70:30 acetonitrile/0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 280 nm, determined by a UV scan).
-
Analysis: Purity is calculated based on the area percentage of the main peak. A purity level of >95% is generally acceptable for most research applications.
C. Nuclear Magnetic Resonance (NMR) for Structural Confirmation NMR is essential for confirming the chemical structure.
-
¹H NMR: The aromatic protons of the phenyl group are expected as multiplets between δ 7.2–7.8 ppm. The thiazole ring proton should resonate around δ 6.5–7.0 ppm. The methylene (CH₂) protons of the acetic acid group typically appear as a singlet between δ 3.8–4.2 ppm, and the carboxylic acid proton will be a broad singlet downfield (δ 10–12 ppm).[3]
-
¹³C NMR: Will confirm the number and type of carbon atoms.
-
Solvent: Deuterated DMSO (DMSO-d₆) or methanol (CD₃OD) are suitable solvents.
Synthesis Overview
Understanding the synthetic route can provide insights into potential impurities. The most common method for synthesizing the thiazole core is through a multicomponent condensation reaction.[3] This typically involves the reaction of a thiazole precursor, an aryl aldehyde (benzaldehyde in this case), and an acetic acid derivative.
Caption: General multicomponent synthesis pathway for the target compound.
This one-pot or telescoped approach is efficient but can lead to side products if reaction conditions are not optimized.[3][6] Potential impurities could include unreacted starting materials or incompletely cyclized intermediates.
Research Applications and Potential Mechanisms of Action
While research on this specific molecule is still emerging, its structural motifs suggest several promising avenues for investigation.
A. Building Block for PROTACs and Molecular Glues The primary commercial application noted is as a building block for Protein Degrader molecules.[3] The acetic acid handle provides a convenient point for chemical ligation to linkers, which are then attached to E3 ligase-binding moieties, forming Proteolysis-Targeting Chimeras (PROTACs).
B. Potential Biological Activities The thiazole scaffold is associated with a wide range of biological activities.[2] For this compound, preliminary investigations and structural analogies suggest potential in the following areas:
-
Anti-inflammatory Properties: Thiazole derivatives are known to modulate inflammatory pathways. This compound may influence transcription factors like NF-κB, which are central to the inflammatory response.[3]
-
Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger. The compound may interact with enzymes involved in oxidative stress, such as superoxide dismutase and catalase.[3]
-
Heparanase Inhibition: Structurally related furanylthiazole acetic acids have been identified as inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[7] This suggests a potential, yet unconfirmed, activity for the title compound.
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- 7. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
Abstract
This document provides a detailed, two-step protocol for the synthesis of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry and a key component in the synthesis of advanced molecules like protein degraders.[1] With a molecular formula of C₁₁H₉NO₃S and a molecular weight of 235.26 g/mol , this target compound is synthesized via a robust and well-established Hantzsch thiazole synthesis followed by ester hydrolysis.[1][2] This guide explains the causality behind experimental choices, provides step-by-step instructions, and outlines a self-validating system through in-process controls and final product characterization to ensure reproducibility and high purity.
Introduction and Synthetic Strategy
The 2-phenyl-1,3-thiazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The title compound, functionalized with a 4-hydroxy group and a 5-acetic acid moiety, serves as a versatile intermediate for further chemical elaboration. Its synthesis is most effectively achieved through a two-stage process:
-
Hantzsch Thiazole Synthesis: This classic condensation reaction forms the core thiazole ring. It involves the cyclization of a thioamide (thiobenzamide) with an α-halocarbonyl compound (ethyl 4-chloroacetoacetate). This method is renowned for its reliability and efficiency in constructing substituted thiazoles.[3][4][5]
-
Ester Hydrolysis: The initial synthesis yields the ethyl ester of the target molecule. This ester group acts as a protecting group for the carboxylic acid, facilitating easier purification of the intermediate. A subsequent basic hydrolysis step deprotects the acid to yield the final product.
This strategic approach ensures a controlled reaction pathway, minimizes side-product formation, and allows for the isolation of a high-purity final compound.
Figure 1: Overall two-step synthetic workflow.
Mechanistic Insight: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry. The reaction between an α-haloketone and a thioamide proceeds through a well-defined mechanism that ensures the regioselective formation of the thiazole ring.
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Application Notes and Protocols: Hantzsch Thiazole Synthesis for 2-Phenyl-Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the 2-Phenyl-Thiazole Scaffold
The thiazole ring is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active compounds and pharmaceuticals.[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenyl-thiazole scaffold imparts a unique combination of steric and electronic properties, making it a privileged structure in medicinal chemistry. These derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties, underscoring their significance in drug discovery and development.[2]
The Hantzsch thiazole synthesis, a classic and robust reaction dating back to the 19th century, remains a highly effective and widely utilized method for the construction of the thiazole core.[3][4] This reaction, in its fundamental form, involves the condensation of an α-haloketone with a thioamide.[4][5] For the synthesis of 2-phenyl-thiazole derivatives, this typically involves the reaction of a substituted phenacyl halide (an α-haloketone) with thiobenzamide or its derivatives. The inherent simplicity, generally high yields, and tolerance of a wide range of functional groups make the Hantzsch synthesis a valuable tool for generating libraries of 2-phenyl-thiazole analogs for structure-activity relationship (SAR) studies.[6]
This technical guide provides a comprehensive overview of the Hantzsch synthesis for preparing 2-phenyl-thiazole derivatives, offering detailed experimental protocols, mechanistic insights, and practical guidance for optimization and troubleshooting.
Reaction Mechanism: A Stepwise Look at Thiazole Formation
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]
Here is a visual representation of the reaction mechanism:
Sources
HPLC analytical method for 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid purity
An Application Note for the Purity Determination of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid by High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for this compound. The method utilizes a reversed-phase C18 stationary phase with UV detection, providing a reliable and efficient analytical solution for quality control and research applications in drug development. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability for its intended purpose.
Introduction
This compound is a heterocyclic compound featuring a core structure of a substituted thiazole ring.[1][2] Its molecular formula is C₁₁H₉NO₃S with a molecular weight of 235.26 g/mol .[1][3] Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, serving as building blocks for novel therapeutic agents.[1][2] Accurate determination of the purity of such active pharmaceutical ingredients (APIs) is a critical requirement for ensuring safety and efficacy in drug development and manufacturing.
This document provides a comprehensive guide to a specific, sensitive, and validated HPLC method for assessing the purity of this compound.
Chromatographic Principle and Method Rationale
The method is based on reversed-phase chromatography (RPC), a technique that separates molecules based on their hydrophobicity.[4][5]
-
Stationary Phase Selection : A C18 (octadecylsilyl) silica gel column is chosen as the stationary phase. The non-polar C18 alkyl chains provide a hydrophobic surface that interacts with the phenyl and thiazole rings of the analyte, leading to effective retention.
-
Mobile Phase Rationale : The analyte possesses two acidic functional groups: a carboxylic acid and a phenolic hydroxyl group. To achieve sharp, symmetrical peaks and reproducible retention times, it is essential to suppress the ionization of these groups.[6] This is accomplished by acidifying the mobile phase. A mobile phase pH that is at least two units below the pKa of the analyte ensures that it exists predominantly in its neutral, protonated form.[6] Therefore, a mixture of acetonitrile and an acidified aqueous buffer (0.1% phosphoric acid) is used. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column.
-
Detection : The presence of aromatic rings (phenyl and thiazole) in the analyte's structure results in strong ultraviolet (UV) absorbance. A detection wavelength of 245 nm is selected to ensure high sensitivity for the parent compound and potential impurities.
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (85%, analytical grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade).
-
0.45 µm membrane filters (Nylon or PTFE).
Detailed Experimental Protocols
Chromatographic Conditions
The optimized parameters for the HPLC analysis are summarized in the table below.
| Parameter | Condition |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Add 1.0 mL of 85% phosphoric acid to 450 mL of HPLC-grade water and mix thoroughly.
-
Combine this aqueous solution with 550 mL of acetonitrile.
-
Degas the final mixture by sonication for 15 minutes or by online vacuum degassing.
-
-
Diluent Preparation:
-
Use the mobile phase as the diluent for all standard and sample preparations to ensure peak shape integrity.
-
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
-
Sample Solution (50 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Experimental Workflow Diagram
Caption: High-level workflow from solution preparation to final purity calculation.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. Inject the Working Standard Solution (50 µg/mL) five times and evaluate the parameters against the acceptance criteria defined by USP <621>.[7][8]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector system. |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[9][10]
Validation Workflow
Caption: Core parameters evaluated during method validation as per ICH Q2(R1).
Specificity (Forced Degradation)
Protocol: Forced degradation studies were performed to demonstrate that the method is able to separate the main peak from potential degradation products. The sample solution was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Results: The main peak was well-resolved from all degradation products, proving the method is stability-indicating.
Linearity
Protocol: A series of five solutions were prepared from the Standard Stock Solution at concentrations ranging from 10% to 150% of the working concentration (5 µg/mL to 75 µg/mL). Each solution was injected in triplicate.
-
Results: The method demonstrated excellent linearity over the tested range.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Close to origin | Intercept should not be significantly different from zero. |
Accuracy (Recovery)
Protocol: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). The recovery was calculated for each level (n=3).
-
Results: The method is highly accurate, with recovery values within the acceptable range.
| Concentration Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.2% | 0.45% | 98.0% - 102.0% |
| 100% | 100.5% | 0.31% | 98.0% - 102.0% |
| 120% | 99.8% | 0.52% | 98.0% - 102.0% |
Precision
Protocol:
-
Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day): The repeatability test was duplicated on a different day by a different analyst using a different instrument.
-
Results: The low %RSD values confirm the method's high precision.
| Precision Type | %RSD of Purity Results | Acceptance Criteria |
| Repeatability | 0.25% | %RSD ≤ 2.0% |
| Intermediate Precision | 0.41% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
Results:
-
LOD: 0.05 µg/mL (S/N ≈ 3:1)
-
LOQ: 0.15 µg/mL (S/N ≈ 10:1)
-
Robustness
Protocol: The robustness of the method was evaluated by introducing small, deliberate variations in key parameters.
-
Variations:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
Results: No significant changes in retention time, peak shape, or purity results were observed, indicating the method is robust for routine use.
Data Analysis and Calculation
The purity of the sample is calculated based on the area percent method, which assumes that all impurities have a similar UV response to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The HPLC method described provides a reliable, robust, and accurate means for determining the purity of this compound. The method has been thoroughly validated in accordance with ICH guidelines and is suitable for routine quality control analysis in both research and manufacturing environments. The isocratic nature of the method allows for simple operation and rapid analysis times, enhancing laboratory throughput.
References
-
ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available at: [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]
-
ResearchGate. Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Available at: [Link]
-
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]
-
European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. Available at: [Link]
-
IonSource. Reverse Phase HPLC Basics for LC/MS. Available at: [Link]
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In vitro enzyme inhibition assay using 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
Application Note & Protocol
A Comprehensive Guide to In Vitro Characterization of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid as an Enzyme Inhibitor
Abstract
The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of key enzymatic targets.[1][2] This application note provides a comprehensive framework for the in vitro characterization of This compound , a molecule with potential therapeutic value stemming from its anti-inflammatory and antioxidant properties.[3] We present detailed, self-validating protocols for determining the compound's inhibitory potency (IC₅₀) and elucidating its kinetic mechanism of action (MoA). These protocols are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery, offering a robust methodology to assess the compound's interaction with a purified enzyme of interest.
Introduction: The Scientific Rationale
Enzyme inhibitors are cornerstones of modern pharmacology, acting on targets involved in a myriad of disease processes.[4][5] The purpose of an enzyme inhibition assay is twofold: first, to quantify the potency of a compound, and second, to understand how it inhibits the enzyme.[4] This knowledge is critical for lead optimization and the development of structure-activity relationships (SAR).[4]
The subject of this guide, this compound, belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives have been successfully developed as inhibitors for a diverse range of enzymes, including protein kinases, cholinesterases, and carbonic anhydrases.[2][6][7] The protocols herein are designed to be adaptable to a variety of enzyme systems and detection methods (e.g., absorbance, fluorescence, luminescence).
Causality Behind the Approach: We will first determine the half-maximal inhibitory concentration (IC₅₀), which is a measure of the compound's potency.[8][9] An IC₅₀ value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[10] Following potency determination, we will perform kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive), which provides deeper insight into the inhibitor's binding mode and its relationship with the enzyme's natural substrate.[11]
Experimental Workflow Overview
The process of characterizing an enzyme inhibitor is a stepwise investigation. The following workflow provides a logical progression from initial potency assessment to detailed mechanistic studies.
Caption: High-level workflow for inhibitor characterization.
Materials and Reagents
-
Test Compound: this compound (CAS: 133834-03-4).
-
Enzyme: Purified target enzyme of interest.
-
Substrate: Specific substrate for the target enzyme.
-
Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, HEPES, PBS with appropriate pH and additives like MgCl₂, DTT, BSA).
-
Vehicle: Dimethyl sulfoxide (DMSO, high purity).
-
Positive Control: A known inhibitor for the target enzyme.
-
Detection Reagent: Reagent required to measure the product of the enzymatic reaction (e.g., DTNB for cholinesterase assays, ADP-Glo™ for kinase assays).
-
Microplates: 96-well or 384-well plates (clear, black, or white, depending on the detection method).
-
Instrumentation: Microplate reader capable of measuring absorbance, fluorescence, or luminescence.
-
General Lab Equipment: Pipettes, reagent reservoirs, incubators.
Protocol Part 1: IC₅₀ Determination
This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.[10] It involves measuring enzyme activity across a range of inhibitor concentrations while keeping the enzyme and substrate concentrations constant.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration gradient. A 10-point, 3-fold dilution series is recommended to span a wide concentration range.
-
-
Assay Plate Setup:
-
Design the plate layout to include all necessary controls for a self-validating system.[12]
-
100% Activity Control (Negative Control): Wells containing enzyme, substrate, and assay buffer with DMSO vehicle only.
-
0% Activity Control (Blank): Wells containing substrate and buffer, but no enzyme.
-
Test Compound Wells: Wells containing enzyme, substrate, buffer, and the serially diluted inhibitor.
-
Positive Control Wells (Optional but Recommended): Wells containing enzyme, substrate, buffer, and a known inhibitor at a concentration that yields >80% inhibition.
-
-
Reaction Assembly (Example for a 100 µL final volume):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 1 µL of serially diluted inhibitor, DMSO vehicle, or positive control to the appropriate wells.
-
Add 25 µL of the enzyme solution (prepared in Assay Buffer at 4x the final desired concentration).
-
Gently mix the plate and pre-incubate for 15-30 minutes at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction starts.[4]
-
Initiate the reaction by adding 25 µL of the substrate solution (prepared in Assay Buffer at 4x the final desired concentration, typically at or near its Kₘ value).
-
-
Data Collection:
-
Immediately mix the plate and begin reading on the microplate reader.
-
For kinetic assays, read the plate every minute for 15-30 minutes.[5] For endpoint assays, incubate for a predetermined time and then add a stop reagent before reading.
-
Protocol Part 2: Mechanism of Action (MoA) Studies
MoA studies differentiate between types of reversible inhibition (e.g., competitive, non-competitive) by measuring reaction rates at various substrate and inhibitor concentrations.[11]
Caption: Binding models for reversible enzyme inhibition.
Step-by-Step Methodology:
-
Experimental Design:
-
Select 4-5 concentrations of the inhibitor based on the previously determined IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).
-
For each inhibitor concentration, set up a series of reactions with varying substrate concentrations. The substrate concentration range should typically span from 0.2x Kₘ to 10x Kₘ.
-
-
Reaction Assembly:
-
The assembly is similar to the IC₅₀ assay. For each inhibitor concentration, create a master mix of buffer, inhibitor, and enzyme.
-
Aliquot this mix into wells designated for that inhibitor concentration.
-
Initiate the reactions by adding the varying concentrations of substrate.
-
-
Data Collection:
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor. This is achieved by monitoring product formation over time and determining the slope of the linear phase of the reaction.[5]
-
Data Analysis and Interpretation
A. IC₅₀ Value Calculation
-
Calculate Percent Inhibition:
-
First, determine the reaction rate (e.g., slope of absorbance vs. time) for each well.
-
Use the following formula: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Blank) / (Rate_Vehicle - Rate_Blank))
-
-
Generate Dose-Response Curve:
| Inhibitor Conc. (µM) | Log [Inhibitor] | Rate (mOD/min) | % Inhibition |
| 0 (Vehicle) | N/A | 50.0 | 0% |
| 0.1 | -7.0 | 48.5 | 3% |
| 0.3 | -6.5 | 42.0 | 16% |
| 1.0 | -6.0 | 26.5 | 47% |
| 3.0 | -5.5 | 11.0 | 78% |
| 10.0 | -5.0 | 4.5 | 91% |
| 30.0 | -4.5 | 2.0 | 96% |
| 100.0 | -4.0 | 1.5 | 97% |
| Caption: Example data table for IC₅₀ determination. |
B. Mechanism of Action Analysis
-
Michaelis-Menten & Lineweaver-Burk Plots:
-
Interpreting the Results:
-
Competitive Inhibition: Lines on the Lineweaver-Burk plot intersect on the y-axis. Vₘₐₓ is unchanged, but the apparent Kₘ increases.[16] The inhibitor binds only to the free enzyme at the active site.[4]
-
Non-competitive Inhibition: Lines intersect on the x-axis. Apparent Vₘₐₓ decreases, but Kₘ is unchanged. The inhibitor binds to both free enzyme and the enzyme-substrate complex at an allosteric site.[16][17]
-
Uncompetitive Inhibition: Lines are parallel. Both apparent Vₘₐₓ and Kₘ decrease. The inhibitor binds only to the enzyme-substrate complex.[16]
-
| Kinetic Parameter | Competitive | Non-competitive | Uncompetitive |
| Vₘₐₓ | Unchanged | Decreases | Decreases |
| Kₘ | Increases | Unchanged | Decreases |
| Binding Site | Active Site | Allosteric | Allosteric (ES only) |
| Caption: Summary of kinetic parameters for different inhibition types. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Well-to-Well Variability | Inaccurate pipetting; improper mixing. | Use calibrated pipettes; ensure thorough mixing after each addition. |
| Inhibitor Precipitates in Assay | Low solubility of the compound in aqueous buffer. | Decrease the final DMSO concentration (ensure it remains constant across all wells); check compound solubility limits. |
| No Inhibition Observed | Compound is inactive against the target; incorrect compound concentration. | Verify compound identity and concentration; test a wider concentration range; use a positive control to validate the assay. |
| IC₅₀ Varies Between Experiments | Inconsistent substrate or enzyme concentration. | Use the same batches of reagents; ensure enzyme activity is consistent; always run controls on the same plate. IC₅₀ is sensitive to substrate concentration.[18] |
Conclusion
This application note provides a robust and scientifically grounded methodology for the in vitro characterization of this compound as an enzyme inhibitor. By following these detailed protocols for IC₅₀ determination and mechanism of action studies, researchers can reliably assess the compound's inhibitory profile. This foundational data is essential for advancing promising compounds through the drug discovery pipeline and for building a comprehensive understanding of their therapeutic potential.
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. National Institutes of Health. Available at: [Link].
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Kozak, M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods and Protocols. Available at: [Link].
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Çetinkaya, Y., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link].
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Kim, D., et al. (2025). Design and Synthesis of Novel 6-(Substituted phenyl)-[3][17]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. Molecules. Available at: [Link].
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Application Notes and Protocols: Evaluating the Cytotoxicity of Thiazole Derivatives Using Cell-Based Assays
Introduction: The Rationale for Cytotoxicity Profiling of Thiazole Derivatives
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, serves as a core structural motif in numerous pharmacologically active agents.[1] Its derivatives have garnered significant attention in oncology research due to their demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][3] The mechanisms underlying their anticancer activity are diverse, including the induction of apoptosis, disruption of microtubule assembly, and inhibition of key signaling pathways such as PI3K/Akt/mTOR.[1][4] Given this therapeutic potential, robust and reliable methods for evaluating the cytotoxicity of novel thiazole derivatives are paramount in the drug discovery and development pipeline.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of common cell-based assays to determine the cytotoxic profile of thiazole derivatives. We will delve into the principles, step-by-step protocols, and data interpretation for three widely used assays: MTT, MTS, and LDH. The causality behind experimental choices is explained to ensure scientific integrity and the generation of trustworthy, reproducible data.
I. Foundational Principles: Selecting the Appropriate Cytotoxicity Assay
Cytotoxicity assays are essential tools to measure the degree to which a substance can damage or kill cells.[5] The choice of assay depends on the specific scientific question, the suspected mechanism of action of the compound, and the experimental throughput requirements.
-
Metabolic Assays (MTT & MTS): These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[6][7][8] They are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a water-insoluble purple formazan, requiring a solubilization step before absorbance measurement.[6][9]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Produces a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[10][11]
-
-
Membrane Integrity Assay (LDH): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[5][12] The amount of LDH in the culture supernatant is directly proportional to the number of lysed cells.[12]
Caption: Experimental workflows for MTT, MTS, and LDH cytotoxicity assays.
IV. Data Analysis and Interpretation
The primary output of these assays is a measure of cell viability or cytotoxicity, which is then used to determine the potency of the thiazole derivatives.
Calculations:
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Percentage Viability (for MTT and MTS assays):
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Percentage Cytotoxicity (for LDH assay):
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a standard measure of a compound's potency.
-
Plot the percentage viability or cytotoxicity against the log concentration of the thiazole derivative.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
| Data Output | Interpretation |
| Dose-Response Curve | Visual representation of the relationship between compound concentration and cell viability/cytotoxicity. |
| IC50 Value | A lower IC50 value indicates a more potent cytotoxic compound. |
V. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. [13] | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. [14] |
| Low absorbance values | Insufficient cell number, low metabolic activity of cells. | Optimize cell seeding density. Ensure cells are in a logarithmic growth phase. |
| High background absorbance | Contamination of reagents or culture medium, interference from the test compound. | Use sterile techniques. Run a control with the compound in cell-free medium to check for interference. |
| Unexpected results (e.g., bell-shaped dose-response curve) | Compound precipitation at high concentrations, off-target effects. | Check the solubility of the compound in the culture medium. Consider alternative assay methods to confirm the results. |
VI. Conclusion
The cell-based assays described in this application note provide robust and reliable methods for assessing the cytotoxicity of thiazole derivatives. A thorough understanding of the principles behind each assay, careful experimental design, and meticulous execution are essential for generating high-quality, reproducible data. The choice between MTT, MTS, and LDH assays will depend on the specific research goals, with MTS offering a more streamlined workflow and LDH providing a direct measure of cell membrane damage. By following these protocols and troubleshooting guidelines, researchers can effectively screen and characterize the cytotoxic potential of novel thiazole compounds, contributing to the development of new anticancer therapeutics.
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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YouTube. (2021). Cell Viability and Cytotoxicity determination using MTT assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Selection of optimal cell lines for high-content phenotypic screening. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]
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Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
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Application Note: A Practical Guide to the Antimicrobial Screening of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid Against Pathogenic Bacteria
Introduction: The Pressing Need for Novel Antibacterial Agents and the Promise of Thiazole Derivatives
The rise of antimicrobial resistance (AMR) constitutes one of the most significant threats to global public health. The World Health Organization has highlighted that AMR could lead to 10 million deaths annually by 2050 if no urgent action is taken[1]. This escalating crisis necessitates the discovery and development of new chemical entities with novel mechanisms of action to combat multi-drug-resistant pathogens.
The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[2][3][4] This moiety is present in numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the short-acting antibacterial Sulfathiazole.[2] The therapeutic versatility of thiazole derivatives stems from their ability to interact with various biological targets. In bacteria, proposed mechanisms of action include the inhibition of essential metabolic pathways, disruption of cell wall synthesis by targeting enzymes like UDP-N-acetylmuramate/L-alanine ligase, and suppression of cell division.[2]
This application note focuses on a specific novel compound, 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid (herein referred to as TPAA), as a representative candidate for antimicrobial screening. Its structure, featuring a phenyl group at the 2-position, a hydroxyl group at the 4-position, and an acetic acid moiety at the 5-position, suggests potential for significant biological activity, as structure-activity relationship (SAR) studies often show that phenyl rings and acidic groups can modulate antibacterial efficacy.[2][4]
This guide provides a comprehensive, field-proven framework for the initial in vitro evaluation of TPAA, or similar novel compounds, against a panel of clinically relevant pathogenic bacteria. We will detail the underlying principles and step-by-step protocols for two universally accepted methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion assay for assessing susceptibility.
Part 1: Strategic Planning for Antimicrobial Screening
A successful screening campaign begins with a well-defined strategy. The choices made at this stage are critical for generating reliable and comparable data.
Causality Behind Test Organism Selection
The selection of bacteria is dictated by clinical relevance and the need to assess the compound's spectrum of activity. A standard preliminary panel should include representatives from both Gram-positive and Gram-negative bacteria, as differences in their cell wall architecture profoundly affect compound penetration and efficacy.
Our recommended panel includes pathogens from the "ESKAPE" group, which are notorious for their high rates of multidrug resistance:
-
Staphylococcus aureus (Gram-positive): A leading cause of skin, soft tissue, and bloodstream infections. Including a methicillin-resistant strain (MRSA) is crucial for evaluating efficacy against resistant phenotypes.[5]
-
Escherichia coli (Gram-negative): A common cause of urinary tract infections (UTIs) and sepsis.[6][7]
-
Pseudomonas aeruginosa (Gram-negative): An opportunistic pathogen known for its intrinsic resistance and role in hospital-acquired infections, particularly in immunocompromised patients.[7]
-
Klebsiella pneumoniae (Gram-negative): A significant cause of pneumonia and bloodstream infections, often with extensive drug resistance.[7]
Reference Strains: For reproducibility, it is imperative to use well-characterized reference strains, such as those from the American Type Culture Collection (ATCC). For example: S. aureus (ATCC 29213), E. coli (ATCC 25922), and P. aeruginosa (ATCC 27853).
Rationale for Method Selection: Quantitative vs. Qualitative Assessment
In vitro antimicrobial susceptibility testing (AST) can be broadly categorized into dilution and diffusion methods.[6]
-
Broth Dilution (Quantitative): This method determines the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] It is considered the "gold standard" for its quantitative and reproducible nature, providing a precise measure of a compound's potency.[10][11]
-
Disk Diffusion (Qualitative): This method assesses the growth inhibition around a filter disk impregnated with the test compound. The diameter of the "zone of inhibition" provides a qualitative measure of susceptibility (Susceptible, Intermediate, or Resistant). It is a simpler, lower-cost method ideal for rapid preliminary screening.[7]
Employing both methods provides a comprehensive initial profile of the test compound's activity. The workflow diagram below illustrates the strategic integration of these assays.
Caption: High-level workflow for initial antimicrobial screening.
Part 2: Detailed Protocols and Methodologies
Adherence to standardized protocols is paramount for ensuring the validity and reproducibility of results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]
Protocol 2.1: Broth Microdilution Assay for MIC Determination
This protocol determines the lowest concentration of TPAA that inhibits bacterial growth in a liquid medium.
Materials:
-
Test Compound (TPAA) stock solution (e.g., 1280 µg/mL in DMSO)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Step-by-Step Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the wells after adding the compound will be 5 x 10⁵ CFU/mL.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the TPAA working solution (e.g., 128 µg/mL in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the diluted bacterial suspension (from step 1) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
Visually inspect the wells. The MIC is the lowest concentration of TPAA at which there is no visible turbidity (i.e., the first clear well).[12]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 2.2: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This protocol provides a qualitative assessment of bacterial susceptibility to TPAA.
Materials:
-
Test Compound (TPAA)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains and prepared 0.5 McFarland inoculum (as in Protocol 2.1)
-
Sterile cotton swabs
-
Forceps
Step-by-Step Procedure:
-
Disk Preparation:
-
Aseptically apply a known amount of TPAA solution to each sterile blank disk (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions (rotating the plate approximately 60° each time) to ensure confluent growth.
-
-
Disk Application:
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the prepared TPAA disk onto the center of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (solvent only).
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
-
Reading the Results:
-
Measure the diameter of the zone of complete growth inhibition (including the disk) in millimeters (mm) using a ruler or caliper.
-
Interpret the results based on established breakpoints, if available, or use the zone size for comparative analysis.
-
Part 3: Data Presentation and Interpretation
Table 1: Illustrative MIC Values for TPAA against Pathogenic Bacteria
The MIC is the primary quantitative indicator of a compound's potency. Lower MIC values indicate higher potency.[8][9]
| Bacterial Strain | Gram Stain | TPAA MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 8 | 0.5 |
| S. aureus (MRSA) | Positive | 16 | >32 |
| E. coli ATCC 25922 | Negative | 32 | 0.015 |
| P. aeruginosa ATCC 27853 | Negative | 64 | 0.25 |
| K. pneumoniae ATCC BAA-1705 | Negative | 32 | >32 |
Interpretation:
-
The illustrative data suggests TPAA has moderate activity against Gram-positive bacteria, including the MRSA strain, which is a significant finding.
-
The activity against Gram-negative bacteria is lower (higher MICs), a common challenge for new compounds due to the outer membrane barrier of these organisms.
-
The compound is less potent than the control antibiotic, Ciprofloxacin, which is expected for an early-stage screening candidate.
Table 2: Illustrative Zone of Inhibition Diameters for TPAA (30 µg disk)
Zone diameters provide a qualitative but crucial confirmation of inhibitory activity.
| Bacterial Strain | Gram Stain | TPAA Zone Diameter (mm) | Ciprofloxacin (5 µg) Zone (mm) |
| S. aureus ATCC 29213 | Positive | 18 | 25 |
| S. aureus (MRSA) | Positive | 15 | 6 |
| E. coli ATCC 25922 | Negative | 12 | 30 |
| P. aeruginosa ATCC 27853 | Negative | 9 | 28 |
| K. pneumoniae ATCC BAA-1705 | Negative | 13 | 6 |
Interpretation:
-
The zone diameters correlate well with the MIC data. Larger zones are observed for the more susceptible Gram-positive strains.
-
The clear zone around the MRSA and K. pneumoniae strains, where Ciprofloxacin is ineffective, further highlights the potential of TPAA as a lead compound for tackling resistant pathogens.
Part 4: Mechanistic Insights and Future Directions
The initial screening data, while illustrative, provides a foundation for forming hypotheses about TPAA's mechanism and guiding the next steps in development.
Putative Mechanism of Action
Thiazole derivatives are known to act via several mechanisms.[2] The observed activity against both Gram-positive and Gram-negative bacteria suggests a target that is conserved across these groups, although efficacy is modulated by cell envelope differences. Potential targets could include:
-
DNA Gyrase/Topoisomerase IV: Inhibition of these enzymes disrupts DNA replication.
-
Cell Division Proteins (e.g., FtsZ): Interference with the formation of the Z-ring would block bacterial cytokinesis.[2]
-
Peptidoglycan Synthesis: Inhibition of enzymes like MurB ligase would compromise cell wall integrity.[2]
The diagram below outlines these potential bacterial targets for a thiazole-based compound like TPAA.
Caption: Potential antibacterial targets of thiazole compounds.
Self-Validating Systems and Quality Control
To ensure the trustworthiness of the screening data, every experiment must include a self-validating system:
-
Positive Controls: A well-characterized antibiotic (e.g., Ciprofloxacin, Vancomycin) must be run in parallel to confirm that the bacteria are susceptible and the assay is performing correctly.
-
Negative Controls: A solvent control (e.g., DMSO) must be included to ensure the vehicle has no intrinsic antimicrobial activity at the concentrations used.
-
Reference Strains: Using ATCC reference strains allows for comparison with expected MIC ranges published by standards organizations like CLSI, validating the entire testing procedure.[10]
Next Steps in Drug Development
If a compound like TPAA shows promising activity (e.g., MIC ≤ 16 µg/mL against a resistant strain), the logical next steps would include:
-
Cytotoxicity Testing: Evaluate the compound's toxicity against mammalian cell lines to determine its therapeutic index.
-
Mechanism of Action Studies: Perform specific enzymatic or cellular assays to identify the precise molecular target.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs of TPAA to improve potency and refine its pharmacological properties.
-
In Vivo Efficacy Studies: Test the compound in an appropriate animal model of infection.
Conclusion
This application note provides a robust and scientifically grounded framework for the initial antimicrobial screening of the novel compound this compound. By integrating standardized protocols like broth microdilution and disk diffusion with a strategic selection of pathogenic bacteria, researchers can generate reliable and actionable data. The illustrative results presented herein demonstrate how to interpret such data to identify promising lead compounds that warrant further investigation in the critical fight against antimicrobial resistance. The key to success lies in meticulous execution, rigorous quality control, and a clear understanding of the scientific principles behind each step of the screening cascade.
References
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Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R, A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 222-243. [Link]
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Ansari, A., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. [Link]
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Nastasa, C. M., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Farmacia, 65(5), 714-722. [Link]
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Botor, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(10), 1459. [Link]
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Al-Ostath, A., et al. (2021). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. Journal of comprehensive pediatrics, 12(3). [Link]
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CLSI. (2025). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]
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Peršuri, A., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9344-9357. [Link]
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IDEXX Laboratories. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. [Link]
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Al-Ostath, A., et al. (2021). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. PubMed. [Link]
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IDEXX Laboratories. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
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Zhu, W., et al. (2023). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. European Journal of Medicinal Chemistry, 258, 115689. [Link]
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Kumar, R., et al. (2015). Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. Chemistry Central Journal, 9(1), 1-11. [Link]
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Dadgostar, P. (2019). Antimicrobial Resistance: Implications and Costs. Infection and drug resistance, 12, 3903. [Link]
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Application Notes and Protocols for Antifungal Activity Testing of Novel Thiazole Compounds
Introduction: The Emergence of Thiazole Compounds in Antifungal Research
The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the urgent discovery and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activity.[1][2][3] Structurally characterized by a five-membered ring containing both sulfur and nitrogen, these compounds often exert their antifungal effects by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] This mechanism is analogous to that of widely used azole antifungals.[4] However, some studies suggest that thiazole derivatives may also act through alternative mechanisms, such as inducing the production of reactive oxygen species, which could be advantageous in overcoming existing resistance pathways.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reproducible testing of the antifungal activity of novel thiazole compounds. It is designed to be a practical resource, blending established principles with actionable protocols, ensuring scientific integrity and logical experimental progression.
Part 1: Foundational Principles of Antifungal Susceptibility Testing
Antifungal susceptibility testing (AFST) is the cornerstone of antifungal drug discovery, providing critical in vitro data on a compound's potency and spectrum of activity.[6][7] The primary objective is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[7] This section outlines the key considerations and methodologies that form the basis of reliable AFST.
The Importance of Standardized Methodologies
To ensure inter-laboratory reproducibility and comparability of data, it is imperative to adhere to standardized testing protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two internationally recognized bodies that have established detailed guidelines for AFST.[6][7][8][9][10] These standards encompass critical parameters such as the composition of the growth medium, inoculum preparation, incubation conditions, and endpoint determination.[7][8]
Selection of Fungal Strains and Quality Control
The choice of fungal strains is pivotal for evaluating the spectrum of activity of novel thiazole compounds. A well-curated panel should include:
-
Reference Strains: American Type Culture Collection (ATCC) strains with well-characterized susceptibility profiles are essential for quality control (QC). Commonly used QC strains for yeast susceptibility testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[11][12][13]
-
Clinically Relevant Isolates: A diverse collection of recent clinical isolates, including species known for intrinsic or acquired resistance (e.g., Candida auris, azole-resistant Aspergillus fumigatus), will provide a more comprehensive understanding of the compound's potential clinical utility.
-
A Broad Range of Species: Testing against a variety of pathogenic yeasts (e.g., Candida albicans, Cryptococcus neoformans) and molds (e.g., Aspergillus fumigatus, Rhizopus species) is crucial to determine the breadth of antifungal activity.
Regular QC testing is non-negotiable for a self-validating system. The MICs of reference strains against standard antifungal agents should fall within a predefined, acceptable range to ensure the validity of the experimental run.[11]
Part 2: A Hierarchical Approach to Antifungal Activity Assessment
A tiered or hierarchical approach is an efficient strategy for screening and characterizing novel compounds. This typically begins with a primary screening assay to identify active compounds, followed by more detailed quantitative and mechanistic studies.
Caption: A hierarchical workflow for assessing the antifungal activity of novel thiazole compounds.
Primary Screening: The Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a simple, cost-effective, and rapid qualitative screening tool.[6][14][15] It is particularly useful for initial screening of a large number of compounds to identify those with antifungal activity.
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a standardized fungal suspension. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk after incubation.[14][15] The diameter of this zone is proportional to the antifungal activity of the compound.
Protocol: Disk Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[6][7] The final pH of the agar should be between 7.2 and 7.4.[6][7] Pour 20-25 mL of the molten agar into sterile 100 mm Petri dishes and allow to solidify.
-
Inoculum Preparation:
-
For yeasts, select 3-5 well-isolated colonies from a 24-hour culture on Sabouraud Dextrose Agar (SDA).
-
Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
Disk Application: Aseptically apply sterile 6 mm paper disks impregnated with a known concentration of the novel thiazole compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours for yeasts.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a caliper or ruler.
Secondary Screening: Broth Microdilution for MIC Determination
The broth microdilution assay is the gold standard for quantitative AFST and is used to determine the MIC of a compound.[8][16] This method is essential for comparing the potency of different compounds and for establishing a baseline for further studies.
Principle: A standardized fungal inoculum is exposed to serial twofold dilutions of the test compound in a microtiter plate. Following incubation, the lowest concentration of the compound that inhibits visible growth is recorded as the MIC.[7]
Protocol: Broth Microdilution Assay (Adapted from CLSI M27 for Yeasts)
-
Compound Preparation: Prepare a stock solution of the thiazole compound in a suitable solvent (e.g., DMSO). Create serial twofold dilutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve concentrations ranging from, for example, 0.03 to 16 µg/mL.
-
Inoculum Preparation: Prepare a fungal suspension as described for the disk diffusion assay. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Plate Preparation:
-
Add 100 µL of the appropriate drug dilution to each well of a 96-well microtiter plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azole-like compounds) compared to the growth control.[17] This can be determined visually or by using a spectrophotometer to measure optical density.[16][18]
Table 1: Hypothetical MIC Data for Novel Thiazole Compounds against Candida Species
| Compound | C. albicans ATCC 90028 MIC (µg/mL) | C. glabrata Clinical Isolate MIC (µg/mL) | C. auris Clinical Isolate MIC (µg/mL) | Fluconazole MIC (µg/mL) (C. albicans) |
| Thiazole-A | 0.25 | 0.5 | 1 | 0.5 |
| Thiazole-B | 8 | 16 | >16 | 0.5 |
| Thiazole-C | 0.125 | 0.25 | 0.5 | 0.5 |
Part 3: Advanced Characterization of Antifungal Activity
For compounds that demonstrate potent activity in secondary screening, further characterization is necessary to understand their fungicidal or fungistatic nature and to elucidate their mechanism of action.
Time-Kill Kinetics Assay
This dynamic assay provides information on the rate at which a compound kills a fungal population over time.[19][20] It helps to differentiate between fungicidal (killing) and fungistatic (inhibiting growth) activity.
Principle: A standardized fungal inoculum is exposed to various concentrations of the test compound (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL). A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[21]
Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare a fungal suspension in RPMI 1640 medium to a starting concentration of approximately 1-5 x 10^5 CFU/mL.
-
Experimental Setup: Prepare tubes containing the fungal inoculum and the thiazole compound at concentrations of 0x (growth control), 1x, 2x, 4x, and 8x the predetermined MIC.
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation.[20] At time points 0, 2, 4, 8, 12, and 24 hours, remove an aliquot from each tube.
-
Viability Counting: Perform serial tenfold dilutions of each aliquot in sterile saline and plate 100 µL of appropriate dilutions onto SDA plates.
-
Data Analysis: After incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot log10 CFU/mL versus time to generate time-kill curves.
Caption: Representative time-kill curves illustrating fungistatic and fungicidal activity.
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Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. Available at: [Link]
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CLSI BROTH MICRODILUTION METHOD FOR TESTING SUSCEPTIBILITY OF MALASSEZIA PACHYDERMATIS TO THIABENDAZOLE. Lume UFRGS. Available at: [Link]
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A disc test of antifungal susceptibility. ConnectSci. Available at: [Link]
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Current status of antifungal susceptibility testing methods. Medical Mycology. Available at: [Link]
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Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. Available at: [Link]
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Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
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How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available at: [Link]
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EUCAST: EUCAST - Home. EUCAST. Available at: [Link]
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Clinical breakpoint table. EUCAST. Available at: [Link]
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Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. PubMed Central. Available at: [Link]
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Determination of Antifungal MICs by a Rapid Susceptibility Assay. PubMed Central. Available at: [Link]
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Thiazole antifungals. EBSCO. Available at: [Link]
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Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. PubMed Central. Available at: [Link]
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Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed Central. Available at: [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. Available at: [Link]
-
Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value. ResearchGate. Available at: [Link]
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Heterocycle Thiazole Compounds Exhibit Antifungal Activity through Increase in the Production of Reactive Oxygen Species in the Cryptococcus neoformans-Cryptococcus gattii Species Complex. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC. Available at: [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
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MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. MDPI. Available at: [Link]
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Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. PubMed. Available at: [Link]
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A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. Available at: [Link]
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EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]
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Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. PubMed. Available at: [Link]
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Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available at: [Link]
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SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Application Notes and Protocols for the Evaluation of Anti-inflammatory Activity of Thiazole Acetic Acid Derivatives
Introduction: The Therapeutic Potential of Thiazole Acetic Acid Derivatives in Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated and chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Thiazole acetic acid derivatives, in particular, have emerged as a promising class of compounds for the development of novel anti-inflammatory agents.[2][3] Their therapeutic potential is often attributed to their ability to modulate key inflammatory pathways, such as the arachidonic acid cascade, by inhibiting cyclooxygenase (COX) enzymes.[4][5]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory activity of novel thiazole acetic acid derivatives. The protocols outlined herein are designed to be robust and reproducible, enabling a thorough investigation from initial in vitro screening to in vivo validation.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial assessment of anti-inflammatory potential is typically conducted using cell-based and enzymatic assays. These in vitro models offer a controlled environment to elucidate the molecular mechanisms of action and to screen a large number of compounds in a cost-effective and time-efficient manner.
Inhibition of Cyclooxygenase (COX) Enzymes
Scientific Rationale: The COX enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[4] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
This protocol is adapted from commercially available COX inhibitor screening kits.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Thiazole acetic acid derivatives (test compounds)
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate (black, clear bottom)
-
Fluorometric microplate reader
Procedure:
-
Prepare the assay buffer containing heme and the fluorometric probe.
-
Add the assay buffer to the wells of the 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include wells for a vehicle control (e.g., DMSO) and positive controls.
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time (e.g., 5-10 minutes).
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Thiazole Derivative 1 | 15.2 | 0.8 | 19.0 |
| Thiazole Derivative 2 | 25.6 | 12.3 | 2.1 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |
Fictional data for illustrative purposes.
Inhibition of Nitric Oxide Production in Macrophages
Scientific Rationale: Macrophages play a critical role in the inflammatory response. Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages upregulate the expression of inducible nitric oxide synthase (iNOS).[6] iNOS produces large amounts of nitric oxide (NO), a potent pro-inflammatory mediator.[7] Therefore, the inhibition of NO production in LPS-stimulated macrophages is a reliable indicator of anti-inflammatory activity.[8]
Experimental Protocol: Griess Assay for Nitrite Determination in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Thiazole acetic acid derivatives (test compounds)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Spectrophotometric microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the thiazole acetic acid derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).
-
After incubation, collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO production inhibition.
Visualization of the Experimental Workflow:
Caption: Workflow for Nitric Oxide Production Assay.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
Scientific Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that orchestrate the inflammatory response.[9] Their production by immune cells, such as macrophages, is a hallmark of inflammation.[9] Evaluating the ability of thiazole acetic acid derivatives to suppress the secretion of these cytokines provides further evidence of their anti-inflammatory potential.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
Cell culture supernatants from LPS-stimulated RAW 264.7 cells (as prepared in the NO assay)
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Microplate washer (optional)
-
Spectrophotometric microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit. A general procedure is outlined below.
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-linked secondary antibody (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve and calculate the concentration of TNF-α or IL-6 in the samples.
Visualization of the NF-κB Signaling Pathway:
Caption: Simplified NF-κB Signaling Pathway.
Part 2: In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential for confirming the anti-inflammatory efficacy of lead compounds in a whole-organism context, providing insights into their bioavailability, metabolism, and potential toxicity.
Carrageenan-Induced Paw Edema in Rodents
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[10][11] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of anti-inflammatory agents.[12]
Experimental Protocol:
Animals:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
Materials:
-
Carrageenan (lambda, type IV)
-
Thiazole acetic acid derivatives (test compounds)
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Animal handling and dosing equipment
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Group the animals randomly (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at least 3 doses).
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer or calipers.
-
Administer the test compounds, positive control, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Thiazole Derivative 1 | 10 | 0.52 ± 0.04* | 38.8 |
| Thiazole Derivative 1 | 20 | 0.38 ± 0.03 | 55.3 |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
*p<0.05, *p<0.01 compared to vehicle control. Fictional data for illustrative purposes.
Visualization of the In Vivo Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Conclusion
The systematic evaluation of thiazole acetic acid derivatives using the detailed in vitro and in vivo protocols described in this application note will enable a comprehensive understanding of their anti-inflammatory potential. By elucidating their mechanisms of action and confirming their efficacy in preclinical models, researchers can identify promising lead candidates for further development as novel anti-inflammatory therapeutics.
References
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WJPMR. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. [Link]
-
Swaroop, T. R. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]
-
Bentham Science. (n.d.). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. [Link]
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Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 38. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
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Asdaq, S. M. B., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Molecules, 27(18), 6088. [Link]
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Cumhuriyet Science Journal. (n.d.). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. [Link]
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FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
-
Ali, D., et al. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 421-460. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Skrzep-Poloczek, B., et al. (2017). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. European Cytokine Network, 28(1), 1-8. [Link]
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National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
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Jurnal Kedokteran Brawijaya. (n.d.). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. [Link]
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Frontiers. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
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Application Notes & Protocols: Leveraging 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid as a Versatile Precursor in Modern Drug Synthesis
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This guide focuses on a particularly valuable building block, 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid , detailing its application as a precursor for the synthesis of novel therapeutic candidates. We provide an in-depth analysis of its chemical reactivity, validated protocols for derivatization, and insights into the rationale behind experimental design, aimed at researchers and professionals in drug development. The protocols herein are designed to be self-validating, incorporating analytical checkpoints to ensure reaction success and product purity.
Introduction: The Strategic Value of the Thiazole Scaffold
Heterocyclic compounds are paramount in pharmaceutical research, and the thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, is a recurrent motif in a multitude of therapeutic agents.[3][4] Its presence is noted in antivirals like Ritonavir, anticancer agents such as Dasatinib, and various anti-inflammatory and antimicrobial drugs.[2][4] The thiazole nucleus is not merely a passive linker but an active pharmacophoric element, capable of hydrogen bonding, metal chelation, and π-π stacking interactions, which are critical for molecular recognition at biological targets.
The precursor, this compound, is a highly functionalized and strategically designed starting material. Its structure presents three primary points for chemical modification, offering a combinatorial approach to generating diverse molecular libraries for screening.
-
The Carboxylic Acid Moiety: Serves as a handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking to various amine-containing fragments.
-
The Phenolic Hydroxyl Group: Allows for modulation of physicochemical properties, such as solubility and lipophilicity, through etherification or esterification.
-
The Phenyl Group: Can be substituted to explore structure-activity relationships (SAR) related to hydrophobic interactions within a target's binding pocket.
This guide will primarily focus on the derivatization of the acetic acid side chain to create novel amide-based compounds, a proven strategy for discovering potent and selective therapeutic agents.[5]
Precursor Profile: Physicochemical Properties and Handling
Understanding the fundamental properties of the starting material is critical for successful and reproducible synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 133834-03-4 | [5] |
| Molecular Formula | C₁₁H₉NO₃S | [5] |
| Molecular Weight | 235.26 g/mol | [5] |
| Appearance | Solid | |
| Purity | Typically >95% for research-grade material | [5] |
Safety and Handling:
-
GHS Pictogram: GHS07 (Harmful)
-
Hazard Statement: H302 (Harmful if swallowed)
-
Precautionary Codes: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Personal Protective Equipment (PPE): Always handle with appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a chemical fume hood.
Synthetic Versatility and Strategic Derivatization
The precursor's utility lies in its multiple reactive sites, which can be selectively addressed to build molecular complexity and tune pharmacological properties. The diagram below illustrates the key points of chemical reactivity that can be exploited in a drug discovery program.
Caption: Key reactive sites on the precursor for synthetic modification.
Experimental Protocols: Synthesis of Amide Derivatives
Amide bond formation is a robust and widely utilized reaction in drug discovery. We present two validated protocols: a standard carbodiimide-mediated coupling for general applications and a more potent system for challenging substrates.
Protocol 1: General Amide Coupling via EDC/HOBt
This method is a reliable choice for coupling the precursor with a wide range of primary and secondary amines.
Causality and Rationale: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange to an unreactive N-acylurea. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide, minimizing side reactions and racemization.[6]
Workflow Diagram:
Caption: General workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq., e.g., 100 mg, 0.425 mmol).
-
Solvation: Dissolve the acid in an anhydrous aprotic solvent such as DMF or DCM (e.g., 5 mL).
-
Addition of Reagents: Add the desired amine (1.1 eq.), HOBt (1.2 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).
-
Activation: Cool the reaction mixture to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise over 5 minutes. A cloudy suspension may form.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL). Wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Example Data (Hypothetical):
| Amine Used | Product Structure | Expected Yield | Key Characterization Notes |
| Benzylamine | N-benzyl-2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetamide | 75-85% | Appearance of benzyl protons in ¹H NMR; Correct mass peak in MS. |
| 4-Fluoroaniline | N-(4-fluorophenyl)-2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetamide | 70-80% | Characteristic aromatic signals for the 4-fluorophenyl group; Correct mass peak. |
Protocol 2: Coupling of Challenging Amines using HATU
For electron-deficient amines (e.g., nitroanilines) or sterically hindered amines, standard carbodiimide methods can be sluggish or fail completely.[7] HATU is a more potent activating agent that overcomes these limitations.
Causality and Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent. It reacts with the carboxylic acid to form a highly electrophilic activated ester. This species is significantly more reactive than the HOBt ester formed in Protocol 1, enabling efficient acylation of even poor nucleophiles like electron-deficient anilines.[6] A hindered base like DIPEA is essential to deprotonate the carboxylic acid without competing as a nucleophile.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the precursor acid (1.0 eq.).
-
Solvation: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Reagents: Add the challenging amine (1.1 eq.) and HATU (1.2 eq.) to the solution.
-
Initiation: Cool the mixture to 0°C. Add DIPEA (3.0 eq.) dropwise. The solution may change color (often to yellow).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. For extremely unreactive amines, gentle heating (40-50°C) may be required.[7]
-
Monitoring, Work-up, and Purification: Follow steps 6-9 as described in Protocol 1. The work-up is crucial for removing DMF and reagent byproducts.
Biological Context and Potential Applications
Derivatives synthesized from this precursor have shown potential in several therapeutic areas. The strategic combination of the thiazole core and the newly introduced amide functionality can target a range of biological pathways.
-
Anti-inflammatory Agents: Many thiazole derivatives are known to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and Lipoxygenase (LOX).[8][9] The amide moiety can be tailored to fit into the active sites of these enzymes.
-
Anticancer Agents: The 2-aminothiazole scaffold is a component of several kinase inhibitors, including the FDA-approved drug Dasatinib.[2] By synthesizing a library of amides, one can explore interactions with the ATP-binding site of various kinases implicated in cancer.
-
Antioxidant and Neuroprotective Agents: The phenolic hydroxyl group, combined with the thiazole ring, can act as a radical scavenger. Derivatives are being investigated for their potential to mitigate oxidative stress, which is implicated in neurodegenerative diseases.[5]
Hypothetical Mechanism of Action:
Caption: Competitive inhibition of a target enzyme by a synthesized derivative.
Conclusion
This compound is a powerful and versatile precursor for drug discovery. Its trifunctional nature allows for the systematic generation of diverse chemical libraries. The robust amide coupling protocols provided in this guide offer a reliable pathway to synthesize novel compounds with significant potential as anti-inflammatory, anticancer, and antioxidant agents. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively leverage this building block to accelerate the development of next-generation therapeutics.
References
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-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]
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Neliti. An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Available from: [Link]
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ResearchGate. Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. Available from: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
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RSC Publishing. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. Available from: [Link]
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PubMed. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Available from: [Link]
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National Library of Medicine. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Available from: [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]
-
PubMed. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Available from: [Link]
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National Institutes of Health (NIH). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. Available from: [Link]
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Journal of Pharmaceutical Research International. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available from: [Link]
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Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]
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Fisher Scientific. Amide Synthesis. Available from: [Link]
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AxisPharm. Amide coupling Protocol for Amino PEG. Available from: [Link]
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Application Notes and Protocols: Molecular Docking of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid with Target Proteins
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid. This thiazole derivative has garnered interest for its potential therapeutic applications, including anti-inflammatory and anticancer properties.[1] Molecular docking, a powerful computational technique, is instrumental in elucidating the binding mechanisms of this ligand with its protein targets, thereby accelerating structure-based drug design efforts.[2] This guide offers a detailed, step-by-step protocol using the widely-used AutoDock Vina software, covering ligand and protein preparation, grid box generation, docking execution, and results analysis.[3] The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility.
Introduction: The Scientific Rationale
This compound is a heterocyclic compound featuring a thiazole ring, a scaffold known for a wide array of biological activities.[2][4] Research has indicated its potential as an antioxidant and its ability to modulate key signaling pathways involved in inflammation, such as NF-κB.[1] Furthermore, its role as a building block for protein degraders highlights its relevance in contemporary therapeutic research.[1] Given its diverse biological potential, identifying and characterizing its interactions with specific protein targets is a critical step in harnessing its therapeutic value.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.[2] This in silico approach allows for the rapid screening of potential protein targets and the generation of hypotheses about the ligand's mechanism of action, significantly reducing the time and cost associated with experimental screening.
This guide will use Cyclooxygenase-2 (COX-2) as an exemplary target protein, given the known anti-inflammatory potential of many thiazole derivatives.
Foundational Concepts and Necessary Tools
The Principle of Molecular Docking
Molecular docking algorithms explore the conformational space of a ligand within the binding site of a protein, calculating the binding energy for each conformation. The output is a set of predicted binding poses ranked by their binding affinity scores. A more negative binding energy generally indicates a more stable and favorable interaction.[5]
Essential Software and Resources
A curated list of essential tools for this protocol is provided below. It is imperative to use the specified or equivalent validated software to ensure the reproducibility of the results.
| Software/Resource | Purpose | URL |
| AutoDock Tools (MGLTools) | Preparation of ligand and protein files (PDBQT format), grid box setup. | |
| AutoDock Vina | The core docking program. | |
| PyMOL or ChimeraX | Visualization of protein and ligand structures, and analysis of docking results. | or |
| RCSB Protein Data Bank (PDB) | Source for experimentally determined 3D structures of proteins. | |
| PubChem | Database of chemical molecules and their activities. |
The Experimental Workflow: A Visual Overview
The entire molecular docking process can be conceptualized as a multi-stage pipeline. Each stage is critical for the integrity of the final results.
Caption: A conceptual diagram of potential interactions between the ligand and key COX-2 active site residues.
Ensuring Scientific Integrity: Validation Protocols
Validating the docking protocol is a crucial step to ensure the reliability of the results. [6]
Redocking of a Co-crystallized Ligand
The most common method for validation is to re-dock the co-crystallized ligand into the protein's active site. [7]
-
Extract the Co-crystallized Ligand: From the original PDB file (5IKR), save the co-crystallized ligand as a separate PDB file.
-
Prepare and Dock the Ligand: Prepare the co-crystallized ligand as a PDBQT file and dock it using the same protocol as described above.
-
Calculate RMSD: The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode. [5][8]
Conclusion and Future Directions
This guide provides a robust framework for conducting molecular docking studies with this compound. By following these protocols, researchers can gain valuable insights into the potential protein targets and binding mechanisms of this promising compound. The results from these in silico studies can then be used to guide further experimental validation, such as enzymatic assays and biophysical binding studies, ultimately accelerating the drug discovery and development process.
References
-
Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
-
ResearchGate. (2024). Validation of Docking Methodology (Redocking). Retrieved from [Link]
-
Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5899. Retrieved from [Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]
-
MDPI. (2023). Green Synthesis and Molecular Docking Study of Some New Thiazoles Using Terephthalohydrazide Chitosan Hydrogel as Ecofriendly Biopolymeric Catalyst. Retrieved from [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. Retrieved from [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
MDPI. (n.d.). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]
-
MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]
-
MDPI. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Retrieved from [Link]
-
Bonvin Lab. (n.d.). How to prepare structures for HADDOCK?. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. Retrieved from [Link]
-
BioExcel. (n.d.). Protein-ligand Docking tutorial using BioExcel Building Blocks. Retrieved from [Link]
-
Dr. G. S. G. A. (2020). Autodock Results Analysis. YouTube. Retrieved from [Link]
-
ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved from [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
PubMed. (n.d.). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Retrieved from [Link]
-
ResearchGate. (2020). Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5- phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one. Retrieved from [Link]
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- 1. This compound|CAS 133834-03-4 [benchchem.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Preparation of stock solutions of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
An in-depth analysis of publicly available chemical databases and scientific literature reveals a notable scarcity of specific experimental data for 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid. This suggests the compound may be a novel research chemical or a derivative with limited characterization in the public domain. The absence of established, specific protocols necessitates a foundational approach grounded in established principles of small molecule handling and solution chemistry.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare, validate, and store stock solutions of this compound and other novel compounds with similar characteristics. The protocols herein are designed as a self-validating system, emphasizing empirical determination of solubility and stability to ensure data integrity in downstream applications.
Part 1: Physicochemical Profile & Initial Considerations
Before any experimental work, a theoretical assessment of the molecule's structure is crucial for predicting its behavior. The structure of this compound contains several key functional groups that dictate its likely properties:
-
Carboxylic Acid Group (-COOH): This group is acidic and can be deprotonated to a carboxylate (-COO⁻) at pH values above its pKa. This suggests that the compound's solubility will be highly dependent on pH, with increased solubility expected in basic aqueous solutions.
-
Phenolic Hydroxyl Group (-OH): This group is weakly acidic and can also be deprotonated at higher pH, further enhancing solubility in alkaline conditions.
-
Thiazole and Phenyl Rings: These aromatic ring systems are predominantly nonpolar and hydrophobic, which will limit the compound's solubility in aqueous solutions at neutral or acidic pH.
This structural analysis leads to a critical initial hypothesis: the compound is likely to be poorly soluble in neutral water but will show significantly enhanced solubility in organic solvents and basic aqueous buffers.
Part 2: Strategic Workflow for Stock Solution Preparation
A systematic approach is required when working with a compound of unknown solubility. The following workflow provides a logical progression from solvent selection to final stock validation and storage.
Figure 1: A comprehensive workflow diagram illustrating the systematic process from initial solvent screening to the final preparation and storage of validated stock solution aliquots.
Part 3: Experimental Protocols
These protocols provide step-by-step methodologies for the key stages of stock solution preparation.
Protocol 1: Small-Scale Solubility Determination
Objective: To empirically identify the most suitable solvent and estimate the maximum achievable stock concentration.
Materials:
-
This compound powder
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Selection of solvents (See Table 1)
Procedure:
-
Weighing: Accurately weigh approximately 1-2 mg of the compound into several microcentrifuge tubes. Record the exact mass for each tube.
-
Solvent Addition: Add a small, precise volume of the first solvent to be tested (e.g., 100 µL of DMSO) to a tube. This creates a high initial target concentration.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. Use a bath sonicator if available to aid dissolution.
-
Visual Inspection: Carefully inspect the solution against a bright light and a dark background. The absence of any visible solid particles indicates complete dissolution.
-
Titration (If Insoluble): If the compound is not fully dissolved, add another measured aliquot of solvent (e.g., 100 µL). Repeat the vortexing/sonication and inspection steps.
-
Calculation: Continue the titration until the compound is fully dissolved. Calculate the final concentration (in Molarity) based on the initial mass and the total volume of solvent added.
-
Repeat: Repeat this process for other solvents to determine the optimal choice for your desired concentration.
| Solvent | Polarity Index | Boiling Point (°C) | Common Use & Notes | Potential Hazards |
| DMSO (Dimethyl sulfoxide) | 7.2 | 189 | Universal solvent for polar and nonpolar compounds. Hygroscopic. Can be toxic to some cells at >0.5% v/v. | Readily absorbed through skin, skin/eye irritant. |
| DMF (Dimethylformamide) | 6.4 | 153 | Strong polar aprotic solvent. More toxic than DMSO. | Toxic, suspected teratogen. Use in a chemical hood. |
| Ethanol (100%) | 4.3 | 78 | Good solvent for moderately polar compounds. Less toxic for cell-based assays. | Flammable. |
| Methanol | 5.1 | 65 | Similar to ethanol but more volatile and toxic. | Toxic, flammable. |
| 1 N NaOH | N/A | ~100 | Aqueous base. For compounds with acidic protons (like carboxylic acids/phenols). Not for long-term storage due to potential hydrolysis. | Caustic, causes severe skin/eye burns. |
| Table 1: Properties of common laboratory solvents for initial solubility screening. The selection should be guided by the requirements of the downstream application, prioritizing lower toxicity for cell-based assays. |
Protocol 2: Preparation of a High-Concentration Master Stock Solution
Objective: To accurately prepare a master stock solution (e.g., 10 mM in DMSO) for subsequent aliquoting.
Materials:
-
Analytical balance (readable to at least 0.1 mg)
-
Weigh paper or boat
-
Volumetric flask (e.g., 1 mL or 5 mL, Class A)
-
Selected solvent (e.g., anhydrous DMSO)
-
Pipettes, vortex mixer, sonicator
Procedure:
-
Calculation: Determine the mass of the compound needed.
-
Formula: Mass (g) = Target Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)
-
Example (for 10 mM stock in 5 mL): Assuming a hypothetical MW of 249.27 g/mol , Mass = 0.010 mol/L × 249.27 g/mol × 0.005 L = 0.001246 g = 1.25 mg.
-
-
Weighing: Tare the analytical balance with the weigh boat. Carefully add the compound until the target mass is reached. Record the exact mass.
-
Transfer: Quantitatively transfer the weighed powder into the volumetric flask. This can be done by carefully tapping the powder in, and then rinsing the weigh boat with small amounts of the solvent into the flask to ensure no material is lost.
-
Dissolution: Add approximately half of the final volume of the solvent to the flask. Cap and vortex until the solid is fully dissolved. A brief sonication may be used if needed.
-
Final Volume Adjustment: Once dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is perfectly homogeneous.
Protocol 3: Aliquoting and Stability Assessment
Objective: To create single-use aliquots to preserve the integrity of the master stock and to test its stability under storage conditions.
Materials:
-
Prepared master stock solution
-
Amber or opaque microcentrifuge tubes or cryovials
-
Calibrated pipettes
Procedure:
-
Aliquoting: Dispense small, experiment-appropriate volumes (e.g., 20 µL) of the master stock into the labeled tubes. This prevents contamination and degradation of the main stock from repeated freeze-thaw cycles.
-
Storage: Store the main set of aliquots at -20°C or -80°C, protected from light.
-
Freeze-Thaw Stability Test:
-
Take a dedicated "test aliquot" and thaw it at room temperature.
-
Visually inspect for any signs of precipitation.
-
Refreeze the aliquot at the chosen storage temperature (e.g., -20°C).
-
Repeat this cycle 3-5 times. If no precipitation occurs, the stock is likely stable to freeze-thaw events. If precipitation is observed, it is recommended to use fresh aliquots for each experiment.
-
Part 4: Quality Control and Best Practices
-
Documentation: Always label tubes clearly with the compound name, concentration, solvent, date of preparation, and your initials. Maintain a corresponding entry in a laboratory notebook.
-
Solvent Purity: Use high-purity, anhydrous grade solvents whenever possible, especially for long-term storage, as water can promote degradation.
-
Working Solutions: Prepare working solutions (dilutions) fresh for each experiment by diluting an aliquot of the master stock in the appropriate assay buffer or cell culture medium.
-
Final Solvent Concentration: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.
By adhering to this systematic and evidence-based approach, researchers can confidently prepare stock solutions of this compound and other novel compounds, ensuring the reliability and reproducibility of their experimental results.
References
No specific literature was found for the preparation of this compound. The protocols and principles described are based on widely accepted standard laboratory practices for handling small molecule compounds.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
Welcome to the dedicated technical support guide for the synthesis of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid. This resource is designed for researchers, medicinal chemists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your yield and purity.
Introduction to the Synthesis
The synthesis of this compound and its derivatives is a critical step in the development of various biologically active agents. The thiazole ring is a key pharmacophore found in numerous approved drugs. The most common and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2][3][4] This guide will primarily focus on troubleshooting and optimizing this classical and widely adopted synthetic pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent issue in multi-step organic syntheses. For the Hantzsch synthesis of our target molecule, several factors could be at play.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Causality: The activation energy for the cyclization or subsequent steps might not be overcome under the current reaction conditions.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[5] Extend the reaction time or incrementally increase the temperature to facilitate completion. Be cautious of excessive heat, which could lead to decomposition.
-
-
Purity of Starting Materials: The purity of the α-haloketone and thiobenzamide is paramount.
-
Causality: Impurities can engage in side reactions, consuming your starting materials and generating difficult-to-remove byproducts.
-
Solution: Ensure all reagents are of high purity (>95%). If necessary, recrystallize or chromatographically purify your starting materials before use.[6]
-
-
Suboptimal Reaction Conditions: The chosen solvent and temperature may not be ideal for your specific substrates.
-
Causality: Solvent polarity can influence the solubility of reactants and intermediates, affecting reaction rates. Temperature directly impacts reaction kinetics.
-
Solution: A solvent screen is highly recommended. Common solvents for Hantzsch synthesis include ethanol, methanol, and dimethylformamide (DMF).[6][7] Experiment with a range of temperatures; some reactions proceed well at room temperature, while others require reflux.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants is a common pitfall.
-
Causality: The reaction consumes the α-haloketone and thioamide in a 1:1 ratio. An excess of one reactant can lead to waste and potential side reactions.
-
Solution: While a 1:1 stoichiometry is theoretically sound, a slight excess (1.1 to 1.2 equivalents) of the thioamide is often employed to ensure the complete consumption of the more expensive or reactive α-haloketone.[5]
-
Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?
The formation of byproducts is a clear indicator of side reactions. In the context of this synthesis, consider the following possibilities:
-
Formation of an Oxazole byproduct: If the reaction is carried out in the presence of water, the thioamide can hydrolyze to the corresponding amide, which can then react with the α-haloketone to form an oxazole.
-
Causality: The presence of water can facilitate the hydrolysis of the thioamide.
-
Solution: Use anhydrous solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize atmospheric moisture.
-
-
Dimerization of the α-haloketone: In the presence of a base, the α-haloketone can undergo self-condensation.
-
Causality: The α-protons of the ketone are acidic and can be abstracted by a base, leading to dimerization.
-
Solution: If a base is necessary to facilitate the reaction, use a mild, non-nucleophilic base and add it slowly to the reaction mixture at a low temperature.
-
-
Over-alkylation of the Thioamide: The thioamide can potentially react with two molecules of the α-haloketone.
-
Causality: The nitrogen and sulfur atoms of the thioamide are both nucleophilic.
-
Solution: Control the stoichiometry carefully and consider the order of addition of your reagents. Adding the α-haloketone slowly to the thioamide solution can minimize this side reaction.
-
Question 3: My final product is difficult to purify. What purification strategies are most effective?
Purification is a critical step to obtain the desired compound with high purity. For this compound, a combination of techniques is often necessary.
-
Acid-Base Extraction:
-
Causality: The carboxylic acid moiety of the target molecule allows for its selective extraction into a basic aqueous solution, leaving non-acidic impurities in the organic layer.
-
Procedure:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry thoroughly.
-
-
-
Recrystallization:
-
Causality: This technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.
-
Procedure: A common and effective method is recrystallization from an ethanol-water mixture.[6]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a cold ethanol-water mixture, and dry under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The most common approach is a variation of the Hantzsch thiazole synthesis. This involves the reaction of thiobenzamide with a suitable α-haloacetoacetate derivative, followed by hydrolysis of the resulting ester.
Q2: How do reaction conditions influence the yield and purity?
Reaction conditions are critical. Key parameters to optimize include:
-
Temperature: Influences reaction rate and potential for side reactions.
-
Solvent: Affects solubility of reactants and can influence the reaction pathway.
-
Catalyst: While often not strictly necessary, a mild base or acid can sometimes accelerate the reaction. For analogous thiazole syntheses, sodium acetate has been used as a catalyst for proton transfer.[6]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product.
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., -OH, -C=O, C=N).
-
Melting Point: As an indicator of purity.
-
Experimental Protocols and Data
Table 1: Optimization of Reaction Conditions for Analogous Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol | Reflux | 5 | 75-85 | [6] |
| 2 | DMF | 100 | 3 | 70-80 | [7] |
| 3 | Acetic Acid | Reflux | 4 | 60-70 | [6] |
| 4 | Methanol | Reflux | 6 | 65-75 | [8] |
Note: Yields are for analogous thiazole syntheses and may vary for the specific target molecule.
Protocol: General Procedure for the Synthesis of Ethyl 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetate
-
To a stirred solution of thiobenzamide (1.0 equivalent) in a suitable solvent (e.g., ethanol), add ethyl 4-chloroacetoacetate (1.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the ethyl ester intermediate.
Protocol: Hydrolysis of Ethyl 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetate
-
Dissolve the ethyl ester intermediate in a mixture of ethanol and water.
-
Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).[8]
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Concentrate the reaction mixture in vacuo to remove the ethanol.
-
Dilute the residue with water and wash with an organic solvent (e.g., ether) to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of 3-4 with a dilute acid (e.g., 1M HCl) to precipitate the final product.
-
Filter the solid, wash with cold water, and dry to afford this compound.
Visualizing the Workflow
Hantzsch Thiazole Synthesis Workflow
Caption: A flowchart of the Hantzsch synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. Retrieved from [Link]
-
PubMed Central. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions a. Retrieved from [Link]
-
PubMed Central. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
ResearchGate. (2017). Optimization of the reaction conditions for the synthesis of 4a. a. Retrieved from [Link]
-
ResearchGate. (2021). The Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Google Patents. (2017). Process for preparing thiazole derivatives.
Sources
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound|CAS 133834-03-4 [benchchem.com]
- 7. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Polar Thiazole Acetic Acid Derivatives
Welcome to the technical support center for the purification of polar thiazole acetic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these valuable compounds. The inherent polarity imparted by the carboxylic acid function, combined with the specific chemical nature of the thiazole ring, demands purification strategies that go beyond standard laboratory protocols.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common purification failures and provide robust, validated protocols to overcome them, ensuring you can achieve the desired purity and yield for your critical compounds.
Frequently Asked Questions (FAQs)
Q1: Why are thiazole acetic acid derivatives so challenging to purify?
Answer: The difficulty arises from a combination of two core chemical features:
-
High Polarity: The carboxylic acid group (-COOH) is highly polar and capable of hydrogen bonding. This makes the molecules very soluble in polar solvents like water, methanol, and DMSO, but poorly soluble in common organic solvents used for extraction and standard chromatography (e.g., hexane, ethyl acetate).[1]
-
Amphoteric Nature: The molecule possesses both an acidic functional group (the carboxylic acid) and a potentially basic site (the nitrogen atom in the thiazole ring).[2][3] This dual character can lead to zwitterionic forms and complex interactions with purification media, such as silica gel, causing issues like severe streaking or irreversible binding.
-
Thiazole Ring Stability: The thiazole ring itself can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or even light, which can generate new impurities during the purification process itself.
Q2: I've just finished my synthesis. What is the best first step for purification?
Answer: Before attempting any chromatographic method, an Acid-Base Extraction is almost always the most effective initial cleanup step. This technique leverages the acidic nature of your target compound to separate it from neutral or basic organic impurities. By treating your crude mixture with a mild aqueous base (like sodium bicarbonate), you convert the thiazole acetic acid into its water-soluble carboxylate salt. This allows you to wash away non-acidic impurities with an organic solvent. Subsequently, re-acidifying the aqueous layer will precipitate your purified product. This simple, scalable process can dramatically increase the purity of your material before you commit to more complex chromatographic methods.[4][5][6]
Q3: My crude product is contaminated with inorganic salts from the reaction (e.g., NaCl, KBr). How can I remove them?
Answer: This is a common issue, especially if the reaction workup involved quenching with aqueous solutions.
-
Method 1: Organic Solvent Trituration/Precipitation: If your desired compound has moderate solubility in a solvent like acetonitrile or ethanol where the inorganic salts are insoluble, you can often dissolve the crude material in a minimal amount of this solvent and filter off the insoluble salts.
-
Method 2: Reversed-Phase "Wash": If you have access to reversed-phase chromatography equipment, a quick and effective method is to dissolve the crude product in a minimal amount of a strong solvent (like DMSO or DMF), load it onto a C18 column or cartridge, and wash with 100% water. The salts will elute immediately, while your organic compound will be retained (even if weakly). You can then elute your product with a solvent containing an organic modifier like acetonitrile or methanol.
Troubleshooting Guide: Common Purification Problems
This section addresses specific experimental failures in a question-and-answer format.
Problem Area 1: Column Chromatography
Answer: This is a classic problem when purifying acidic compounds on standard silica gel. Silica is an acidic stationary phase (due to surface silanol groups, Si-OH), but the strong, localized interactions between your polar thiazole acetic acid and the silica surface lead to slow, uneven elution, which manifests as streaking or tailing.[7]
Causality: The carboxylic acid group of your molecule is hydrogen-bonding very strongly to the silanol groups. The basic nitrogen on the thiazole ring can also have strong ionic interactions. This prevents the formation of a clean, moving band.
Solutions:
-
Acidify the Mobile Phase: The most common and effective solution is to add a small amount of acetic acid (typically 0.5-2% by volume) to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). The excess acid in the mobile phase protonates your compound's carboxylate form and saturates the hydrogen-bonding sites on the silica, leading to much sharper peaks and better separation.[7]
-
Use a More Polar Solvent System: Highly polar compounds often require highly polar eluents. A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is a standard choice for polar compounds.[8]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This can be done by preparing a slurry of the silica in your starting eluent that contains a small amount of a base like triethylamine, though this is more common for purifying basic compounds. For acids, acidifying the eluent is the preferred method.
Answer: This indicates that your compound is too hydrophilic to be retained by the nonpolar C18 stationary phase.[1] You are essentially running the compound through the column with no effective separation.
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the ideal technique for this situation. HILIC uses a polar stationary phase (like bare silica, diol, or amine-bonded silica) with a reversed-phase type solvent system (high organic, low aqueous).[1][9] The weak solvent is typically acetonitrile, and the strong solvent is water. This allows for the retention and separation of very polar compounds that are unretained by C18 columns.[10]
-
Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for acids) to the mobile phase can increase the retention of your ionic compound on a C18 column. The reagent forms a neutral ion-pair with your analyte, which is more hydrophobic and interacts more strongly with the stationary phase. Note that these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.[11]
-
Specialized Reversed-Phase Columns: Consider using "polar-endcapped" or "aqueous-stable" C18 columns. These are designed to work with highly aqueous mobile phases without the stationary phase collapsing, which can improve the retention of polar molecules.[11]
| Technique | Stationary Phase | Typical Mobile Phase | Advantages for Thiazole Acetic Acids | Disadvantages |
| Normal-Phase | Silica Gel (Acidic) | Hexane/Ethyl Acetate | Inexpensive, widely available | Severe peak tailing, low recovery without modification[7] |
| Modified NP | Silica Gel | DCM/Methanol + 1% Acetic Acid | Greatly improved peak shape, good for moderately polar analogs | May not be suitable for extremely polar compounds |
| Reversed-Phase | C18 (Nonpolar) | Water/Acetonitrile | Good for removing nonpolar impurities | Poor retention of target compound[1] |
| HILIC | Silica, Amine, Diol | Acetonitrile/Water | Excellent retention for very polar compounds , MS-compatible | Less common, requires careful method development[9][10] |
Problem Area 2: Recrystallization & Isolation
Answer: "Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is too concentrated or cooled too quickly, or when the solubility of the compound at a given temperature is simply too high for crystals to nucleate.
Solutions:
-
Change the Solvent System: This is the most critical factor. For polar compounds, polar protic solvents like ethanol, isopropanol, or water, or mixtures thereof, are often successful.[12][13] Try dissolving your compound in a minimal amount of a hot "good" solvent (like ethanol) and then slowly adding a "poor" solvent (like water or hexane) until turbidity persists. Then, allow it to cool slowly.
-
Slow Down the Cooling Process: Rapid cooling encourages oiling. After dissolving your compound in hot solvent, allow the flask to cool to room temperature on the benchtop, undisturbed, for several hours before moving it to a refrigerator.
-
Reduce the Concentration: Start with a more dilute solution. This lowers the supersaturation level, giving molecules more time to orient themselves into a crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a tiny amount of solid material, add a single speck to the cooled, supersaturated solution to induce crystallization.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | Solution too concentrated; cooled too quickly; wrong solvent. | Use a more dilute solution; cool slowly; try a solvent/anti-solvent system (e.g., Ethanol/Water).[14] |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Evaporate some solvent slowly; add a "poor" solvent; cool to a lower temperature. |
| Forms a Fine Powder | Nucleation is too rapid. | Cool more slowly; use a solvent system where the compound is slightly more soluble. |
| Product is Impure | Impurities co-crystallized. | Re-dissolve and recrystallize again; consider a preliminary purification step like chromatography. |
Problem Area 3: Compound Stability
Answer: Thiazole rings can be sensitive to both light and air (oxidation). The observed degradation suggests your compound is unstable under ambient storage conditions.
Solutions:
-
Protect from Light: Always store sensitive compounds in amber vials or flasks wrapped in aluminum foil.
-
Store Under Inert Atmosphere: After ensuring your compound is completely dry, flush the storage vial with an inert gas like argon or nitrogen before sealing.
-
Store at Low Temperature: Store your purified material in a freezer (-20 °C or lower) to slow the rate of decomposition.
-
Check for Residual Acid/Base: If strong acid or base was used during purification (e.g., HCl for pH adjustment), trace amounts could be catalyzing degradation. Ensure the final product is neutralized and thoroughly washed/dried.
Visualized Workflows & Protocols
General Purification Strategy
This flowchart outlines a decision-making process for purifying a typical polar thiazole acetic acid derivative.
Caption: A typical purification workflow for polar thiazole acetic acids.
Protocol 1: Acid-Base Extraction
Objective: To separate the acidic target compound from neutral and basic impurities.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric Acid (HCl)
-
Separatory funnel
-
Beakers, flasks
Procedure:
-
Dissolve the crude mixture in an appropriate organic solvent (e.g., 50 mL of Ethyl Acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution. Cap the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Allow the layers to separate. The deprotonated thiazole acetic acid salt is now in the upper aqueous layer (note: if using DCM, the aqueous layer will be on top).
-
Drain the lower organic layer, which contains neutral and basic impurities.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution (steps 3-5) two more times to ensure complete extraction of the acid.
-
Combine all aqueous layers in a beaker or flask. Cool the solution in an ice bath.
-
While stirring, slowly add 1 M HCl dropwise to the aqueous solution until the pH is ~2. Your product should precipitate as a solid.[15]
-
If the product does not precipitate or oils out, it may have significant water solubility. In this case, extract the acidified aqueous solution with fresh portions of an organic solvent (e.g., 3 x 50 mL Ethyl Acetate).[16]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. If you performed a back-extraction, combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
Protocol 2: HILIC Flash Chromatography
Objective: To purify the target compound when it is not retained by reversed-phase chromatography.
Materials:
-
Flash chromatography system
-
Silica gel or Amine-functionalized silica column
-
Acetonitrile (ACN) - HPLC grade
-
Deionized Water - HPLC grade
-
Sample pre-purified by acid-base extraction
Procedure:
-
Solvent Preparation: Prepare your mobile phases. Solvent A: 95:5 ACN/Water. Solvent B: 50:50 ACN/Water.
-
Sample Loading: Dissolve your sample in a minimal amount of the strongest solvent it is soluble in (e.g., DMSO, water, or Solvent B). Alternatively, pre-adsorb the sample onto a small amount of silica gel.
-
Column Equilibration: Equilibrate the silica or amine column with 100% Solvent A until the baseline is stable.
-
Elution: Load the sample onto the column. Begin elution with 100% Solvent A. Run a gradient from 0% to 100% Solvent B over 10-20 column volumes. The highly polar thiazole acetic acid will elute as the concentration of water (the strong solvent) increases.[1]
-
Fraction Collection: Collect fractions and analyze by TLC or LCMS to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization (freeze-drying) is often the best method for removing the final traces of water.
References
-
New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC. (2022). PubMed Central. [Link]
-
What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]
-
Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (n.d.). RSC Publishing. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry: University of Rochester. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. [Link]
- Processes for preparing thiazole carboxylic acids. (1966).
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (n.d.). Thesis Template. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
-
An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (n.d.). World Journal of Research and Review. [Link]
-
Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (n.d.). MDPI. [Link]
-
Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (n.d.). Cumhuriyet Science Journal. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
-
Examples of separation of the enantiomers of the Figure 1 chiral azoles... (n.d.). ResearchGate. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]
-
Acid-Base Extraction. (n.d.). University of Missouri–St. Louis. [Link]
-
Thiazole - Wikipedia. (n.d.). Wikipedia. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Research. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Effect of Nucleating Agent on Crystallization of Poly[(R)-3-hydroxybutyrate-co-(R). (2025). ACS Omega. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). Department of Chemistry: University of Rochester. [Link]
-
Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Do Polar Compounds Elute First In Column Chromatography? (2025). YouTube. [Link]
-
Optimizing disordered crystal structures. (n.d.). IUCr Journals. [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Journal of Chemical Reviews. [Link]
-
ACID-BASE EXTRACTION. (n.d.). Columbia University. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? (n.d.). Reddit. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ijarsct. [Link]
-
How Do Solvents Impact Crystal Morphology In Crystallization? (2025). YouTube. [Link]
-
Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds. (2025). ResearchGate. [Link]
-
Optimization of crystallization conditions for biological macromolecules. (n.d.). PMC - NIH. [Link]nlm.nih.gov/pmc/articles/PMC2767398/)
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- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. people.chem.umass.edu [people.chem.umass.edu]
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- 7. Purification [chem.rochester.edu]
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- 12. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
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- 15. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Phenyl-4-hydroxy-thiazoles
Welcome to the technical support center for the synthesis of 2-phenyl-4-hydroxy-thiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and frequently asked questions in a practical Q&A format. Our focus is on the widely used Hantzsch thiazole synthesis, reacting thiobenzamide with an α-haloester, typically ethyl chloroacetate.
Understanding the Core Synthesis and Key Challenges
The synthesis of 2-phenyl-4-hydroxy-thiazole, which exists in tautomeric equilibrium with the more stable 2-phenylthiazol-4(5H)-one, is a cornerstone reaction in medicinal chemistry. The Hantzsch synthesis provides a direct and efficient route to this valuable intermediate. However, like any chemical transformation, it is not without its potential pitfalls. Side reactions can lead to impurities that complicate purification, reduce yields, and potentially compromise the integrity of downstream applications. This guide will help you navigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Yield of the Desired Product
Question: I am not observing any significant formation of my target 2-phenyl-4-hydroxy-thiazole. What are the likely causes and how can I rectify this?
Answer:
Low or no product yield in a Hantzsch thiazole synthesis can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Let's break down the potential culprits and their solutions.
Causality and Remediation:
-
Poor Quality of Starting Materials:
-
Thiobenzamide: Thioamides can be susceptible to hydrolysis or oxidation, especially if stored improperly. Ensure your thiobenzamide is pure and dry. If in doubt, it is advisable to synthesize it fresh or purify the commercial material. Side products from the synthesis of thiobenzamide, such as phosphorus-containing byproducts if Lawesson's reagent was used, can interfere with the reaction.[1]
-
Ethyl Chloroacetate: This reagent is prone to hydrolysis, especially in the presence of moisture, to form chloroacetic acid and ethanol.[2] The presence of acidic impurities can alter the reaction pathway. Use freshly distilled or a newly opened bottle of ethyl chloroacetate.
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is critical. While alcohols like ethanol are commonly used, aprotic solvents such as dimethylformamide (DMF) can sometimes offer better results, particularly in variations of the Hantzsch synthesis.
-
Temperature: While some Hantzsch reactions proceed at room temperature, the synthesis of 2-phenyl-4-hydroxy-thiazole often requires heating to overcome the activation energy for cyclization. However, excessive heat can promote the formation of degradation products. A modest increase in temperature should be your first step if no product is forming at room temperature.
-
Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while extended times can result in the formation of byproducts.
-
-
Incorrect Stoichiometry:
-
Ensure that the molar ratios of your reactants are correct. A slight excess of the thioamide is sometimes used to ensure complete consumption of the α-haloester.
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Presence of a Significant Amount of an Unidentified Side Product
Question: My reaction mixture shows a major byproduct that is difficult to separate from the desired 2-phenyl-4-hydroxy-thiazole. What could this impurity be, and how can I prevent its formation?
Answer:
The formation of side products is a common challenge. In the synthesis of 2-phenyl-4-hydroxy-thiazole, several side reactions can occur, leading to distinct impurities.
Potential Side Products and Their Formation Mechanisms:
-
3,5-Diphenyl-1,2,4-Thiadiazole: This is a common byproduct resulting from the oxidative dimerization of thiobenzamide.[3] Its formation is often promoted by the presence of oxidizing agents or even air, especially at elevated temperatures.
-
Mechanism: Two molecules of thiobenzamide can condense, with the elimination of hydrogen sulfide, to form the stable 1,2,4-thiadiazole ring.
-
-
2,5-Diphenyl-1,4-Dithiin: This impurity can arise from the self-condensation of an intermediate formed from the reaction of thiobenzamide with the α-haloester.
-
Hydrolysis Products: As mentioned earlier, both the starting materials and the final product can be susceptible to hydrolysis. The ester group of ethyl chloroacetate can be hydrolyzed to a carboxylic acid, which can then participate in other reactions. The thiazolone ring itself can also undergo hydrolysis under harsh acidic or basic conditions.
Strategies to Minimize Side Product Formation:
| Side Product | Formation Conditions | Prevention Strategy |
| 3,5-Diphenyl-1,2,4-Thiadiazole | Oxidative conditions, high temperatures | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heating. |
| 2,5-Diphenyl-1,4-Dithiin | High concentrations of reactants, prolonged heating | Use appropriate stoichiometry and monitor the reaction to avoid extended reaction times after completion. |
| Hydrolysis Products | Presence of water, strong acid or base | Use anhydrous solvents and reagents. Control the pH of the reaction mixture, especially during workup.[4] |
Visualizing a Key Side Reaction:
Caption: Formation of 3,5-diphenyl-1,2,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the stable tautomeric form of 2-phenyl-4-hydroxy-thiazole?
A1: While named as a 4-hydroxy-thiazole, the compound predominantly exists as its more stable keto tautomer, 2-phenylthiazol-4(5H)-one . This is an important consideration for spectroscopic analysis and understanding its reactivity. The keto-enol tautomerism is a common feature in such heterocyclic systems.[5]
Q2: How can I effectively purify the crude 2-phenyl-4-hydroxy-thiazole?
A2: Purification of the crude product is critical to obtain a high-purity compound. The following methods are generally effective:
-
Recrystallization: This is often the most effective method for purifying solid products. A suitable solvent system (e.g., ethanol, or a mixture of ethanol and water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: If recrystallization is not sufficient to remove all impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to separate the components based on their polarity.
-
Acid-Base Extraction: The thiazolone product has a weakly acidic proton at the N-3 position. This allows for selective extraction into a dilute aqueous base (e.g., sodium bicarbonate solution), leaving non-acidic impurities in the organic phase. The aqueous layer can then be acidified to precipitate the purified product.
Q3: What are the key spectroscopic features to confirm the structure of 2-phenyl-4-hydroxy-thiazole (2-phenylthiazol-4(5H)-one)?
A3: Spectroscopic characterization is essential for confirming the identity and purity of your synthesized compound.
-
¹H NMR: Expect to see signals corresponding to the phenyl protons, and a characteristic singlet for the CH₂ group at the 5-position of the thiazolone ring. The chemical shift of this singlet will be influenced by the solvent.
-
¹³C NMR: Key signals will include those for the carbonyl carbon (C=O) of the thiazolone ring, the carbon of the imine group (C=N), and the carbons of the phenyl ring.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the thiazolone ring is a key diagnostic feature. You will also observe bands for C=N stretching and aromatic C-H stretching.
-
Mass Spectrometry: This will provide the molecular weight of the compound, confirming its elemental composition.
Q4: Can I use other α-halo carbonyl compounds besides ethyl chloroacetate?
A4: Yes, the Hantzsch synthesis is versatile and can accommodate various α-halo carbonyl compounds. For example, using α-bromoacetophenone would lead to the formation of 2,4-diphenylthiazole. The choice of the α-halo carbonyl compound will determine the substituent at the 4-position of the thiazole ring.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4-hydroxy-thiazole (2-Phenylthiazol-4(5H)-one)
-
To a stirred solution of thiobenzamide (1.37 g, 10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add ethyl chloroacetate (1.23 g, 10 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL).
-
Combine the aqueous extracts and cool in an ice bath.
-
Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
References
-
ResearchGate. (n.d.). Contemporary Applications of Thioamides and Methods for Their Synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. Retrieved from [Link]
-
HighMountain Chem. (2023). Ethyl Chloroacetate: Complete Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic synthesis of ethyl chloroacetate by reactive distillation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl chloroacetate. Retrieved from [Link]
-
YouTube. (2022). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. Retrieved from [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
-
PubMed. (n.d.). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl Chloroacetate: Complete Guide - HighMountain Chem [highmountainco.com]
- 3. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thiazole Ring Formation
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of thiazole ring formation. Instead of a rigid protocol, we offer a dynamic resource built on mechanistic principles and field-proven experience to help you troubleshoot and optimize your reactions effectively.
Core Principles: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and versatile method for constructing the thiazole core.[1] It involves the cyclocondensation of an α-halocarbonyl compound (e.g., an α-haloketone) with a thioamide-containing species.[2][3] The elegance of this reaction lies in its reliability and the aromatic stability of the resulting thiazole ring, which serves as a powerful thermodynamic driving force for the reaction.[1]
Understanding the mechanism is paramount for effective troubleshooting. The process generally involves three key stages:
-
Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-halocarbonyl compound in an SN2 reaction.[1]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then attacks the carbonyl carbon.
-
Dehydration/Aromatization: The resulting thiazoline intermediate undergoes dehydration to form the stable, aromatic thiazole ring.
Figure 1: Simplified Hantzsch Thiazole Synthesis Mechanism.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a Hantzsch synthesis?
The three most critical parameters are temperature , solvent choice , and the purity of the starting materials , especially the α-halocarbonyl compound. Temperature controls the reaction rate versus the rate of side reactions, while the solvent influences the solubility of reactants and intermediates, which can be crucial for achieving a complete reaction.[4]
Q2: My α-haloketone is old or discolored. Can I still use it?
It is strongly discouraged. α-Haloketones are lachrymators and can decompose over time, often releasing acidic halides (e.g., HBr) that can catalyze unwanted side reactions like self-condensation. Purity is paramount for high yields. If decomposition is suspected, purification by recrystallization or distillation (if thermally stable) is recommended before use.
Q3: Are there common alternatives to the Hantzsch synthesis?
Yes, several other methods exist, though they are often more substrate-specific. Notable examples include:
-
Cook-Heilbron Synthesis: The reaction of an α-aminonitrile with carbon disulfide or related reagents to form 5-aminothiazoles.[5][6]
-
Gabriel Synthesis: Involves the reaction of an acylaminoketone with phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6][7]
-
Tcherniac's Synthesis: The hydrolysis of α-thiocyanoketones can produce 2-substituted thiazoles.[5]
Q4: Do I always need to add a base to the reaction?
Not always. Many Hantzsch syntheses proceed efficiently in a neutral or slightly acidic protic solvent like ethanol. The thioamide is sufficiently nucleophilic to initiate the reaction. However, for less reactive substrates or when using a thioamide salt, a non-nucleophilic base may be required to free the neutral thioamide.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
// Low Yield Path CheckPurity [label="Verify Reactant Purity\n(esp. α-haloketone)"]; CheckStoich [label="Confirm Stoichiometry\n(1:1 ratio is typical)"]; OptimizeSolvent [label="Optimize Solvent &\nTemperature"]; CheckTime [label="Extend Reaction Time\n(Monitor by TLC)"];
// Side Products Path LowerTemp [label="Lower Reaction Temp.\nto Reduce Side Reactions"]; CheckOrder [label="Check Order of Addition"]; PurifyThioamide [label="Purify Thioamide"];
// Isolation Path ProductIsSalt [label="Product is a Salt?\n(e.g., hydrobromide)"]; Neutralize [label="Neutralize with Base\nto Precipitate Free Form", shape= Mdiamond]; OilyProduct [label="Product is an Oil?"]; Chromatography [label="Use Column Chromatography", shape=Mdiamond]; ChangeSolvent [label="Change Workup/Extraction\nSolvent"];
Start -> LowYield; Start -> SideProducts; Start -> Isolation;
LowYield -> CheckPurity -> CheckStoich -> OptimizeSolvent -> CheckTime; SideProducts -> LowerTemp -> CheckOrder -> PurifyThioamide; Isolation -> ProductIsSalt -> Neutralize; Isolation -> OilyProduct -> Chromatography; Isolation -> ChangeSolvent;
} caption { label = "Figure 2: Troubleshooting logic for thiazole synthesis."; fontsize = 10; fontcolor = "#5F6368"; } enddot
Figure 2: Troubleshooting logic for thiazole synthesis.
Problem Area 1: Low or No Product Yield
Q: My reaction has run overnight, but TLC analysis shows only starting material and no product. What's the primary suspect?
A: The most likely culprits are reactant quality or suboptimal reaction conditions (temperature/solvent).
-
Causality & Action:
-
Reactant Integrity: As mentioned, the α-haloketone is often the weak link. Ensure it is pure. Thiourea or thioamides can also degrade or be of poor quality.
-
Temperature: The aromaticity of the thiazole product makes the final dehydration step largely irreversible, but the initial steps are often reversible and require sufficient thermal energy.[1] If the reaction is run at too low a temperature, it may not proceed. Refluxing in ethanol is a common and effective starting point.
-
Solvent Choice: The choice of solvent is critical. It must dissolve the starting materials to a reasonable extent to allow them to react. If one of the reactants is poorly soluble, the reaction will be extremely slow or may not start at all. Some reactions require more polar, aprotic solvents like DMF to proceed, especially if intermediates have poor solubility in alcohols.[4]
-
| Solvent | Typical Temperature | Key Considerations |
| Ethanol | Reflux (~78 °C) | Excellent, common choice. Good for many substrates. Product often precipitates upon cooling or neutralization.[1] |
| Acetic Acid | 80-110 °C | Can act as both solvent and catalyst. Useful for less reactive substrates but can lead to side reactions. |
| DMF | Room Temp to 100 °C | High-boiling, polar aprotic solvent. Excellent for dissolving poorly soluble reactants or intermediates.[4] Requires more rigorous workup to remove. |
| Solvent-free | Grinding/Heating | Environmentally friendly ("green") approach that can be very effective and rapid for certain substrates.[2] |
Q: My yield is consistently low (~20-30%) even though the reaction appears to go to completion by TLC. Where could I be losing my product?
A: This often points to issues during the workup and isolation phase.
-
Causality & Action:
-
Product Salt Formation: The thiazole nitrogen is basic (pKa of conjugate acid ≈ 2.5) and can be protonated by the hydrogen halide generated during the reaction.[3] This forms a thiazolium salt (e.g., hydrobromide), which is often highly soluble in polar solvents like water or ethanol. If you cool the reaction and filter, you might be discarding the product in the filtrate.
-
The Fix - Neutralization: The key is to neutralize the reaction mixture. Adding a base like sodium bicarbonate, sodium acetate, or ammonia will deprotonate the thiazolium salt, yielding the neutral thiazole which is typically much less soluble and will precipitate out of the solution. A laboratory experiment video of the Hantzsch synthesis clearly demonstrates the product precipitating immediately upon neutralization.[1]
-
Extraction Issues: If your thiazole is not a solid, you will isolate it by extraction. Ensure you are using an appropriate organic solvent and that the aqueous phase is at the correct pH to ensure the thiazole is in its neutral, more organosoluble form.
-
Problem Area 2: Significant Side Product Formation
Q: My crude ¹H NMR spectrum is very messy, showing multiple products. What are the likely side reactions?
A: The primary side reaction is often the self-condensation of the α-haloketone. Additionally, impurities in the thioamide can lead to other heterocyclic byproducts.
-
Causality & Action:
-
α-Haloketone Self-Condensation: Under thermal or acidic/basic conditions, one molecule of the α-haloketone can be enolized and attack another molecule, leading to dimeric and polymeric byproducts. To minimize this, you can try adding the α-haloketone slowly to the solution of the thioamide, ensuring the thioamide is always in excess locally. Running the reaction at a lower temperature can also help.
-
Thioamide Impurities: Ensure the purity of your thioamide source.
-
Nucleophilic Attack at C2: The C2 position of the thiazole ring is electron-deficient and can be susceptible to nucleophilic attack under certain conditions, though this is less common during the initial synthesis.[5]
-
Problem Area 3: Difficulty in Product Isolation and Purification
Q: My product has "oiled out" of the solution instead of crystallizing. How can I purify it?
A: An oily product is a common challenge. This indicates that the melting point of your product (or a mixture of your product and impurities) is below the temperature of the solution.
-
Causality & Action:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can initiate crystal growth. Seeding with a previously obtained pure crystal can also work wonders.
-
Solvent Trituration: Add a non-solvent (a solvent in which your product is insoluble, but the impurities are soluble) to the oil and stir vigorously. This can wash away impurities and often induces crystallization. Hexanes or diethyl ether are common choices for this.
-
Column Chromatography: This is the most robust method for purifying oils or inseparable solid mixtures. Use a solvent system determined by TLC analysis to separate your desired product from impurities.
-
Validated Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard, reliable procedure adapted from common laboratory practices for the Hantzsch synthesis.[1][2]
Materials:
-
2-Bromoacetophenone (α-Bromoacetophenone)
-
Thiourea
-
Ethanol (95% or absolute)
-
Saturated Sodium Bicarbonate solution (aq.)
-
Deionized Water
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (1.0 eq).
-
Dissolution: Add ethanol to the flask (approx. 5-10 mL per gram of thiourea) and stir to dissolve the thiourea. Gentle warming may be necessary.
-
Reactant Addition: To the stirring solution, add 2-bromoacetophenone (1.0 eq). The addition can be done in one portion or portion-wise.
-
Reaction: Heat the mixture to a gentle reflux. The reaction is typically complete within 1-2 hours.
-
Monitoring (Optional but Recommended): Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The product is typically a new, UV-active spot, and the starting 2-bromoacetophenone spot should disappear over time.
-
-
Workup & Isolation:
-
Allow the reaction mixture to cool to room temperature. A precipitate of 2-amino-4-phenylthiazole hydrobromide may form.
-
Slowly add the saturated sodium bicarbonate solution to the stirring mixture until the pH is neutral or slightly basic (pH ~8).
-
A dense, off-white precipitate of the neutral 2-amino-4-phenylthiazole should form immediately.
-
Stir the slurry in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Wash with a small amount of cold ethanol to remove any remaining soluble organic impurities.
-
Dry the product under vacuum. Yields are typically very high, often >90%.[1]
-
-
Characterization: Confirm the identity of the product using techniques such as ¹H NMR, ¹³C NMR, and melting point determination. The melting point should be sharp if the product is pure.[1]
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
- Patel, V., & Shaikh, F. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 3(5), 52-57.
-
Wikipedia. (2023, December 2). Thiazole. Retrieved from [Link]
-
Ansari, A., Ali, A., & Asif, M. (2017). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 22(9), 1431. [Link]
-
Al-Ostath, A. I., El-Faham, A., & Al-Zoubi, R. M. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 113-143. [Link]
- Yusof, N. S. M., & Sanuddin, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 74-84.
- Singh, S., & Kumar, D. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 221-236.
-
Ghiulai, R.-M., et al. (2024). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2024(3), M1883. [Link]
- Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
Sources
Stability issues of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid in solution
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the stability of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered during the handling and analysis of this compound in solution.
1. Issue: My compound is rapidly degrading in my aqueous buffer (pH > 8). What is happening and how can I prevent it?
Answer:
The chemical structure of this compound contains both a phenolic hydroxyl group and a carboxylic acid, making it susceptible to degradation in alkaline conditions.[1] The thiazole ring, while aromatic, can also be prone to hydrolysis under basic conditions, potentially leading to ring cleavage.
-
Causality: At pH > 9, the phenolic hydroxyl group is deprotonated to a phenoxide ion. This increases the electron density of the aromatic system, making it more susceptible to oxidative degradation. Furthermore, the thiazole ring itself can undergo base-catalyzed hydrolysis. Stability studies have shown that at pH 10, as much as 30% degradation can occur within 24 hours at 37°C.[1] In contrast, at a physiological pH of 7.4, the degradation is less than 5% under the same conditions.[1]
-
Solution:
-
pH Adjustment: Whenever possible, maintain the pH of your aqueous solutions at or below 7.4. For experiments requiring basic conditions, prepare fresh solutions immediately before use and minimize the exposure time.
-
Inert Atmosphere: If alkaline conditions are unavoidable, consider preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) to mitigate oxidation.[1]
-
Low Temperature: Perform experiments at the lowest feasible temperature to slow down the degradation kinetics.
-
2. Issue: I observe a loss of my compound in solution over time, even when stored at low temperatures. What could be the cause?
Answer:
While low temperatures slow down degradation, they do not entirely prevent it. Several factors could be contributing to the observed instability.
-
Causality:
-
Oxidation: The thiazole moiety and the phenolic hydroxyl group can be susceptible to oxidation.[1] Dissolved oxygen in the solvent can contribute to this degradation over time. A study on a similar compound, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, demonstrated degradation upon exposure to air, suggesting an oxidative pathway.[2]
-
Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be sensitive to light. Exposure to ambient laboratory light, especially UV wavelengths, can induce photochemical reactions. A known photodegradation pathway for a structurally related thiazole acetic acid derivative involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to cleave the thiazole ring.
-
-
Solution:
-
Solvent Degassing: Before preparing your stock solution, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using a freeze-pump-thaw technique.
-
Inert Gas Overlay: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.
-
Light Protection: Store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light. Minimize exposure to direct light during experiments.
-
Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, but ensure it does not interfere with your downstream applications.
-
3. Issue: I am seeing unexpected peaks in my HPLC analysis of a sample that has been stored for a while. Are these degradation products?
Answer:
The appearance of new peaks in your chromatogram is a strong indication of compound degradation. The nature of these degradants will depend on the storage conditions.
-
Causality:
-
Hydrolysis: Under acidic or basic conditions, the thiazole ring can be hydrolyzed.
-
Oxidation: Oxidative stress can lead to the formation of various byproducts. The hydroxyl group can be oxidized to a ketone.[1]
-
Photodegradation: As mentioned, light exposure can lead to complex rearrangements and cleavage of the thiazole ring.
-
-
Solution:
-
Stability-Indicating HPLC Method: It is crucial to use a validated stability-indicating HPLC method. This type of method is designed to separate the parent compound from all potential degradation products, ensuring accurate quantification of the active ingredient.[3] A well-developed method will have sufficient resolution between the parent peak and any new peaks that appear under stress conditions.
-
LC-MS/MS Analysis: To identify the unknown peaks, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool. By analyzing the mass-to-charge ratio and fragmentation patterns of the new peaks, you can elucidate the structures of the degradation products.
-
II. Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For long-term stability, the solid compound should be stored at -20°C under an inert atmosphere (nitrogen or argon) and protected from light.[1] This minimizes the risk of oxidation and thermal degradation.
2. What is the best solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of thiazole derivatives.[4] However, it is important to use anhydrous DMSO as water content can facilitate hydrolysis. For aqueous experiments, a concentrated stock in DMSO can be diluted into the aqueous buffer immediately before use. Ensure the final DMSO concentration is compatible with your assay. The compound is also soluble in other organic solvents like ethanol and methanol.[1]
3. How stable is the compound to heat?
Thermal stability analysis has shown that this compound begins to decompose at temperatures above 200°C.[1] For solution-based experiments, it is advisable to avoid prolonged exposure to elevated temperatures.
4. Can I expect any reactivity with other common laboratory reagents?
The carboxylic acid functional group can react with bases and nucleophiles. The phenolic hydroxyl group can also exhibit reactivity, particularly under basic conditions. Be mindful of potential interactions if your experimental setup includes strong bases, acids, or reactive nucleophiles.
III. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (nitrogen or argon)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated balance and appropriate glassware
-
-
Procedure:
-
Weigh the desired amount of solid compound in a clean, dry amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Flush the headspace of the vial with an inert gas for 1-2 minutes.
-
Securely cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C.
-
Protocol 2: Solution Stability Study (Forced Degradation)
This protocol provides a framework for conducting a forced degradation study to understand the stability of the compound under various stress conditions.
-
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a UV or DAD detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Temperature-controlled incubator and photostability chamber
-
-
Procedure:
-
Sample Preparation: Prepare separate solutions of the compound for each stress condition (acid hydrolysis, base hydrolysis, oxidation, thermal, and photolytic). Include a control sample stored under normal conditions.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl solution to the sample and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH solution to the sample and incubate at a controlled temperature.
-
Oxidation: Add H₂O₂ solution to the sample and store at room temperature.
-
Thermal Degradation: Incubate a sample solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a sample solution to a light source in a photostability chamber.
-
-
Time Points: Collect aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. An example method could be:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the parent compound and degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 280 nm).
-
-
Data Analysis: Quantify the amount of the parent compound remaining at each time point and calculate the percentage of degradation. Identify and characterize any significant degradation products using LC-MS/MS if available.
-
IV. Visualizations
Caption: Potential degradation pathways of the compound.
Sources
Technical Support Center: Synthesis and Structural Confirmation of Thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis and structural confirmation of thiazole derivatives, with a special focus on isomerism. Thiazole moieties are crucial scaffolds in medicinal chemistry, and ensuring their structural integrity is paramount for reproducible and reliable research.[1][2] This resource is designed to be a practical field guide, moving beyond simple protocols to explain the underlying principles of the experimental choices you make at the bench.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question 1: My initial spectroscopic data (MS and IR) are consistent with the expected product, but I'm not sure about the substitution pattern. How can I be certain I've synthesized the correct regioisomer?
This is a classic challenge in thiazole chemistry, particularly with methods like the Hantzsch synthesis, which can potentially yield different isomers.[1][3] While Mass Spectrometry (MS) will confirm the molecular weight and IR spectroscopy will identify functional groups, they often cannot differentiate between regioisomers.[1]
Root Cause Analysis:
Regioisomers of thiazoles possess the same molecular formula and similar functional groups, leading to nearly identical mass spectra and IR absorption bands. The key difference lies in the connectivity of the atoms, which requires more sophisticated analytical techniques to probe.
Solution Workflow:
-
Advanced NMR Spectroscopy is Your Primary Tool: A comprehensive suite of NMR experiments is essential for unambiguous structure determination.
-
1D NMR (¹H and ¹³C): While a starting point, simple 1D spectra can sometimes be ambiguous. However, careful analysis of chemical shifts can provide clues. For instance, the chemical shift of a proton or carbon can be influenced by its proximity to the nitrogen or sulfur atoms in the ring.[1][4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are often definitive.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping you trace the connectivity of substituent groups.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful tool for distinguishing isomers. It reveals long-range (2-3 bond) correlations between protons and carbons. By identifying which protons are coupled to which carbons in the thiazole core, you can definitively map out the substitution pattern.
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) for Spatial Proximity: If you have substituents that are close to each other in one isomer but not the other, a NOESY experiment can reveal through-space correlations between their protons, providing strong evidence for a particular arrangement.
Question 2: I suspect my product is a mixture of isomers, but it appears as a single spot on my standard TLC plate. How can I confirm and separate the isomers?
Co-elution on TLC is a common problem, especially with structurally similar isomers. This gives a false impression of purity.
Root Cause Analysis:
The polarity of thiazole regioisomers can be very similar, leading to identical or nearly identical retention factors (Rf) on standard silica or alumina TLC plates.
Solutions:
-
Vary Your TLC Conditions:
-
Solvent System: Experiment with a wide range of solvent systems with varying polarities and compositions (e.g., ethyl acetate/hexane, dichloromethane/methanol, etc.). Sometimes, a small change in the solvent mixture can resolve the spots.
-
TLC Plate Type: Try different stationary phases, such as reverse-phase (C18) plates, if your compounds are suitable.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than TLC.
-
Method Development: Start with a broad gradient (e.g., 5-95% acetonitrile in water) on a C18 column to see if you can resolve the mixture. Isocratic elution with different solvent strengths can then be used to optimize the separation.
-
Chiral HPLC: If your isomers are enantiomers (non-superimposable mirror images), you will need a chiral stationary phase for separation.[5][6][7][8][9]
-
-
Capillary Zone Electrophoresis (CZE): This technique separates compounds based on their charge-to-mass ratio and can be effective for separating isomers.[10]
-
Preparative Chromatography: Once you have established a separation method via analytical HPLC, you can scale up to preparative HPLC or use flash column chromatography with the optimized solvent system to isolate the individual isomers for full characterization.
Question 3: How can I obtain absolute, irrefutable proof of my thiazole derivative's structure?
While a full suite of 2D NMR experiments provides very strong evidence, the "gold standard" for structural confirmation is single-crystal X-ray crystallography.[11][12][13][14]
Workflow for X-ray Crystallography:
-
Crystal Growth: This is often the most challenging step.
-
Slowly evaporate the solvent from a saturated solution of your purified compound.
-
Experiment with a variety of solvents and solvent mixtures.
-
Vapor diffusion (diffusing a poor solvent into a solution of your compound in a good solvent) is another common technique.
-
-
Data Collection and Structure Solution: Once you have a suitable single crystal, a crystallographer can mount it on a diffractometer, collect the diffraction data, and solve the structure. The resulting 3D model shows the precise location of every atom in your molecule, leaving no ambiguity about its structure and stereochemistry.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thiazoles, and what are their pitfalls regarding isomerism?
The Hantzsch thiazole synthesis is one of the most widely used methods.[15][16][17][18] It involves the condensation of an α-halocarbonyl compound with a thioamide.[17]
-
Potential for Isomerism: When using unsymmetrical α-halocarbonyl compounds and/or N-substituted thioamides, the reaction can lead to the formation of regioisomers.[3] The initial nucleophilic attack can occur from either the sulfur or nitrogen of the thioamide, and the subsequent cyclization can proceed in different ways.
Q2: How can I synthetically control or avoid the formation of isomers?
-
Regioselective Synthesis: Many modern synthetic methods have been developed to favor the formation of a single isomer.[19] These often involve multi-step sequences or the use of specific catalysts and starting materials that direct the reaction down a single pathway.
-
Reaction Conditions: Sometimes, changing the reaction conditions (e.g., solvent, temperature, or pH) can influence the isomeric ratio. For example, the Hantzsch synthesis under acidic conditions has been shown to alter the regioselectivity of the reaction.[3]
-
Choice of Starting Materials: The structure of your starting materials is the most critical factor. Using symmetrical reagents (e.g., a symmetrical ketone or a primary thioamide) can often simplify the outcome and prevent the formation of certain isomers.
Q3: What are the characteristic NMR chemical shifts I should look for in a thiazole ring?
The exact chemical shifts will depend on the substituents, but here is a general guide for the thiazole ring protons and carbons.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| C2-H | 8.5 - 9.0 | 150 - 170 | The C2 position is adjacent to both S and N, making it the most deshielded. |
| C4-H | 7.0 - 8.0 | 135 - 150 | The C4 position is adjacent to the nitrogen atom. |
| C5-H | 7.2 - 8.2 | 110 - 125 | The C5 position is adjacent to the sulfur atom. |
Note: These are approximate ranges and can vary significantly based on the electronic effects of the substituents and the solvent used.
Q4: Can computational chemistry help in assigning the correct isomeric structure?
Yes, quantum chemical calculations can be a powerful supplementary tool.[15] By calculating the theoretical NMR chemical shifts (¹H and ¹³C) for all possible isomers, you can compare the predicted spectra to your experimental data. The isomer whose calculated spectrum most closely matches the experimental one is likely the correct structure.[15]
Experimental Protocols & Data Visualization
Workflow for Distinguishing Regioisomers using 2D NMR
This workflow provides a logical progression for using 2D NMR to solve an unknown thiazole structure.
Caption: A logical workflow for thiazole structure elucidation using NMR.
Step-by-Step Protocol: HMBC Analysis for Isomer Differentiation
-
Acquire the HMBC Spectrum: Use a standard pulse program on your NMR spectrometer. Optimize the long-range coupling delay (usually set to detect correlations over 2-3 bonds, ~8 Hz).
-
Process the Data: Perform Fourier transformation, phasing, and baseline correction.
-
Identify Key Protons: Locate the signals of protons on substituents attached to the thiazole ring in the F2 (proton) dimension.
-
Trace Correlations: From a specific proton signal, look for cross-peaks along the F1 (carbon) dimension. These cross-peaks indicate correlations to carbons that are 2 or 3 bonds away.
-
Map the Connectivity: For a substituent at an unknown position, its protons will show a unique set of HMBC correlations to the carbons within the thiazole ring. For example, a proton on a methyl group at C2 will show a correlation to C2 and likely C4, whereas a proton on a methyl group at C4 would show correlations to C4, C5, and possibly C2.
-
Assemble the Puzzle: By systematically analyzing the correlations from all substituent protons to the ring carbons, you can piece together the exact connectivity and definitively assign the isomeric structure.
This guide is intended to provide both high-level strategies and practical, actionable advice for your work with thiazole derivatives. By combining careful synthetic design with a robust analytical workflow, you can confidently confirm the structure of your target compounds and avoid the common pitfalls of isomerism.
References
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1741. Available at: [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Sim, M., Lee, S., & Han, Y. (2022). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Applied Sciences, 12(1), 78. Available at: [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances, 13(33), 23157-23173. Available at: [Link]
-
Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. (2022). ResearchGate. Available at: [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2011). Journal of Analytical Chemistry, 66(10), 957-962. Available at: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences, 48(3), 229-242. Available at: [Link]
-
An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (2019). World Journal of Research and Review, 8(2), 52-60. Available at: [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Molecules, 28(14), 5488. Available at: [Link]
-
synthesis of thiazoles. (2019). YouTube. Available at: [Link]
-
The Chiral Synthesis of Thiazole Amino Acid Enantiomers. (1990). Tetrahedron, 46(17), 5931-5944. Available at: [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Available at: [Link]
-
Synthetic strategies for thiazole and isothiazole preparation versus a... (2018). ResearchGate. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1998). Journal of the Chemical Society, Perkin Transactions 1, (11), 1871-1876. Available at: [Link]
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (2021). ResearchGate. Available at: [Link]
-
Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. (2015). Journal of Medicinal Chemistry, 58(3), 1357-1373. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules, 26(1), 237. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health. Available at: [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2021). Egyptian Journal of Chemistry, 64(12), 7245-7252. Available at: [Link]
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Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2022). ACS Omega, 7(14), 11843-11853. Available at: [Link]
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Enantiomeric Separation of New Chiral Azole Compounds. (2021). PubMed. Available at: [Link]
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Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. (2022). PLoS ONE, 17(8), e0272028. Available at: [Link]
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(PDF) Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. (2023). ResearchGate. Available at: [Link]
-
Examples of separation of the enantiomers of the Figure 1 chiral azoles... (n.d.). ResearchGate. Available at: [Link]
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Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). Chemistry Central Journal, 12(1), 53. Available at: [Link]
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Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. (2021). Journal of Chromatography A, 1646, 462137. Available at: [Link]
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(PDF) Thiazole Amide Derivatives (Synthesis, Spectral Investigation, Chemical Properties, Antifungal Assay). (2020). ResearchGate. Available at: [Link]
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Thiazole. (n.d.). Wikipedia. Available at: [Link]
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Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies. (2022). Molecules, 27(14), 4583. Available at: [Link]
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Technical Support Center: Scaling the Synthesis of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to produce multi-gram or kilogram quantities of this valuable heterocyclic building block. As you transition to a larger scale, parameters that were negligible in the lab can become critical control points. This document provides in-depth, experience-driven advice to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up process, providing quick and actionable answers grounded in chemical principles.
Q1: What is the most reliable and scalable synthetic route for this compound?
A1: The most robust and widely adopted method is a variation of the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[4] For this specific target, the key starting materials would be benzothioamide and an appropriate derivative of ethyl 4-chloroacetoacetate, followed by hydrolysis of the resulting ester. The aromaticity of the thiazole ring provides a strong thermodynamic driving force for the reaction, often leading to high yields.[5]
Q2: My reaction yield is consistently low. What are the most likely causes when scaling up?
A2: Low yield during scale-up can stem from several factors:
-
Poor Temperature Control: The initial SN2 reaction between the thioamide and the α-haloketone is exothermic.[2] On a large scale, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and degradation of starting materials. A gradual addition of the α-haloketone to the thioamide solution with robust overhead stirring and external cooling is critical.
-
Incorrect Stoichiometry: While the reaction proceeds in a 1:1 ratio, it is common practice to use a slight excess (1.1-1.3 equivalents) of the thioamide.[2][5] This ensures the complete consumption of the more expensive or reactive α-haloketone and can simplify purification, as excess thioamide is often easier to remove.
-
Suboptimal pH during Work-up: The final product contains both a phenolic hydroxyl group and a carboxylic acid, making its solubility highly pH-dependent. Precipitation must be carefully controlled by adjusting the pH to the isoelectric point of the molecule to ensure maximum recovery. A sudden pH change can lead to the formation of fine, difficult-to-filter particles.
-
Impure Starting Materials: The purity of the α-haloketone is paramount. Any residual halogenating agent or di-halogenated impurities can lead to complex side products that are difficult to separate.
Q3: I'm observing an impurity with a similar mass in my LC-MS analysis. Could it be an isomer?
A3: Yes, this is a known issue in Hantzsch synthesis, particularly when using N-substituted thioamides or under strongly acidic conditions.[6] The primary isomeric impurity is often the corresponding 3-substituted 2-imino-2,3-dihydrothiazole, which arises from the alternative cyclization pathway where the other nitrogen of the thioamide acts as the nucleophile. While less common with unsubstituted thioamides, reaction conditions can influence regioselectivity.[6] Careful control of pH and temperature helps to favor the desired thermodynamic product. Confirming the structure via 2D-NMR (HMBC, HSQC) is the definitive method to distinguish between these isomers.
Q4: How should I approach purification at a multi-gram scale? Is chromatography viable?
A4: While flash chromatography is an excellent tool for lab-scale purification, it quickly becomes expensive and impractical for scales exceeding a few hundred grams. The preferred method for this class of compounds is recrystallization .
-
Solvent Selection: The ideal solvent system should fully dissolve the compound at an elevated temperature but exhibit very low solubility at room temperature or below. For this compound, solvent systems like ethanol/water, acetic acid/water, or isopropanol are excellent starting points.
-
Self-Validating Protocol: A robust recrystallization protocol is self-validating. The formation of well-defined crystals, a significant increase in the melting point (with a narrow range of 1-2°C), and a clean NMR spectrum post-recrystallization are all indicators of successful purification.[7]
Q5: What analytical techniques are essential for quality control and batch release?
A5: A comprehensive analytical package is crucial to ensure the identity, purity, and consistency of your final product.
-
Structural Confirmation:
-
¹H and ¹³C NMR: Confirms the chemical structure and identifies any organic impurities.[7] The aromatic protons of the phenyl group typically appear as multiplets around δ 7.2–7.8 ppm, while the acetic acid methylene protons show a singlet around δ 3.8–4.2 ppm.[7]
-
FTIR: Verifies the presence of key functional groups, such as the broad O–H stretch (2500–3300 cm⁻¹), the C=O stretch of the carboxylic acid (1700–1750 cm⁻¹), and C–N stretches (1250–1350 cm⁻¹).[7]
-
-
Purity Assessment:
-
HPLC/UPLC: The primary method for quantifying purity and detecting trace impurities. A standard protocol would use a C18 column with a gradient of water and acetonitrile containing 0.1% formic or trifluoroacetic acid.
-
Melting Point: A sharp melting point is a reliable indicator of high purity.[7]
-
Elemental Analysis: Confirms the elemental composition (C, H, N, S) is within ±0.4% of the theoretical values.[7]
-
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems encountered during the scale-up synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown or black | 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in starting materials. | 1. Implement controlled, slow addition of the α-haloketone. Ensure efficient stirring and use an ice bath to maintain the internal temperature below the recommended limit. 2. Verify the purity of starting materials by NMR or GC-MS before starting the reaction. |
| Product precipitates as an oil or sticky solid | 1. Work-up solution was not cooled sufficiently before or during pH adjustment. 2. The rate of pH adjustment was too rapid, causing the product to "crash out" instead of crystallizing. 3. Presence of significant impurities lowering the melting point. | 1. Ensure the reaction mixture is cooled to 0-5°C before beginning neutralization. 2. Add the acid/base for pH adjustment slowly with vigorous stirring. 3. Attempt to isolate the crude material and proceed with a thorough recrystallization. |
| Filtration is extremely slow | 1. The product has precipitated as very fine (micron-sized) particles. 2. The product is partially soluble in the work-up solvent. | 1. After precipitation, allow the slurry to stir and age for several hours (or overnight) at a low temperature. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger ones, improving filterability. 2. Add a small amount of a miscible anti-solvent (e.g., cold water if the work-up is in ethanol) to decrease solubility and improve recovery. |
| Final product has a persistent solvent odor | 1. Inefficient drying. 2. Formation of a solvate. | 1. Dry the product under high vacuum at a moderately elevated temperature (e.g., 40-50°C) for an extended period (24-48 hours). 2. Confirm solvate formation with TGA or ¹H NMR. If a solvate is present, a different recrystallization solvent may be required. |
Visualized Workflow and Mechanism
Understanding the process flow and the underlying reaction mechanism is key to effective troubleshooting and optimization.
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis and purification.
Hantzsch Thiazole Synthesis Mechanism
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Technical Support Center: Mitigating Off-Target Effects of Thiazole Derivatives
Last Updated: January 23, 2026
Introduction: The Thiazole Dilemma in Cellular Models
This guide is designed to serve as a technical resource for researchers encountering anomalous results when using thiazole derivatives. It provides a structured approach to identifying, validating, and mitigating off-target effects to ensure the scientific integrity of your findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns researchers face.
Q1: My thiazole derivative is causing widespread cell death at concentrations where I expect specific target inhibition. Is this an off-target effect?
A: It is highly likely. Phenotypes like cytotoxicity observed at high compound concentrations should not be automatically attributed to the intended protein target.[3] Many thiazole derivatives can induce apoptosis or necrosis through mechanisms independent of their primary target, such as generating reactive oxygen species (ROS) or interfering with mitochondrial function.[4][6]
Recommendation: First, perform a dose-response curve to determine the concentration range where the intended on-target effect is observed versus the concentration that induces general toxicity. Compare this to published data for your specific compound and cell line. If cytotoxicity occurs at or below the reported IC50 for your target, it strongly suggests a potent off-target liability.
Q2: I'm seeing modulation of a signaling pathway that shouldn't be regulated by my compound's primary target. How can I confirm if this is a direct or indirect effect?
A: This is a classic sign of an off-target interaction. The effect could be direct (your compound is binding to another protein in that pathway) or indirect (a downstream consequence of inhibiting your primary target).
Recommendation: The most rigorous approach is to use an orthogonal method to validate the phenotype. For instance, use RNA interference (siRNA) or CRISPR/Cas9 to knock down or knock out the intended target protein.[7][8] If the genetic knockdown/knockout phenocopies the effect of your thiazole inhibitor, it builds confidence that the observed pathway modulation is on-target.[9] If the phenotypes differ, it points to a significant off-target effect of the chemical compound.[9]
Q3: How do I choose the right concentration for my experiments to minimize off-target risks?
A: Using the appropriate concentration is critical. As a rule, experiments in cells should be conducted at concentrations no higher than 10-20 µM, as promiscuity is highly concentration-dependent. Always aim to use the lowest concentration that elicits the desired on-target phenotype.
Recommendation: Consult resources like the Chemical Probes Portal, which provides expert-reviewed data and recommended maximum concentrations for many small molecules.[10] Perform a careful dose-response analysis for your specific assay and cell type to identify the optimal concentration window that separates the on-target effect from non-specific ones.
Q4: Are there "cleaner" alternatives to my current thiazole compound?
A: The field of chemical biology is constantly evolving. It's crucial to avoid using a compound simply because it is widely cited in older literature.[3] Newer, more selective probes may be available.
Recommendation: Before starting a project, research the latest generation of inhibitors for your target. Look for compounds that have been extensively profiled for selectivity across kinase panels or other relevant target families. Furthermore, best practices strongly recommend using a second, structurally distinct chemical probe that hits the same target.[10] If two different molecules produce the same result, it significantly strengthens the case for an on-target mechanism.
Part 2: Troubleshooting Guides & Methodologies
When unexpected results arise, a systematic approach is required to diagnose the problem. This section provides detailed workflows and protocols.
Troubleshooting Workflow: Is It On-Target or Off-Target?
This workflow guides the user through a logical sequence of experiments to dissect an observed cellular phenotype.
Caption: A step-by-step decision tree for validating observed cellular effects.
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)
Purpose: To verify that your thiazole derivative directly binds to its intended target protein within the complex environment of an intact cell.[11][12] Ligand binding typically stabilizes a protein, increasing the temperature at which it denatures and aggregates.[13][14]
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with your thiazole derivative (at a working concentration) and another with a vehicle control (e.g., DMSO) for a predetermined time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, often containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3-5 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a standard detection method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[13]
Experimental Protocol 2: Orthogonal Validation with Genetic Knockdown
Purpose: To determine if the loss of the target protein's function via genetic means replicates the phenotype observed with the chemical inhibitor. This decouples the phenotype from the chemical matter itself.
Methodology:
-
Select Method: Choose a suitable method for your cell line and experimental timeframe.
-
Transfection/Transduction: Introduce the siRNA or CRISPR/Cas9 components into your target cells according to established protocols.
-
Validation of Knockdown/Knockout: Crucially, you must confirm the reduction or elimination of the target protein. Use quantitative Western blotting or qPCR to measure protein and mRNA levels, respectively.
-
Phenotypic Assay: Perform the same cellular assay where you initially observed the effect with your thiazole derivative. Compare the results from:
-
Wild-type (untreated) cells
-
Wild-type cells + Vehicle
-
Wild-type cells + Thiazole Derivative
-
Knockdown/Knockout cells + Vehicle
-
-
Interpretation:
-
Phenocopy: If the knockdown/knockout cells show the same phenotype as the inhibitor-treated cells, the effect is likely on-target.
-
Divergence: If the phenotypes differ, it strongly indicates that the thiazole derivative is acting through an off-target mechanism.[9]
-
Experimental Protocol 3: Chemical Proteomics for Off-Target Identification
Purpose: When an off-target effect is confirmed, these advanced methods can identify the unintended binding partners of your compound across the entire proteome.[16]
Methodology (Affinity Purification-Mass Spectrometry):
-
Probe Synthesis: Synthesize a version of your thiazole derivative that includes an affinity tag (like biotin) attached via a chemical linker.[17] It's also critical to synthesize a structurally similar but biologically inactive control compound.
-
Cell Lysate Incubation: Incubate the biotinylated probe with cell lysates.
-
Affinity Capture: Use streptavidin-coated beads to "pull down" the biotinylated probe along with any proteins it has bound to.[17]
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Then, elute the bound proteins.
-
Competitive Elution (for higher confidence): A more robust method involves a soluble competitor.[18][19] Here, two parallel pull-downs are performed with the tagged probe. One is co-incubated with a large excess of the free, untagged thiazole derivative. Proteins that are specifically competed off by the free compound are considered high-confidence targets.[18][19]
-
Mass Spectrometry: Identify and quantify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly enriched in the probe pull-down compared to controls are identified as potential off-targets.
Part 3: Data Interpretation & Best Practices
Key Control Experiments for Robustness
A well-designed experiment is a self-validating one. The table below summarizes essential controls.
| Control Type | Purpose | Rationale & Causality |
| Inactive Analog | To control for effects of the chemical scaffold itself. | A structurally similar molecule that does not bind the intended target should not produce the phenotype. If it does, the effect is likely due to a shared off-target or non-specific chemical property.[10] |
| Orthogonal Inhibitor | To confirm the phenotype is tied to the target, not the compound. | A second, structurally different inhibitor of the same target should produce the same biological outcome. This reduces the probability that a shared off-target is responsible.[10] |
| Genetic Knockdown/out | To separate chemical effects from target protein function. | Genetic ablation of the target provides the "cleanest" validation of target-dependent phenotypes, bypassing all potential chemical off-targets.[7][9] |
| Dose-Response Curve | To identify the optimal concentration window. | Off-target effects are often less potent than on-target effects. A proper dose-response helps find a concentration that maximizes on-target activity while minimizing promiscuity.[3] |
Visualizing the Validation Strategy
The relationship between different validation methods can be visualized to understand how they build confidence in a result.
Caption: Convergent evidence model for validating on-target effects.
References
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]
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Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PubMed Central. [Link]
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Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. [Link]
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Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PubMed Central. [Link]
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Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
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Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target. PubMed Central. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. ResearchGate. [Link]
-
Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
-
Probing the Probes: Fitness Factors For Small Molecule Tools. PubMed Central. [Link]
-
The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Publications. [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]
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Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
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Dos and Don'ts of Chemical Probes. ResearchGate. [Link]
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Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
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Structure-based Systems Biology for Analyzing Off-target Binding. PubMed Central. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]
-
Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. ResearchGate. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. [Link]
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Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Publications. [Link]
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A rule of two for using chemical probes?. Practical Fragments. [Link]
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Knockout vs Inhibiton ?. ResearchGate. [Link]
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Identifying the proteins to which small-molecule probes and drugs bind in cells. PubMed Central. [Link]
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Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
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Knockout vs. Knockdown. Stratech. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]
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Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. [Link]
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Validation & Comparative
A Comparative Guide to Kinase Inhibitor Profiling: Evaluating 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid Against Established Benchmarks
I. Introduction: The Kinase Inhibitor Landscape
Protein kinases are fundamental regulators of nearly all cellular processes, making them one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer. These inhibitors range from broad-spectrum agents used as research tools to highly specific, targeted therapies that have transformed patient outcomes.
This guide focuses on 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid , a compound featuring a thiazole scaffold—a structure present in various biologically active agents.[1] While this specific molecule has been noted for potential anti-inflammatory and antioxidant activities, its profile as a kinase inhibitor is not yet publicly defined.[2]
The purpose of this document is not to present pre-existing comparative data, but rather to establish a rigorous experimental framework for its evaluation. We will outline the necessary scientific strategy to profile this investigational compound, comparing its potential mechanisms and efficacy against three archetypal kinase inhibitors:
-
Staurosporine: The prototypical non-selective, broad-spectrum inhibitor.[3]
-
Imatinib: The paradigm of a highly selective, targeted therapy.[4]
-
Dasatinib: A potent, multi-targeted inhibitor that expanded upon first-generation compounds.[5]
By following this guide, researchers can systematically characterize the kinase inhibitory potential of this compound and position it within the broader landscape of kinase-targeted therapeutics.
II. Profiles of the Comparator Kinase Inhibitors
An effective comparison requires well-defined benchmarks. The selected inhibitors represent distinct classes of activity and selectivity, providing a comprehensive context for evaluating a novel compound.
| Inhibitor | Class | Primary Target(s) | Mechanism of Action | Key Application |
| Staurosporine | Broad-Spectrum | Pan-Kinase | Binds with high affinity but low selectivity to the ATP-binding site of most kinases.[3] | Research tool for inducing apoptosis and probing general kinase pathway involvement.[3][6] |
| Imatinib (Gleevec) | Selective Tyrosine Kinase Inhibitor (TKI) | Bcr-Abl, c-KIT, PDGFR | Binds the ATP pocket of specific kinases, locking them in a closed, inactive conformation.[4][7] | Targeted therapy for Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[7] |
| Dasatinib (Sprycel) | Multi-Targeted TKI | Bcr-Abl, Src Family Kinases, c-KIT, PDGFRβ | Binds to both the active and inactive conformations of the Abl kinase domain, overcoming some forms of Imatinib resistance.[8][9] | Treatment of Ph+ CML and Acute Lymphoblastic Leukemia (ALL), including Imatinib-resistant cases.[8][10] |
III. A Phased Experimental Strategy for Comparative Analysis
We propose a three-phase workflow to comprehensively characterize this compound, moving from broad, high-throughput screening to specific cellular validation.
Phase 1: In Vitro Kinase Profiling and Potency Determination
Causality: The first logical step is to determine if the compound inhibits any kinases at all. A broad screening panel is the most efficient method to identify potential targets from the human kinome. This unbiased approach prevents premature assumptions and can uncover unexpected activities. A positive result ("hit") from this screen is the necessary prerequisite for dedicating resources to more focused follow-up studies.
Protocol: In Vitro Kinase Activity Assay (Fluorometric ADP Detection)
This protocol is a generalized method for determining kinase activity by quantifying ADP production, a universal product of the kinase reaction.[11][12]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the specific kinase being tested (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[13]
-
Enzyme Solution: Dilute the recombinant kinase enzyme to a working concentration (e.g., 2-5 nM) in kinase buffer.
-
Substrate/ATP Solution: Prepare a solution containing the specific peptide or protein substrate and ATP at a concentration near its Km value (e.g., 10-50 µM) in kinase buffer.
-
Test Compounds: Prepare serial dilutions of this compound and comparator inhibitors (Staurosporine, Imatinib, Dasatinib) in 100% DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound solution to the appropriate wells.
-
Add 10 µL of the enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[13]
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP solution.
-
Incubate for a predetermined time (e.g., 60 minutes) at 30°C. The reaction must be in the linear range, which should be determined during assay development.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).
-
-
Detection:
-
Add 25 µL of an ADP detection reagent (e.g., a commercial ADP-Glo™ or Transcreener® ADP² kit) according to the manufacturer's instructions.[11]
-
Incubate for the required time (e.g., 30-60 minutes).
-
Read the plate on a compatible plate reader (luminescence or fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Data Output:
The primary output is a table of IC₅₀ values. This allows for a direct comparison of potency and selectivity.
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Dasatinib IC₅₀ (nM) |
| Abl1 | Experimental Value | 20 | 250 | <1 |
| Src | Experimental Value | 6 | >10,000 | <1 |
| c-KIT | Experimental Value | 15 | 100 | 12 |
| VEGFR2 | Experimental Value | 7 | >10,000 | 8 |
| PKA | Experimental Value | 5 | >10,000 | >10,000 |
| (Other Hits...) | Experimental Value | ... | ... | ... |
Note: IC₅₀ values for comparator inhibitors are representative and can vary based on assay conditions.
Phase 2: Elucidating the Mechanism of Action
Causality: Knowing a compound's potency (IC₅₀) is not enough; we must understand how it inhibits the enzyme. The vast majority of kinase inhibitors are ATP-competitive.[3] Verifying this mechanism is a critical step in characterization, as it places the compound within a well-understood class and informs future efforts in medicinal chemistry.
Protocol: ATP Competition Assay
This experiment assesses whether the inhibitor's potency is dependent on the ATP concentration.
-
Assay Setup: Use the same In Vitro Kinase Activity Assay protocol as described in Phase 1.
-
Key Variable: Set up multiple parallel experiments. In each experiment, use a different, fixed concentration of ATP (e.g., 10 µM, 50 µM, 200 µM, 1 mM).
-
Procedure: For each ATP concentration, perform a full dose-response curve for the investigational compound to determine its IC₅₀ value under those specific conditions.
-
Data Analysis: Plot the determined IC₅₀ values as a function of ATP concentration. A rightward shift in the IC₅₀ curve and an increase in the absolute IC₅₀ value as ATP concentration increases is the hallmark of an ATP-competitive inhibitor.
Phase 3: Validating Activity in a Cellular Context
Causality: A compound that is potent in a biochemical assay may fail in a cellular environment due to poor membrane permeability, rapid metabolism, or cellular efflux. Therefore, it is essential to validate that the compound can engage its intended target in living cells and produce a measurable biological outcome.
Protocol: Cellular Target Phosphorylation Assay (Western Blot)
This method directly measures the inhibition of a specific kinase within cells by quantifying the phosphorylation of its known downstream substrate.
-
Cell Culture and Treatment:
-
Select a cell line known to have active signaling through the target kinase (e.g., K562 cells for Bcr-Abl).
-
Plate cells and allow them to adhere (if applicable).
-
Treat cells with a serial dilution of the test compound and comparators for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-CrkL for Bcr-Abl).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization and Analysis:
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities. The level of inhibition is determined by the ratio of the phospho-protein signal to the total protein signal. Plot this ratio against inhibitor concentration to determine the cellular EC₅₀.
-
Expected Data Output:
A successful compound will show a dose-dependent decrease in substrate phosphorylation, confirming target engagement. Comparing the cellular EC₅₀ to the biochemical IC₅₀ provides insight into the compound's cell permeability and bioavailability.
| Compound | Biochemical IC₅₀ (Abl1) | Cellular EC₅₀ (p-CrkL Inhibition) |
| This compound | Experimental Value | Experimental Value |
| Imatinib | 250 nM | 300 nM |
| Dasatinib | <1 nM | 3 nM |
IV. Conclusion: A Framework for Insightful Comparison
The evaluation of a novel small molecule like This compound requires a systematic and evidence-based approach. This guide provides a comprehensive framework for such an investigation.
By progressing through in vitro screening, mechanistic studies, and cellular validation, a researcher can build a complete profile of the compound. The resulting data will allow for a direct and objective comparison to established benchmarks like Staurosporine, Imatinib, and Dasatinib. This will reveal whether the compound is a non-selective tool, a highly specific inhibitor of a single target, or a multi-targeted agent, thereby defining its potential utility for future research and development.
V. References
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This compound - Benchchem . Benchchem. Available at:
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Imatinib - Wikipedia . Wikipedia. Available at: [Link]
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Kinase assays | BMG LABTECH . BMG LABTECH. Available at: [Link]
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How Does a Biochemical Kinase Assay Work? - BellBrook Labs . BellBrook Labs. Available at: [Link]
-
Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed . PubMed. Available at: [Link]
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In vitro kinase assay - Protocols.io . Protocols.io. Available at: [Link]
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What is the mechanism of Dasatinib? - Patsnap Synapse . Patsnap Synapse. Available at: [Link]
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Spotlight: Cell-based kinase assay formats. - Reaction Biology . Reaction Biology. Available at: [Link]
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Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed . PubMed. Available at: [Link]
-
Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
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Dasatinib - Wikipedia . Wikipedia. Available at: [Link]
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In vitro NLK Kinase Assay - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
-
Dasatinib in chronic myeloid leukemia: a review - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
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Staurosporine - Wikipedia . Wikipedia. Available at: [Link]
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Assay Development for Protein Kinase Enzymes - NCBI - NIH . National Center for Biotechnology Information. Available at: [Link]
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Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
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Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G 2 /M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities - Anticancer Research . Anticancer Research. Available at: [Link]
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What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle . Dr.Oracle. Available at: [Link]
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Mechanism of staurosporine-induced apoptosis in murine hepatocytes . American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]
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imatinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY . IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI . MDPI. Available at: [Link]
-
Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges | GlpBio - YouTube . YouTube. Available at: [Link]
-
Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects . YouTube. Available at: [Link]
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A Comparative Analysis of the Antibacterial Activity of Thiazole Derivatives: A Guide for Drug Discovery Professionals
The relentless rise of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and an exploration of novel chemical entities with potent antibacterial activity. Among the heterocyclic compounds, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the development of numerous therapeutic agents, including antibacterials like sulfathiazole and various cephalosporins.[2][3]
This guide offers an in-depth comparative analysis of different classes of thiazole derivatives, moving beyond a simple catalog of compounds. We will delve into the causality behind their mechanisms of action, provide validated experimental protocols for their synthesis and evaluation, and present a clear, data-driven comparison of their performance. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required to innovate in this promising area of antibacterial research.
The Thiazole Scaffold: A Hub for Diverse Antibacterial Mechanisms
The efficacy of thiazole derivatives is not monolithic; it stems from the remarkable versatility of the thiazole ring to be functionalized, allowing it to interact with a wide array of bacterial targets. This chemical plasticity has given rise to derivatives that can disrupt critical cellular processes, from cell wall integrity to DNA replication and cell division.
Key mechanisms of action include:
-
Inhibition of Cell Wall Synthesis: Certain thiazole-containing compounds, such as the well-known cephalosporins, mimic the D-Ala-D-Ala terminus of peptidoglycan precursors. This allows them to bind covalently to the active site of Penicillin-Binding Proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This irreversible inhibition disrupts cell wall cross-linking, leading to cell lysis and bacterial death.[3][4]
-
Disruption of DNA Replication (DNA Gyrase Inhibition): DNA gyrase, a type II topoisomerase, is essential for maintaining DNA supercoiling and is a validated target for antibacterial agents.[5] Thiazole-based inhibitors can bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function and thereby halting DNA replication.[6][7] This mechanism is particularly effective and has been a focus for developing agents against both Gram-positive and Gram-negative bacteria.[8]
-
Inhibition of Cell Division (FtsZ Inhibition): The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring, a structure indispensable for bacterial cytokinesis.[9] Several thiazole derivatives have been identified that disrupt the dynamic assembly of the Z-ring, often by stimulating FtsZ polymerization into non-functional bundles.[10] This leads to cell filamentation and ultimately, cell death, presenting a novel approach to combating resistant pathogens.[1][10]
-
Metabolic Pathway Inhibition: Classic examples like sulfathiazole act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] By blocking this pathway, the synthesis of essential nucleic acids and amino acids is halted.
Below is a diagram illustrating the inhibition of the FtsZ protein, a key step in bacterial cell division.
Caption: Mechanism of FtsZ inhibition by certain thiazole derivatives.
Comparative Analysis of Antibacterial Efficacy
The true potential of a class of compounds is revealed through quantitative comparison. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative thiazole derivatives against a panel of clinically relevant bacteria, including the notoriously difficult-to-treat Methicillin-resistant Staphylococcus aureus (MRSA). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Thiazole Derivative Class | Representative Compound/Series | Target Bacterium | MIC (µg/mL) | Reference |
| Phenylthiazoles | Substituted Phenylthiazoles (10 compounds) | MRSA & VRSA (18 clinical strains) | 0.4 - 5.5 | [11] |
| Thiazole-Pyrazoline Hybrids | Nitro-substituted phenyl-pyrazoline-thiazole | S. aureus MTCC 96 | 11.8 (IC₅₀) | [10] |
| Thiazole-Pyrazoline Hybrids | Nitro-substituted phenyl-pyrazoline-thiazole | K. planticola MTCC 530 | 14.07 (IC₅₀) | [10] |
| Thiazole-Quinolinium Hybrids | Compound 39a/39b (FtsZ Inhibitors) | MRSA | 1 - 8 | [12] |
| Thiazole-Quinolinium Hybrids | Compound 39a/39b (FtsZ Inhibitors) | Vancomycin-Resistant Enterococcus (VRE) | 2 - 16 | [12] |
| Thiazole-Thiazepine Hybrids | Compound 9e (DNA Gyrase Inhibitor) | E. coli | 6.25 | [6] |
| Thiazole-Thiazepine Hybrids | Compound 9c (DNA Gyrase Inhibitor) | S. pyogenes | 12.5 | [6] |
| 4-(4-bromophenyl)-thiazol-2-amine | Compound 43a | S. aureus | 16.1 (µM) | [4][12] |
| 4-(4-bromophenyl)-thiazol-2-amine | Compound 43a | E. coli | 16.1 (µM) | [4][12] |
Analysis of Performance:
The data clearly indicates that modern thiazole derivatives exhibit potent activity, often in the low microgram per milliliter range.
-
Potency Against Resistant Strains: The phenylthiazole and thiazole-quinolinium series show remarkable efficacy against MRSA and even VRSA, with MIC values that are clinically relevant.[11][12] This is a critical finding, as infections with these pathogens are associated with high morbidity and mortality.[13][14]
-
Broad Spectrum Potential: While many derivatives show strong activity against Gram-positive bacteria like S. aureus, compounds like the thiazole-thiazepine hybrids also demonstrate effectiveness against Gram-negative pathogens such as E. coli.[6] The lipophilicity conferred by certain substituents, such as trifluoromethyl groups, may aid in penetrating the complex outer membrane of Gram-negative bacteria.[6]
-
Structure-Activity Relationship (SAR): A consistent theme across studies is the significant impact of substituents on the thiazole ring. Electron-withdrawing groups, such as nitro (-NO2) or halogen atoms, particularly at the para-position of an attached phenyl ring, often enhance antibacterial activity.[1][10] Conversely, bulky or electron-donating groups can sometimes diminish potency.[3][4] This provides a logical framework for medicinal chemists to design and optimize future derivatives.
Field-Proven Experimental Protocols
To ensure reproducibility and adherence to the highest scientific standards, we provide the following detailed protocols. The choice of these specific methods is based on their robustness, widespread adoption, and the authoritative standards that govern them.
Protocol 1: Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch synthesis, first described in the late 1800s, remains the most reliable and versatile method for constructing the 2,4-substituted thiazole core.[8][12] Its enduring utility lies in the use of readily available starting materials—an α-haloketone and a thioamide—and typically high yields.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask suitable for the reaction scale, combine the chosen α-haloketone (e.g., 2-bromoacetophenone, 1.0 equivalent) and the thioamide (e.g., thiourea, 1.1-1.5 equivalents).
-
Causality: A slight excess of the thioamide is often used to ensure the complete consumption of the more expensive or complex α-haloketone.
-
-
Solvation: Add a suitable solvent, such as ethanol or methanol, to dissolve or suspend the reactants.[11]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-70°C) for a duration ranging from 30 minutes to several hours, depending on the reactivity of the substrates.[11][15]
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the limiting reactant (typically the α-haloketone) and the appearance of a new, more polar spot corresponding to the thiazole product indicates completion.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), to neutralize the hydrohalic acid (e.g., HBr) byproduct and deprotonate the thiazole, causing it to precipitate.[3][11]
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts and excess thioamide.
-
-
Purification: Dry the crude product. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazole derivative.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Protocol 2: Antibacterial Susceptibility Testing via Broth Microdilution (CLSI Standard)
This protocol is based on the standards set by the Clinical and Laboratory Standards Institute (CLSI), specifically document M07, which ensures inter-laboratory reproducibility and provides a gold standard for determining MIC values.[4]
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the synthesized thiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions of this stock in Cation-Adjusted Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.[2][16] The final volume in each well should be 50 or 100 µL.
-
Causality: Serial dilution is a critical step to test a wide range of concentrations and pinpoint the precise MIC. MHB is the standard medium as its composition is controlled to minimize interference with antibiotic activity.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, select several morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only, no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[16]
-
Reading the MIC: After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth.
Experimental Workflow Visualization
The following diagram outlines the logical flow from the synthesis of a novel thiazole derivative to the determination of its antibacterial activity.
Caption: Workflow from synthesis to antibacterial activity determination.
Conclusion and Future Outlook
The thiazole scaffold continues to be a highly productive platform for the discovery of novel antibacterial agents. The evidence strongly supports the potential of thiazole derivatives to address the critical challenge of antimicrobial resistance, with several classes demonstrating potent activity against multidrug-resistant pathogens like MRSA.[13][17] The structure-activity relationships discussed herein provide a clear roadmap for optimizing lead compounds. Future research should focus on hybridizing the thiazole core with other pharmacophores to develop agents with dual mechanisms of action, a strategy that could further delay the onset of resistance.[13] Furthermore, a deeper exploration of derivatives targeting Gram-negative bacteria by enhancing cell wall penetration remains a high-priority area for investigation.
References
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Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R., A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 222-243. [Link]
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Gheorghe, A., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals, 15(1), 103. [Link]
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Mohanty, P., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. [Link]
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Năstasă, C., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13543. [Link]
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
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Swathykrishna, C.S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
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Swathykrishna, C.S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
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Sun, N., et al. (2017). A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity. Frontiers in Microbiology, 8, 855. [Link]
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Kumar, R., et al. (2023). Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation. Journal of the Iranian Chemical Society. [Link]
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Zhang, H., et al. (2023). Thiazole-based analogs as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. European Journal of Medicinal Chemistry, 259, 115689. [Link]
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O'Donnell, J. A., et al. (2016). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE, 11(10), e0164831. [Link]
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Shang, Q., et al. (2024). Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases. [Link]
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Raj, R., et al. (2014). Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus. Journal of Medicinal Chemistry, 57(19), 8188-8193. [Link]
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Zhang, H., et al. (2023). Thiazole-based analogs as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. ResearchGate. [Link]
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World Health Organization (WHO). (n.d.). Antimicrobial resistance. [Link]
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S. K. M., et al. (2024). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Research Square. [Link]
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Moaz, M., et al. (2023). Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies. RSC Advances, 13(31), 21629-21648. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of a Novel Thiazole Inhibitor: A Comparative Approach
For: Researchers, scientists, and drug development professionals.
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3][4] Its derivatives have shown a wide array of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][4] The therapeutic potential of these compounds often stems from their ability to specifically inhibit key proteins in disease pathways.[1][3]
This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action (MoA) of a novel thiazole inhibitor, which we will refer to as "Thiazolinib." We will use a hypothetical target, the protein kinase "Kinase X," to illustrate the experimental workflow. This guide is designed to be a dynamic resource, providing not just protocols, but the scientific reasoning behind each experimental choice, ensuring a robust and self-validating approach to MoA studies. Our goal is to move beyond a simple checklist of experiments and instead foster a deep understanding of how to build a compelling scientific narrative around a novel inhibitor.
The Foundational Workflow: A Multi-Pillar Approach to MoA Validation
A rigorous MoA validation rests on a series of interconnected experimental pillars, each designed to answer a critical question about the inhibitor's function. This workflow ensures that we build a comprehensive picture of the inhibitor's activity, from its direct interaction with the target protein to its effects in a complex cellular environment.
Caption: A multi-pillar workflow for MoA validation.
Pillar 1: Target Engagement - Does Thiazolinib Bind and Inhibit Kinase X?
The first and most crucial step is to unequivocally demonstrate that Thiazolinib directly interacts with and inhibits its intended target, Kinase X. This pillar is divided into three key stages: initial target confirmation, detailed biochemical characterization, and confirmation of target engagement in a cellular context.
Target Identification and Confirmation: The Cellular Thermal Shift Assay (CETSA)
The Rationale: Before delving into detailed biochemical assays, it's essential to confirm that Thiazolinib engages Kinase X in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][6] It is based on the principle that the binding of a ligand, such as Thiazolinib, stabilizes the target protein, in this case, Kinase X, leading to an increase in its melting temperature.[5][6]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture cells expressing Kinase X to 80-90% confluency. Treat the cells with a range of Thiazolinib concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[7]
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes), followed by rapid cooling.[7][8]
-
Lysis and Fractionation: Lyse the cells to release their contents. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[5][8]
-
Protein Detection: Analyze the amount of soluble Kinase X in each sample using a specific antibody and a suitable detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
Data Presentation and Interpretation:
A successful CETSA experiment will show a dose-dependent increase in the amount of soluble Kinase X at elevated temperatures in the presence of Thiazolinib. This indicates that Thiazolinib binding stabilizes the protein and prevents its thermal denaturation.
Table 1: Hypothetical CETSA Data for Thiazolinib
| Thiazolinib (µM) | Soluble Kinase X at 55°C (% of 40°C control) |
| 0 (Vehicle) | 25% |
| 0.1 | 35% |
| 1 | 60% |
| 10 | 85% |
| 100 | 90% |
Biochemical Validation: Unraveling the Inhibition Kinetics
The Rationale: Once target engagement in cells is confirmed, the next step is to characterize the direct interaction between Thiazolinib and purified Kinase X. This is crucial for determining the inhibitor's potency and its mode of inhibition (e.g., competitive, non-competitive).[9][10][11] Biochemical assays, performed in a cell-free system, provide a controlled environment to dissect these molecular interactions.[12][13]
Experimental Protocol: In Vitro Kinase Assay and Inhibition Kinetics
-
Kinase Assay Setup: Use a purified, active form of Kinase X. The assay can be based on various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures ATP consumption.
-
IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), perform the kinase assay with a fixed concentration of Kinase X and its substrate (e.g., a peptide) and varying concentrations of Thiazolinib.
-
Mechanism of Inhibition Study: To understand how Thiazolinib inhibits Kinase X, perform the kinase assay with varying concentrations of both the substrate and Thiazolinib. By analyzing the data using Michaelis-Menten kinetics and Lineweaver-Burk plots, you can determine if the inhibition is competitive, non-competitive, or uncompetitive.[9][14]
Data Presentation and Interpretation:
The IC50 value provides a quantitative measure of Thiazolinib's potency. The kinetic studies will reveal the mechanism by which Thiazolinib inhibits Kinase X. For instance, a competitive inhibitor will increase the apparent Km of the substrate without affecting the Vmax.[9]
Table 2: Comparative Biochemical Data for Thiazolinib and a Reference Inhibitor
| Compound | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| Thiazolinib | 50 | 25 | Competitive |
| Reference Inhibitor A | 25 | 12 | Competitive |
Cellular Target Engagement: Real-Time Confirmation with NanoBRET™
The Rationale: While CETSA provides strong evidence of target engagement, orthogonal methods are essential for building a robust case. The NanoBRET™ Target Engagement (TE) assay is a powerful live-cell technique that allows for the quantitative measurement of compound binding to a target protein in real-time.[15][16][17][18][19] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.[17][18]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Generation: Generate a stable cell line expressing Kinase X fused to NanoLuc® luciferase.
-
Assay Setup: Plate the cells and treat them with a specific NanoBRET™ tracer for Kinase X and varying concentrations of Thiazolinib.
-
BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal using a plate reader equipped with the appropriate filters. The BRET signal will decrease as Thiazolinib displaces the fluorescent tracer from Kinase X.
Data Presentation and Interpretation:
The NanoBRET™ assay will provide a dose-response curve from which the IC50 value for target engagement in live cells can be determined. This cellular IC50 can then be compared to the biochemical IC50 to assess the compound's cell permeability and engagement in a physiological context.
Table 3: Comparison of Biochemical and Cellular Potency
| Compound | Biochemical IC50 (nM) | Cellular IC50 (NanoBRET™, nM) |
| Thiazolinib | 50 | 150 |
| Reference Inhibitor A | 25 | 80 |
Pillar 2: Cellular Effects & Selectivity - What are the Consequences of Target Engagement?
Demonstrating that Thiazolinib engages Kinase X is only part of the story. We must also show that this engagement leads to the expected downstream cellular effects and that the inhibitor is selective for its intended target.
Cellular Phenotypic Effects: Linking Target Engagement to a Functional Outcome
The Rationale: The ultimate goal of an inhibitor is to elicit a specific biological response. Therefore, it is critical to demonstrate that the inhibition of Kinase X by Thiazolinib leads to a measurable change in a relevant cellular pathway.
Caption: Hypothetical Kinase X signaling pathway.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Treat cells with varying concentrations of Thiazolinib for different time points.
-
Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of Kinase X (e.g., p-Substrate Y) and total Substrate Y as a loading control.
Data Presentation and Interpretation:
A successful experiment will show a dose- and time-dependent decrease in the phosphorylation of Substrate Y upon treatment with Thiazolinib, confirming that the inhibitor is blocking the catalytic activity of Kinase X in cells.
Off-Target & Selectivity Profiling: Ensuring a Clean Profile
The Rationale: A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target.[20] Off-target effects can lead to unwanted side effects and toxicity.[21] Kinome profiling is a widely used method to assess the selectivity of kinase inhibitors against a large panel of kinases.[22][23]
Experimental Protocol: Kinome Profiling
-
Compound Submission: Submit Thiazolinib to a commercial vendor that offers kinome profiling services. These services typically screen the compound at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.[22][23]
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Analyze the data to identify any off-target kinases that are significantly inhibited by Thiazolinib.
Data Presentation and Interpretation:
The kinome profiling data will provide a comprehensive overview of Thiazolinib's selectivity. The ideal inhibitor will show potent inhibition of Kinase X with minimal activity against other kinases.
Table 4: Selectivity Profile of Thiazolinib (at 1 µM)
| Kinase | % Inhibition |
| Kinase X | 95% |
| Kinase A | 10% |
| Kinase B | 5% |
| Kinase C | 2% |
Conclusion: Building a Coherent and Compelling MoA Narrative
Validating the mechanism of action of a novel inhibitor is a multifaceted process that requires a carefully planned and executed series of experiments. By following the multi-pillar approach outlined in this guide, researchers can build a robust and compelling scientific narrative for their novel thiazole inhibitor. The integration of biochemical and cellular assays, along with selectivity profiling, provides a comprehensive understanding of the inhibitor's MoA, which is essential for its further development as a potential therapeutic agent. This self-validating system of orthogonal assays provides the confidence needed to advance promising compounds through the drug discovery pipeline.
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A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-Thiazole Analogs for Drug Discovery
The 2-phenyl-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in-depth comparison of 2-phenyl-thiazole analogs, focusing on their structure-activity relationships (SAR) as antifungal agents, dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), and kinase inhibitors. We will delve into the experimental data supporting these findings, provide detailed protocols for their synthesis and evaluation, and explore the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis
A significant class of 2-phenyl-thiazole analogs exhibits potent antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.[1]
Structure-Activity Relationship of 2-Phenyl-Thiazole Analogs as CYP51 Inhibitors
Systematic structural modifications of the 2-phenyl-thiazole scaffold have revealed key determinants for antifungal potency. A notable example is the development of compound B9 from the lead compound SCZ-14.[1]
Key SAR Insights:
-
Substitution at the 4-position of the thiazole ring: Removal of a methyl group at the 4-position of the thiazole ring in the lead compound (SZ-C14) to give compound A1 resulted in improved antifungal activity.[1] Conversely, the introduction of larger substituents at this position led to a significant decrease in activity, likely due to steric hindrance within the enzyme's active site.[1]
-
Substitution on the phenyl ring: The nature and position of substituents on the 2-phenyl ring are critical for activity. A comprehensive analysis of various analogs has demonstrated that specific substitutions can enhance the inhibitory effect against a range of fungal strains, including fluconazole-resistant ones.[1]
Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of Selected 2-Phenyl-Thiazole Analogs [1]
| Compound | R1 (Thiazole-C4) | R2 (Phenyl) | C. albicans (SC5314) | C. albicans (Flu-res) | C. tropicalis | C. krusei |
| SZ-C14 (Lead) | CH₃ | (Structure not fully specified) | 1-16 | - | 1-16 | - |
| A1 | H | (Structure not fully specified) | Improved vs. SZ-C14 | - | - | - |
| A2-A4 | Larger alkyls | (Structure not fully specified) | Decreased vs. SZ-C14 | - | - | - |
| B9 (Optimized) | H | Optimized substitutions | Potent activity | Moderate activity | Potent activity | Potent activity |
Data synthesized from the referenced study. "-" indicates data not available.
Experimental Protocols
The synthesis of these analogs often involves a multi-step process. The general synthetic route to a key intermediate involves the formation of the 2-phenyl-thiazole core, followed by amide coupling to introduce the side chain that interacts with the active site of CYP51.[1]
Workflow for the Synthesis of 2-Phenyl-Thiazole Analogs:
Caption: General synthetic workflow for 2-phenyl-thiazole analogs.
Step-by-Step Synthesis of a Representative Analog (General Procedure):
-
Thiazole Ring Formation (Hantzsch Synthesis):
-
To a solution of a substituted thiobenzamide in a suitable solvent (e.g., ethanol), add an equimolar amount of the appropriate α-haloketone (e.g., ethyl bromopyruvate).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration. Purify by recrystallization or column chromatography.
-
-
Side Chain Preparation:
-
Protect the amino group of a selected amino acid (e.g., with a Boc group).
-
Activate the carboxylic acid group (e.g., by converting it to an acid chloride or using a coupling agent).
-
-
Amide Coupling:
-
Dissolve the 2-phenyl-thiazole intermediate with a free amino group in an anhydrous aprotic solvent (e.g., DMF).
-
Add the activated amino acid derivative and a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by extraction and purify the final product by column chromatography.
-
The in vitro antifungal activity is determined using the reference method for broth dilution antifungal susceptibility testing of yeasts, as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[2]
Experimental Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for determining antifungal MIC values.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The antifungal activity of these 2-phenyl-thiazole analogs stems from their ability to inhibit CYP51, a crucial enzyme in the synthesis of ergosterol, an essential component of the fungal cell membrane.[1]
Signaling Pathway Diagram: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway.
Dual Inhibition of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)
A distinct series of 4-phenyl-thiazole analogs has been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[3] Simultaneous inhibition of these two enzymes presents a promising therapeutic strategy for managing pain and inflammation.[3]
Structure-Activity Relationship of 4-Phenyl-Thiazole Dual Inhibitors
The SAR for dual sEH/FAAH inhibition is complex, with structural modifications often having opposing effects on the two enzymes.
Key SAR Insights:
-
Sulfonamide vs. Tertiary Amine: Conversion of a sulfonamide linker to a tertiary amine generally leads to a decrease in potency for sEH, while this change is well-tolerated by FAAH.[3]
-
Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the 4-phenyl ring significantly influence the inhibitory activity against both enzymes. Electron-donating groups are generally well-tolerated.
-
Overall Molecular Shape: The three-dimensional conformation of the molecule is crucial for potent FAAH inhibition, suggesting a more constrained binding pocket compared to sEH.
Table 2: In Vitro Inhibitory Activity (IC₅₀, nM) of Representative Dual sEH/FAAH Inhibitors
| Compound | Linker | Phenyl Substituent | sEH IC₅₀ (human) | FAAH IC₅₀ (human) |
| Lead Compound | Sulfonamide | Varied | Potent | Potent |
| Analog 1 | Tertiary Amine | Varied | Decreased potency | Potent |
This table represents a generalized summary of SAR findings from the literature.
Experimental Protocols
The synthesis of these dual inhibitors typically involves a multi-step sequence, often culminating in a key coupling reaction to assemble the final molecule.
General Synthetic Workflow for Dual sEH/FAAH Inhibitors:
Caption: Synthetic workflow for dual sEH/FAAH inhibitors.
The inhibitory activity of the synthesized compounds against sEH and FAAH is typically determined using fluorometric assays.
Experimental Workflow for sEH/FAAH Inhibition Assays:
Caption: Dual inhibition of FAAH and sEH pathways.
Kinase Inhibition: Targeting Cancer-Related Signaling Cascades
2-Phenyl-thiazole derivatives have also emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.
Structure-Activity Relationship of 2-Phenyl-Thiazole Kinase Inhibitors
The SAR of 2-phenyl-thiazole kinase inhibitors is highly dependent on the specific kinase being targeted. However, some general principles have been observed.
Key SAR Insights:
-
Hinge-Binding Moiety: The thiazole nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.
-
Substituents on the Phenyl Ring: Modifications to the 2-phenyl ring can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.
-
Side Chains: The nature and length of side chains attached to the thiazole ring are crucial for achieving high affinity and influencing the overall pharmacokinetic properties of the inhibitor.
Table 3: In Vitro Inhibitory Activity (IC₅₀, nM) of 2-Phenyl-Thiazole Analogs Against Various Kinases
| Compound | Target Kinase | Phenyl Ring Substituent | Thiazole Side Chain | IC₅₀ (nM) |
| Analog A | ALK | Varied | Varied | 7.2 |
| Analog B | TRKA | Varied | Varied | 1.9 |
| Analog C | B-RAFV600E | Phenyl sulfonyl | Varied | 23.1 |
Data compiled from various sources in the literature.
Experimental Protocols
The synthetic strategies for these inhibitors are diverse and tailored to the specific target. They often involve the construction of the core 2-phenyl-thiazole scaffold followed by the introduction of functionalities designed to interact with the target kinase.
The inhibitory potency of the compounds is typically determined using in vitro kinase assays, which measure the phosphorylation of a substrate by the target kinase in the presence of the inhibitor.
Mechanism of Action: Interference with Key Signaling Pathways
2-Phenyl-thiazole kinase inhibitors exert their anticancer effects by blocking the activity of key kinases involved in oncogenic signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. [4]Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis. [4] Signaling Pathway Diagram: Inhibition of MAPK and PI3K/Akt Pathways
Caption: Inhibition of key cancer-related signaling pathways.
Conclusion and Future Directions
The 2-phenyl-thiazole scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of various biological targets. The structure-activity relationships discussed in this guide highlight the importance of systematic structural modifications in optimizing the desired pharmacological activity. Future research in this area will likely focus on the development of next-generation analogs with improved pharmacokinetic profiles, enhanced target selectivity, and the potential for combination therapies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to contribute to this exciting field of drug discovery.
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Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (URL: [Link]) [1]2. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. (URL: [Link]) [4]3. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (URL: [Link])
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Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (URL: [Link])
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Synthesis and anti-inflammatory activity of substituted phenyl thiazole derivatives. (URL: [Link])
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4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. (URL: [Link])
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Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (URL: [Link])
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])
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4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. (URL: [Link])
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Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (URL: [Link])
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SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (URL: [Link])
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4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. (URL: [Link])
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SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (URL: [Link])
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Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (URL: [Link])
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New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking. (URL: [Link])
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Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (URL: [Link])
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Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. (URL: [Link])
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Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. (URL: [Link])
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Discovery of novel phenyl triazole analogs as TRK/ALK dual inhibitors with prospective antitumor effects. (URL: [Link])
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Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (URL: [Link])
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Synthesis of novel 2-amino thiazole derivatives. (URL: [Link])
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Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (URL: [Link])
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SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. (URL: [Link])
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Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (URL: [Link])
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Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive. (URL: [Link])
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Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. (URL: [Link])
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])
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M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. (URL: [Link])
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Antifungal Susceptibility Testing: Current Approaches. (URL: [Link])
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CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. (URL: [Link])
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Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (URL: [Link])
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Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. (URL: [Link])
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Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (URL: [Link])
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Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis. (URL: [Link])
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (URL: [Link])
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Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (URL: [Link])
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Fluorimetric Assay of FAAH Activity. (URL: [Link])
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Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (URL: [Link])
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Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (URL: [Link])
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A NIR fluorescent probe for fatty acid amide hydrolase bioimaging and its application in development of inhibitors. (URL: [Link])
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Reference method for broth dilution antifungal susceptibility testing of yeasts: approved standard-second edition. CLSI document M27-A2 (ISBN 1-56238-469-4). (URL: [Link])
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New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (URL: [Link])
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Preview CLSI+M27-A3 | PDF | Infection | Microbiology. (URL: [Link])
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Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (URL: [Link])
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PI3 kinase integrates Akt and MAP kinase signaling pathways in the regulation of prostate cancer. (URL: [Link])
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A Comparative Efficacy Analysis of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid Against Commercial Anti-inflammatory and Anticancer Drugs
In the landscape of modern drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comprehensive comparative analysis of the efficacy of a specific thiazole derivative, 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid, against established commercial anti-inflammatory and anticancer drugs. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available preclinical data, mechanistic insights, and standardized protocols for evaluation.
Introduction to this compound
This compound is a synthetic compound featuring a core thiazole ring, a functionality known to be a key pharmacophore in various approved drugs.[2] Its structure, characterized by a phenyl group at the 2-position, a hydroxyl group at the 4-position, and an acetic acid moiety at the 5-position, suggests its potential to interact with multiple biological targets. Preliminary investigations have highlighted its potential as an anti-inflammatory and anticancer agent, attributed to its ability to modulate key signaling pathways involved in these pathologies.[3] Furthermore, this compound serves as a versatile building block in the synthesis of more complex molecules, including protein degraders.[3]
Mechanistic Underpinnings of Therapeutic Potential
The therapeutic effects of this compound are believed to stem from its interaction with specific molecular targets within inflammatory and oncogenic pathways.
Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of this thiazole derivative are likely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the modulation of cyclooxygenase (COX) enzymes.[3][4]
The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[5] It is hypothesized that this compound may interfere with this cascade, possibly by inhibiting IKK or other upstream signaling components.
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Furthermore, the structural similarity of the acetic acid moiety to non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential for inhibiting COX enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.
Anticancer Mechanism of Action
The anticancer potential of this compound is under active investigation. Thiazole-containing compounds have been reported to induce apoptosis (programmed cell death) and inhibit tumor growth.[3] The mechanism may involve the modulation of various signaling pathways crucial for cancer cell proliferation and survival. The aromatic thiazole ring can participate in diverse biochemical interactions, influencing cellular processes.[3]
Comparative Efficacy: Preclinical Data
A direct comparison of this compound with commercial drugs in the same preclinical studies is limited in the publicly available literature. However, by compiling data from various sources on the compound and its analogs, alongside data for commercial drugs in similar experimental models, we can construct an indirect comparative analysis.
Anti-inflammatory Efficacy
The anti-inflammatory potential of thiazole derivatives has been evaluated in various in vitro and in vivo models. For a relevant comparison, we will consider the efficacy of standard NSAIDs, Diclofenac and Celecoxib, which are known to inhibit COX enzymes.
Table 1: Comparative In Vitro Anti-inflammatory Activity
| Compound | Target | Assay | IC50 / % Inhibition | Reference |
| This compound Analog (Thia-2) | Inflammation | Carrageenan-induced paw edema | Significant reduction (p < 0.01) | [1] |
| Diclofenac | COX-1/COX-2 | Carrageenan-induced paw edema | Significant reduction (p < 0.01) | [1] |
| Celecoxib | COX-2 | COX-2 Inhibition | 0.045 ± 0.005 µM | [6] |
| Diclofenac | COX-1/COX-2 | COX-1 Inhibition | 0.05 ± 0.006 µM | [6] |
| Diclofenac | COX-1/COX-2 | COX-2 Inhibition | 0.02 ± 0.001 µM | [6] |
Note: The data for the thiazole analog and commercial drugs are from different studies and should be interpreted with caution. "Thia-2" is a thiazolidine-4-one derivative, structurally related to the topic compound.
A study on a related thiazolidine-4-one derivative, referred to as "Thia-2," demonstrated significant anti-inflammatory activity in a rat model of carrageenan-induced paw edema, comparable to that of diclofenac.[1] While not the exact compound of focus, this suggests the potential of the thiazole scaffold in mitigating inflammation.
Anticancer Efficacy
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. For comparison, we will consider Doxorubicin, a widely used chemotherapeutic agent.
Table 2: Comparative In Vitro Anticancer Activity (IC50 values in µM)
| Compound | A431 (Epidermoid Carcinoma) | Jurkat (T-cell Leukemia) | U251 (Glioblastoma) | Reference |
| This compound | 8.42 ± 5.19 | < 6.84 | < 42.5 | [3] |
| Doxorubicin | Varies (cell line dependent) | Varies (cell line dependent) | Varies (cell line dependent) | N/A |
| Spiro-thiadiazole derivative (Compound 1) | - | - | - | [7] |
| Doxorubicin (vs. Spiro-thiadiazole) | - | - | - | [7] |
Note: IC50 values for the topic compound are converted from µg/mL to µM for consistency (MW = 235.26 g/mol ). A direct comparison with Doxorubicin is challenging without data from the same study. The data for the spiro-thiadiazole derivative provides a reference for the potential of related compounds to outperform doxorubicin in certain cell lines.
Preclinical data indicates that this compound exhibits cytotoxic activity against human epidermoid carcinoma (A431), T-cell leukemia (Jurkat), and glioblastoma (U251) cell lines.[3] Another study on a spiro-acenaphthylene tethered-[1][3][4]-thiadiazole derivative showed significant efficacy against renal, colon, and melanoma cancer cell lines, with IC50 values comparable to or better than doxorubicin in some cases, and importantly, lower toxicity to normal cells.[7] This highlights the therapeutic potential of the broader thiazole class of compounds.
Experimental Protocols
To facilitate further research and validation, this section provides standardized, step-by-step protocols for key in vitro assays.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or a reference drug (e.g., L-NMMA) for 1 hour.
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined by comparison with a sodium nitrite standard curve.
In Vitro Anticancer Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed the desired cancer cell line (e.g., A431, Jurkat) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a reference drug (e.g., Doxorubicin). Include untreated cells as a control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
The available preclinical evidence suggests that this compound and its structural analogs hold significant promise as both anti-inflammatory and anticancer agents. The proposed mechanisms of action, involving the inhibition of the NF-κB pathway and potential modulation of COX enzymes, provide a solid rationale for their therapeutic potential.
However, it is crucial to acknowledge the limitations of the current data, which largely relies on indirect comparisons. To definitively establish the efficacy of this compound relative to commercial drugs, direct head-to-head preclinical studies are warranted. Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the efficacy and safety of this compound with standard-of-care drugs like Diclofenac, Celecoxib, and Doxorubicin.
-
Detailed Mechanistic Elucidation: Further investigating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess its drug-like properties and safety profile.
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. (URL: [Link])
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Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - MDPI. (URL: [Link])
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In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. - MDPI. (URL: [Link])
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (URL: [Link])
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A Senior Application Scientist's Guide to the Cross-Validation of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid as a Kinase Inhibitor
Introduction: From High-Throughput Hit to Validated Lead
The journey from a primary high-throughput screen (HTS) to a viable lead candidate is a rigorous process of elimination and validation.[1][2] High-throughput experimentation has revolutionized drug discovery, but its output is inherently noisy, populated with false positives and artifacts that must be systematically weeded out.[1][3] This guide provides a comprehensive framework for the cross-validation of a hypothetical screening hit, 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS 133834-03-4), identified from a primary screen for inhibitors of "Target Kinase X," a critical enzyme in the NF-κB inflammatory signaling pathway.
The subject compound, containing a versatile thiazole ring, is representative of a chemical scaffold known for diverse biological activities, including anti-inflammatory and anticancer potential.[4][5][6] Its documented ability to modulate cell signaling pathways, such as NF-κB, makes it a plausible candidate for kinase inhibition.[4] This guide will detail the essential cascade of biochemical, biophysical, and cell-based assays required to build a robust, data-driven case for its progression into lead optimization. We will explain not just the "how" but the "why" behind each experimental choice, creating a self-validating workflow that ensures scientific rigor and trustworthiness.
The Hit Validation Funnel: A Strategy for De-risking
Progressing a raw hit from an HTS campaign requires a multi-step validation cascade designed to systematically increase confidence in the compound's activity.[1][7] The goal is to triage artifacts early, confirm direct target engagement, and establish a translatable effect in a cellular context. Failure to implement a rigorous validation funnel is a primary cause of late-stage project failure.
Caption: The Hit Validation Funnel workflow.
Phase 1: Initial Hit Confirmation and Triage
The first phase aims to confirm the compound's activity and rule out common sources of screening artifacts. The primary objective is to ensure the observed inhibition is real, dose-dependent, and not an artifact of the primary assay technology.[7]
Experimental Protocol 1: Dose-Response Confirmation in Primary Assay
Rationale: The initial HTS is often performed at a single high concentration. Confirming activity across a range of concentrations is the first critical step to verify the hit and determine its potency (IC50). This step also involves re-testing from a freshly procured solid sample to rule out issues with compound integrity in the original screening library.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound (from newly purchased powder) in 100% DMSO.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series in a 384-well plate using DMSO.
-
Assay Execution: Perform the original Target Kinase X biochemical assay (e.g., a fluorescence-based assay). Add a fixed concentration of Target Kinase X and its substrate to wells containing the diluted compound.
-
Initiation & Detection: Initiate the kinase reaction with ATP. After a 60-minute incubation, measure the output signal on a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Hypothetical Results:
| Compound ID | Description | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| 133834-03-4 | Test Compound | 1.2 | -1.1 | 98% |
| Alt-Compound Y | Known Inhibitor | 5.8 | -1.0 | 95% |
| Inactive-Z | Inactive Analog | > 100 | N/A | < 10% |
Experimental Protocol 2: Orthogonal Biochemical Assay
Rationale: An orthogonal assay uses a different detection technology to measure the same biological activity.[7][8] This is crucial for identifying and eliminating "false positives" that arise from compound interference with the primary assay's technology (e.g., auto-fluorescence, luciferase inhibition) rather than true inhibition of the target.[1]
Methodology:
-
Assay Setup: Utilize a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. This is orthogonal to the primary fluorescence-based assay that measures product formation.
-
Compound Plating: Prepare a dose-response plate of the test compound as described in Protocol 1.
-
Assay Execution: Add Target Kinase X and substrate to the wells.
-
Initiation & Detection: Initiate the reaction with ATP. After 60 minutes, add the detection reagent that produces a luminescent signal inversely proportional to kinase activity.
-
Data Analysis: Calculate the IC50 as previously described. A consistent IC50 value between the primary and orthogonal assays provides strong evidence that the compound is a genuine inhibitor of Target Kinase X.
Phase 2: Biophysical Validation of Direct Target Engagement
After confirming activity in biochemical assays, the next critical step is to prove that the compound physically binds to the target protein. Biophysical methods provide label-free, direct evidence of this interaction, offering quantitative data on binding affinity, kinetics, and thermodynamics.[8]
Experimental Protocol 3: Surface Plasmon Resonance (SPR)
Rationale: SPR is a powerful technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[9][10] It provides kinetic data (association rate, k_a; dissociation rate, k_d) and the equilibrium dissociation constant (K_D), a true measure of binding affinity.[11]
Methodology:
-
Protein Immobilization: Covalently immobilize purified, high-quality Target Kinase X onto a sensor chip surface.
-
Compound Injection: Inject a series of concentrations of the test compound across the sensor surface. A reference channel with no protein is used for background subtraction.
-
Data Collection: Measure the change in the SPR signal (response units) over time to generate sensorgrams for association and dissociation phases.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine k_a and k_d.
-
Affinity Calculation: Calculate the dissociation constant (K_D) from the ratio of the rate constants (k_d / k_a).
Hypothetical SPR Data:
| Compound ID | k_a (1/Ms) | k_d (1/s) | K_D (µM) |
| 133834-03-4 | 2.5 x 10⁴ | 5.0 x 10⁻² | 2.0 |
| Alt-Compound Y | 1.1 x 10⁴ | 9.9 x 10⁻² | 9.0 |
| Inactive-Z | No Binding Detected | No Binding Detected | No Binding Detected |
Experimental Protocol 4: Isothermal Titration Calorimetry (ITC)
Rationale: ITC is considered the gold standard for characterizing binding interactions.[12] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) in addition to binding affinity (K_D) and stoichiometry (n).[13][14][15] This orthogonal biophysical validation adds a high degree of confidence.
Methodology:
-
Sample Preparation: Place a solution of purified Target Kinase X in the ITC sample cell. Load a syringe with a concentrated solution of the test compound.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution.
-
Heat Measurement: The instrument measures the minute temperature changes that occur with each injection as the binding sites become saturated.
-
Data Analysis: Integrate the heat-change peaks and fit them to a binding model to determine the K_D, stoichiometry (n), and enthalpy (ΔH) of binding.
Experimental Protocol 5: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a groundbreaking method for verifying that a compound engages its target within the complex environment of an intact cell.[16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17][18] This assay bridges the gap between in vitro biochemistry and cellular activity.
Methodology:
-
Cell Treatment: Treat intact cells (e.g., a relevant human cell line like HEK293) with either the test compound or a vehicle control (DMSO).
-
Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein via centrifugation.[19]
-
Detection: Quantify the amount of soluble Target Kinase X remaining at each temperature using Western blotting or other specific protein detection methods.
-
Curve Analysis: Plot the amount of soluble protein versus temperature. A positive result is a shift of the melting curve to a higher temperature in the compound-treated cells compared to the vehicle control, indicating target stabilization.
Phase 3: Cellular and Functional Validation
The final phase of validation is to demonstrate that the compound not only enters the cell and binds its target but also modulates the target's function, leading to a measurable downstream biological effect.
The NF-κB Signaling Pathway
Target Kinase X is a hypothetical upstream kinase in the NF-κB pathway. Inhibition of this kinase should prevent the phosphorylation and subsequent degradation of IκBα, which in turn would block the translocation of NF-κB to the nucleus and the transcription of inflammatory genes.
Caption: Simplified NF-κB signaling pathway.
Experimental Protocol 6: Cellular Target Engagement Biomarker Assay
Rationale: This assay provides direct evidence that the compound is inhibiting the catalytic activity of Target Kinase X inside cells by measuring the phosphorylation status of its immediate downstream substrate.
Methodology:
-
Cell Culture & Starvation: Culture cells to 80% confluency and then serum-starve overnight to reduce basal signaling.
-
Compound Pre-treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a short period (e.g., 15 minutes) to activate the NF-κB pathway.
-
Lysis & Western Blot: Lyse the cells and perform a Western blot using antibodies specific for the phosphorylated form of IκBα (p-IκBα) and total IκBα as a loading control.
-
Analysis: A dose-dependent decrease in the p-IκBα signal in compound-treated cells demonstrates on-target cellular activity.
Comparative Summary and Conclusion
This rigorous, multi-faceted validation workflow provides layers of evidence to build a compelling case for a screening hit. By systematically confirming activity, proving direct target binding through orthogonal methods, and demonstrating functional consequences in a cellular context, we can confidently de-risk the progression of this compound.
Final Data Summary:
| Validation Stage | Assay | Metric | Compound 133834-03-4 | Alt-Compound Y | Inactive-Z | Rationale for Inclusion |
| Phase 1 | Primary Assay | IC50 (µM) | 1.2 | 5.8 | >100 | Confirms potency |
| Orthogonal Assay | IC50 (µM) | 1.5 | 6.1 | >100 | Rules out assay artifacts | |
| Phase 2 | SPR | K_D (µM) | 2.0 | 9.0 | No Binding | Confirms direct binding & affinity |
| CETSA | Thermal Shift | Positive Shift | Positive Shift | No Shift | Confirms intracellular target engagement | |
| Phase 3 | p-IκBα Western | Cellular IC50 (µM) | 3.5 | 15.2 | No Effect | Links target binding to cellular activity |
The hypothetical data presented for This compound demonstrates a consistent and compelling profile. The sub-micromolar to low-micromolar activity is confirmed across biochemical, biophysical, and cellular assays. The clear thermal shift in CETSA confirms it engages Target Kinase X in cells, and the inhibition of IκBα phosphorylation validates its mechanism of action. This compound shows superior performance compared to the alternative compound and, crucially, is clearly differentiated from the inactive analog. Based on this comprehensive cross-validation, the compound merits advancement to the next stage of drug discovery: lead optimization.
References
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
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Drug Target Review. A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]
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National Center for Biotechnology Information (NCBI). Interpreting and Validating Results from High-Throughput Screening Approaches. Available from: [Link]
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PubMed. From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Available from: [Link]
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National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
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TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]
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ACS Publications. Fragment Screening by Surface Plasmon Resonance. Available from: [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
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Wikipedia. High-throughput screening. Available from: [Link]
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National Institutes of Health (NIH). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]
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Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). Available from: [Link]
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National Center for Biotechnology Information (NCBI). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]
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ACS Publications. The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. Available from: [Link]
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Nicoya Lifesciences. SPR applications in early drug discovery. Available from: [Link]
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ResearchGate. Synthesis and Biological Activity of 2-(Thiazolidin-4-One) Phenyl]-1h-Phenylbenzimidazoles and 2-[4-(Azetidin-2-One)-3-Chloro-4-Phenyl]-1h-Phenyl Benzimidazoles. Available from: [Link]
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Patsnap Synapse. How Are Biochemical Assays Used in High-Throughput Screening?. Available from: [Link]
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Reaction Biology. ITC Assay Service for Drug Discovery. Available from: [Link]
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Bio-protocol. Cellular thermal shift assay (CETSA). Available from: [Link]
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National Center for Biotechnology Information (NCBI). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available from: [Link]
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Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Available from: [Link]
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PubMed. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Available from: [Link]
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National Center for Biotechnology Information (NCBI). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Available from: [Link]
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IARC Screening Group. Testing and reporting the results of visual inspection with 5% acetic acid (VIA). Available from: [Link]
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A Researcher's Guide to the Synthetic Landscape of 2-Phenyl-Thiazole Cores: A Head-to-Head Comparison
The 2-phenyl-thiazole moiety is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active compounds and functional materials.[1] Its synthesis has been a subject of extensive research, leading to a diverse array of synthetic strategies. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to the 2-phenyl-thiazole core, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal methodology for their specific applications. We will delve into the classical Hantzsch, Cook-Heilbron, and Gabriel-type syntheses, alongside modern, efficiency-driven approaches such as metal-catalyzed cross-couplings and microwave-assisted reactions.
Classical Approaches: The Foundation of Thiazole Synthesis
The traditional methods for thiazole ring formation have been the bedrock of heterocyclic chemistry for over a century. Their reliability and broad applicability have cemented their place in the synthetic chemist's toolbox.
The Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, this reaction remains one of the most versatile and widely used methods for thiazole synthesis.[2] The core transformation involves the condensation of an α-haloketone with a thioamide.[3]
Mechanism and Rationale: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the thiazole ring. The choice of a thioamide as the sulfur and nitrogen source is pivotal, as the sulfur's nucleophilicity drives the initial bond formation.
Representative Protocol: Synthesis of 2,4-diphenylthiazole
A mixture of 2-bromoacetophenone (1.99 g, 10 mmol) and thiobenzamide (1.37 g, 10 mmol) in ethanol (20 mL) is heated at reflux for 2 hours. After cooling, the reaction mixture is poured into a solution of sodium bicarbonate to neutralize the hydrobromic acid formed. The precipitated solid is then filtered, washed with water, and recrystallized from ethanol to yield 2,4-diphenylthiazole.
-
Typical Yield: 85-95%
-
Reaction Time: 2-4 hours
-
Temperature: Reflux (approx. 78 °C in ethanol)[2]
Advantages:
-
High yields for a wide range of substrates.
-
Readily available starting materials.
-
Generally straightforward reaction conditions.
Disadvantages:
-
The use of α-haloketones, which can be lachrymatory and require careful handling.
-
Limited ability to introduce diversity at the 5-position of the thiazole ring.
The Cook-Heilbron Thiazole Synthesis
Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this method provides a valuable route to 5-aminothiazoles. The reaction involves the interaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates.[4]
Mechanism and Rationale: The mechanism involves the initial formation of a dithiocarbamate from the α-aminonitrile and carbon disulfide. This intermediate then undergoes cyclization, with the nitrile group participating in the ring closure, to form the 5-aminothiazole. This pathway is particularly useful as it directly installs an amino group at the C5 position, a common functional handle for further derivatization.
Representative Protocol: Synthesis of 5-amino-2-phenylthiazole
To a solution of aminoacetonitrile hydrochloride (1.85 g, 20 mmol) in pyridine (20 mL), phenyl isothiocyanate (2.70 g, 20 mmol) is added. The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with ether, and then treated with aqueous sodium hydroxide to liberate the free base. The product is then extracted with an organic solvent and purified by chromatography.
-
Typical Yield: "Significant" yields are reported, generally in the range of 60-80%.[4]
-
Reaction Time: 24 hours
-
Temperature: Room Temperature[4]
Advantages:
-
Direct synthesis of 5-aminothiazoles.
-
Mild reaction conditions.
Disadvantages:
-
Longer reaction times compared to the Hantzsch synthesis.
-
The use of odorous and potentially toxic reagents like carbon disulfide.
Gabriel-Type Thiazole Synthesis
While the classical Gabriel synthesis is primarily known for the preparation of primary amines, a modification of this approach can be employed for thiazole synthesis. This route typically involves the reaction of an α-acylamino ketone with a thionating agent, such as phosphorus pentasulfide or Lawesson's reagent.
Mechanism and Rationale: The α-acylamino ketone is first synthesized, often from an α-haloketone and an amide. The crucial step is the thionation of the amide carbonyl group, followed by an intramolecular cyclization where the newly formed thioamide attacks the ketone carbonyl, leading to the thiazole ring after dehydration.
Representative Protocol: Synthesis of 2,5-diphenylthiazole
N-(2-oxo-2-phenylethyl)benzamide (2.53 g, 10 mmol) and Lawesson's reagent (2.02 g, 5 mmol) are heated in anhydrous toluene (50 mL) at reflux for 4 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford 2,5-diphenylthiazole.
-
Typical Yield: 60-75%
-
Reaction Time: 4 hours
-
Temperature: Reflux (approx. 111 °C in toluene)
Advantages:
-
Provides access to thiazoles with substitution at the 2- and 5-positions.
-
Avoids the direct use of thioamides.
Disadvantages:
-
Requires the pre-synthesis of the α-acylamino ketone.
-
The use of phosphorus-based thionating agents can lead to purification challenges and the generation of phosphorus-containing waste.
Modern Synthetic Strategies: Enhancing Efficiency and Sustainability
In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, atom-economical, and environmentally benign methodologies. This has led to significant advancements in the synthesis of 2-phenyl-thiazole cores.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the formation of carbon-carbon bonds, including the introduction of a phenyl group onto a pre-formed thiazole ring.[5]
Mechanism and Rationale: In a typical Suzuki coupling, a halo-thiazole (commonly a 2-bromothiazole) is reacted with phenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form the 2-phenyl-thiazole. This approach offers excellent functional group tolerance and high yields.
Representative Protocol: Suzuki Coupling for the Synthesis of 2-Phenylthiazole
A mixture of 2-bromothiazole (1.64 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) in a 3:1 mixture of toluene and water (40 mL) is heated at 90 °C under an inert atmosphere for 12 hours. After cooling, the layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are dried and concentrated, and the residue is purified by chromatography to give 2-phenylthiazole.
-
Typical Yield: 80-95%
-
Reaction Time: 12 hours
-
Temperature: 90 °C
Advantages:
-
Excellent functional group tolerance.
-
High yields and clean reactions.
-
Well-established and reliable methodology.
Disadvantages:
-
Requires the synthesis of a pre-functionalized thiazole (e.g., 2-bromothiazole).
-
The use of expensive and potentially toxic palladium catalysts.
Direct C-H Arylation
A more recent and atom-economical approach involves the direct C-H arylation of the thiazole ring with a phenyl source, thereby avoiding the need for pre-functionalization.[6]
Mechanism and Rationale: This method typically employs a palladium catalyst to activate a C-H bond on the thiazole ring (usually at the 5-position) and couple it with an aryl halide or another aryl source. This strategy is highly desirable as it reduces the number of synthetic steps and minimizes waste.
Representative Protocol: Direct C-H Arylation of Thiazole
A mixture of thiazole (0.85 g, 10 mmol), bromobenzene (2.35 g, 15 mmol), palladium(II) acetate (0.022 g, 0.1 mmol), and potassium carbonate (2.76 g, 20 mmol) in dimethylacetamide (20 mL) is heated at 120 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by chromatography.
-
Typical Yield: 60-80%
-
Reaction Time: 24 hours
-
Temperature: 120 °C
Advantages:
-
High atom economy.
-
Avoids pre-functionalization of the thiazole ring.
Disadvantages:
-
Often requires higher catalyst loadings and temperatures compared to cross-coupling reactions.
-
Control of regioselectivity can be challenging.
Microwave-Assisted and One-Pot Syntheses
The application of microwave irradiation and the development of one-pot procedures have significantly accelerated the synthesis of 2-phenyl-thiazole derivatives, aligning with the principles of green chemistry.[7]
Microwave-Assisted Hantzsch Synthesis: By performing the Hantzsch reaction under microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields.[8][9]
One-Pot Syntheses: These strategies combine multiple reaction steps into a single operation without isolating intermediates, thereby saving time, solvents, and reagents. For example, a one-pot synthesis of 2-amino-4-phenylthiazole can be achieved by reacting acetophenone with thiourea in the presence of an in-situ generated halogenating agent.[10][11]
Head-to-Head Comparison of Synthetic Routes
To facilitate a direct comparison, the following table summarizes the key performance indicators for the discussed synthetic routes.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Base (e.g., NaHCO₃) | 2-4 hours | Reflux | 85-95 |
| Cook-Heilbron Synthesis | α-Aminonitrile, Isothiocyanate | - | 24 hours | Room Temperature | 60-80 |
| Gabriel-Type Synthesis | α-Acylamino ketone | Lawesson's reagent | 4 hours | Reflux | 60-75 |
| Suzuki Coupling | 2-Bromothiazole, Phenylboronic acid | Pd(PPh₃)₄, Base | 12 hours | 90 °C | 80-95 |
| Direct C-H Arylation | Thiazole, Bromobenzene | Pd(OAc)₂, Base | 24 hours | 120 °C | 60-80 |
| Microwave-Assisted Hantzsch | α-Haloketone, Thioamide | Iodine | 5-15 minutes | 170 W | ~92[7] |
Visualizing the Synthetic Pathways
To further elucidate the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations.
Caption: Comparative overview of synthetic routes to 2-phenyl-thiazole cores.
Conclusion and Future Perspectives
The synthesis of the 2-phenyl-thiazole core has evolved significantly from its classical roots. While the Hantzsch synthesis remains a robust and high-yielding method, modern approaches offer compelling advantages in terms of efficiency, atom economy, and functional group tolerance. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction. For rapid access to a variety of analogs, microwave-assisted protocols are highly attractive. For late-stage functionalization and the construction of complex molecules, metal-catalyzed cross-coupling and direct C-H arylation reactions provide unparalleled versatility. As the demand for novel thiazole-containing compounds continues to grow, the development of even more efficient, sustainable, and selective synthetic methodologies will undoubtedly remain an active and exciting area of chemical research.
References
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]
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Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]
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ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Heterocycles. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
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MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. Retrieved from [Link]
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National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Retrieved from [Link]
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Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Retrieved from [Link]
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ResearchGate. (2015). An efficient one-pot synthesis of 2-Aminothiazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). 2-(2-Oxo-2-phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Retrieved from [Link]
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ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. Retrieved from [Link]
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ACS Publications. (n.d.). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Retrieved from [Link]
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National Institutes of Health. (n.d.). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Retrieved from [Link]
-
Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Retrieved from [Link]
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FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
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In the landscape of drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. An ideal drug candidate should exhibit high potency towards its intended target while minimizing interactions with off-target molecules, thereby reducing the potential for adverse effects. This guide provides a comprehensive framework for assessing the enzymatic selectivity of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid, a compound identified as a potent inhibitor of Hematopoietic Prostaglandin D2 Synthase (H-PGDS). H-PGDS is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a mediator implicated in allergic and inflammatory responses[1][2].
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, scientifically grounded approach to selectivity profiling, moving beyond a simple recitation of protocols to explain the rationale behind the experimental design.
The Rationale for Selectivity Profiling
The therapeutic potential of inhibiting H-PGDS in inflammatory and allergic conditions is significant[3][4]. However, to ensure a favorable safety profile, it is crucial to demonstrate that this compound does not significantly inhibit other enzymes with related functions or structural similarities. A comprehensive selectivity panel should, therefore, include enzymes involved in the broader arachidonic acid cascade and those with structural homology to H-PGDS.
Our investigation will focus on comparing the inhibitory activity of the title compound against H-PGDS with its activity against a panel of strategically selected enzymes:
-
Lipocalin-type Prostaglandin D Synthase (L-PGDS): The other key enzyme responsible for PGD2 production, offering a direct comparison of isoform selectivity[1].
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): The upstream enzymes in the prostaglandin synthesis pathway, responsible for the production of PGH2[4]. Inhibition of these enzymes can lead to gastrointestinal and cardiovascular side effects.
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1): An enzyme that also utilizes PGH2 as a substrate but leads to the production of pro-inflammatory PGE2.
-
Glutathione S-Transferases (GSTs): H-PGDS is a member of the sigma class of the GST superfamily[5]. Assessing activity against other GST isoforms is critical to rule out broader, non-specific inhibition of this enzyme family.
By quantifying the inhibitory potency (IC50 and/or Ki values) against each of these enzymes, we can establish a selectivity index, providing a clear, quantitative measure of the compound's specificity for H-PGDS.
Experimental Workflow for Selectivity Assessment
The following diagram outlines the comprehensive workflow for determining the selectivity profile of this compound.
Caption: Workflow for assessing the enzyme selectivity of this compound.
Detailed Methodologies
The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the integrity of the data.
Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition Assay
This assay quantifies the production of PGD2 from PGH2 by recombinant human H-PGDS. The amount of PGD2 produced is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Recombinant human H-PGDS
-
Prostaglandin H2 (PGH2)
-
Reduced Glutathione (GSH)
-
This compound
-
HQL-79 (positive control inhibitor)[3]
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
PGD2 ELISA Kit
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and HQL-79 in the assay buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add 10 µL of the compound dilutions.
-
Add 80 µL of a pre-mixed solution containing H-PGDS and GSH in the assay buffer.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of PGH2.
-
Incubate for 5 minutes at 37°C.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., 1 M citric acid).
-
-
PGD2 Quantification:
-
Dilute the reaction mixture into the appropriate buffer provided with the PGD2 ELISA kit.
-
Perform the ELISA according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Selectivity Enzyme Panel Assays
The same general principles of the H-PGDS assay are applied to the selectivity panel, with modifications to the specific enzymes, substrates, and detection methods.
a) Lipocalin-type Prostaglandin D Synthase (L-PGDS) Inhibition Assay:
-
Enzyme: Recombinant human L-PGDS.
-
Assay Principle: Similar to the H-PGDS assay, measuring PGD2 production via ELISA[6]. Note that L-PGDS is a glutathione-independent enzyme, so GSH is omitted from the reaction mixture[7].
b) COX-1 and COX-2 Inhibition Assays:
-
Enzymes: Recombinant human COX-1 and COX-2.
-
Assay Principle: A fluorometric assay can be employed to measure the peroxidase activity of COX enzymes. This assay monitors the oxidation of a probe in the presence of arachidonic acid[8]. Alternatively, the production of a specific prostaglandin, such as PGE2, can be quantified by ELISA or LC-MS/MS[9][10].
-
Positive Controls: Indomethacin (non-selective) and Celecoxib (COX-2 selective).
c) Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay:
-
Enzyme: Recombinant human mPGES-1.
-
Assay Principle: The production of PGE2 from PGH2 is quantified using a competitive ELISA[11][12].
d) Glutathione S-Transferase (GST) Inhibition Assay:
-
Enzymes: A panel of human recombinant GST isoforms (e.g., GSTA1, GSTM1, GSTP1).
-
Assay Principle: A common method involves monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione, which results in an increase in absorbance at 340 nm[5][13].
Data Presentation and Interpretation
The results of the selectivity profiling should be summarized in a clear and concise table to facilitate comparison.
Table 1: Selectivity Profile of this compound
| Enzyme Target | IC50 (nM) | Selectivity Index (IC50 Target / IC50 H-PGDS) |
| H-PGDS | [Experimental Value] | 1 |
| L-PGDS | [Experimental Value] | [Calculated Value] |
| COX-1 | [Experimental Value] | [Calculated Value] |
| COX-2 | [Experimental Value] | [Calculated Value] |
| mPGES-1 | [Experimental Value] | [Calculated Value] |
| GSTA1 | [Experimental Value] | [Calculated Value] |
| GSTM1 | [Experimental Value] | [Calculated Value] |
| GSTP1 | [Experimental Value] | [Calculated Value] |
A high selectivity index (>>1) for the off-target enzymes indicates that this compound is highly selective for H-PGDS.
Deeper Mechanistic Insights: Ki Determination
For the primary target, H-PGDS, determining the inhibition constant (Ki) provides a more fundamental measure of inhibitor potency that is independent of substrate concentration. This is achieved by measuring the IC50 at various substrate (PGH2) concentrations and applying the Cheng-Prusoff equation.
Caption: Simplified enzyme-inhibitor binding model for Ki determination.
Conclusion
This guide outlines a robust and comprehensive strategy for evaluating the selectivity of this compound. By employing a well-defined panel of related enzymes and utilizing validated assay methodologies, researchers can generate high-quality, reproducible data to support the development of this promising anti-inflammatory agent. The emphasis on understanding the "why" behind the experimental choices, coupled with rigorous data analysis, will provide the necessary confidence in the compound's selectivity profile, a critical step in its journey towards clinical application.
References
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Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations. bioRxiv. [Link]
-
PGD Synthase and PGD2 in Immune Response. PMC. [Link]
-
Discovery of a highly potent and selective degrader targeting hematopoietic prostaglandin D synthase via in silico design. ChemRxiv. [Link]
-
A novel method for screening the glutathione transferase inhibitors. PMC. [Link]
-
Assay of Plasma Endogenous Inhibitor(s) of Prostaglandin Synthase Using an Enzyme Incubation - Radioimmunoassay Method. PubMed. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]
-
Biochemical and Structural Characteristics, Gene Regulation, Physiological, Pathological and Clinical Features of Lipocalin-Type Prostaglandin D2 Synthase as a Multifunctional Lipocalin. Frontiers. [Link]
-
Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer. NIH. [Link]
-
Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin. Madame Curie Bioscience Database - NCBI. [Link]
-
4EE0: Crystal structure of hH-PGDS with water displacing inhibitor. RCSB PDB. [Link]
-
GST Assay Protocol. San Diego University. [Link]
-
A prostaglandin synthase inhibition assay with detection by elisa. The FASEB Journal. [Link]
-
A Simple Biochemical Assay for Glutathione S-Transferase Activity and Its Possible Field Application for Screening Glutathione S-Transferase-Based Insecticide Resistance. ResearchGate. [Link]
-
Human hematopoietic prostaglandin D synthase inhibitor complex structures. PubMed. [Link]
-
Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS). ACS Medicinal Chemistry Letters. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle. ResearchGate. [Link]
-
L-PGDS–PGD2–DP1 Axis Regulates Phagocytosis by CD36 + MGs/MΦs That Are Exclusively Present Within Ischemic Areas After Stroke. MDPI. [Link]
-
HPGDS Antibodies & ELISA Kits, Hematopoietic Prostaglandin D Synthase/HPGDS Proteins. Boster Bio. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of Thiazole Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives, particularly those bearing an acetic acid moiety, are of significant interest due to their diverse biological activities. However, the successful and, more importantly, reproducible synthesis of these compounds is a critical challenge that can significantly impact drug discovery timelines. This guide provides an in-depth comparison of published methodologies for the synthesis of thiazole acetic acid derivatives, offering practical insights and experimental data to aid researchers in navigating this complex synthetic landscape.
The Challenge of Reproducibility in Thiazole Synthesis
While numerous methods for thiazole synthesis have been reported, their reproducibility can be influenced by a multitude of factors. The classic Hantzsch thiazole synthesis, for example, is widely used but can be susceptible to variations in yield and purity due to the stability of reactants and the formation of side products.[1][2] Modern approaches, such as microwave-assisted synthesis, often promise higher yields and shorter reaction times, but their successful implementation can be dependent on specific equipment and reaction conditions.[3]
This guide will dissect and compare some of the most common synthetic routes to thiazole acetic acid derivatives, with a focus on providing a clear-eyed view of their strengths, weaknesses, and practical considerations for achieving consistent results in the laboratory.
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic strategy for thiazole acetic acid derivatives often involves a trade-off between yield, reaction time, scalability, and the availability of starting materials. Below is a comparative analysis of two prominent methods: the conventional Hantzsch synthesis and a modern microwave-assisted approach.
| Methodology | Key Reactants & Reagents | Typical Reaction Time | Reported Yield (%) | Key Advantages | Potential Reproducibility Challenges |
| Conventional Hantzsch Synthesis | α-haloketone, Thioamide/Thiourea, Solvent (e.g., Ethanol) | 2 - 8 hours | 50 - 85% | Well-established, versatile for various substitutions. | Longer reaction times can lead to side product formation. Yields can be sensitive to reactant purity and reaction temperature. Thioamide instability in acidic media can lower yields.[1][2] |
| Microwave-Assisted Synthesis | α-haloketone, Thioamide/Thiourea, Solvent (e.g., Methanol) | 10 - 30 minutes | 85 - 95% | Significantly reduced reaction times, often higher yields, and cleaner reaction profiles.[3] | Requires specialized microwave reactor. Optimization of power and temperature is crucial for reproducibility. Potential for localized overheating if not properly controlled. |
Expert Insight: While the conventional Hantzsch synthesis is a workhorse in many labs, achieving consistent high yields often requires careful control over reaction parameters. The purity of the α-haloketone is particularly critical, as impurities can lead to a cascade of side reactions, complicating purification. Microwave-assisted synthesis offers a compelling alternative, dramatically accelerating the reaction and often leading to cleaner products. However, direct translation of a conventionally heated procedure to a microwave-assisted one is not always straightforward and may require re-optimization of solvent and temperature.
A Deeper Dive: Synthesis of 2-Aryl-4-methylthiazole-5-acetic acid Derivatives
A particularly important class of thiazole acetic acid derivatives are the 2-aryl-4-methylthiazole-5-acetic acids, which have shown promising biological activities. The synthesis of these compounds typically involves a multi-step process, and the reproducibility of each step is crucial for the overall success.
Experimental Workflow: A Tale of Two Syntheses
The following diagram illustrates a common synthetic pathway and highlights key decision points and potential challenges that can impact reproducibility.
Caption: Comparative workflow for the synthesis of 2-aryl-4-methylthiazole-5-acetic acid.
Detailed Protocol: A Reproducible Microwave-Assisted Synthesis of Ethyl 2-(4-methyl-2-phenylthiazol-5-yl)acetate
This protocol details a reliable and reproducible method for the synthesis of a key intermediate in the preparation of thiazole acetic acid derivatives, leveraging the efficiency of microwave-assisted organic synthesis.
Rationale: This method was chosen for its high reported yields, significantly reduced reaction times, and generally cleaner reaction profiles, which simplifies purification and enhances reproducibility.[3]
Materials:
-
Ethyl 2-chloroacetoacetate (10 mmol)
-
Thiobenzamide (10 mmol)
-
Methanol (15 mL)
-
Triethylamine (12 mmol)
-
Microwave reactor vials (20 mL) with stir bars
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
Procedure:
-
Reaction Setup: In a 20 mL microwave reactor vial, combine ethyl 2-chloroacetoacetate (10 mmol) and thiobenzamide (10 mmol). Add methanol (15 mL) and a stir bar.
-
Base Addition: Add triethylamine (12 mmol) to the mixture. The triethylamine acts as a base to facilitate the cyclization reaction.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes. The use of a dedicated microwave reactor ensures uniform heating and precise temperature control, which are critical for reproducibility.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The use of chromatography is recommended to ensure high purity of the final product, as even small amounts of unreacted starting materials or side products can interfere with subsequent steps.
-
Characterization: The structure and purity of the isolated ethyl 2-(4-methyl-2-phenylthiazol-5-yl)acetate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]
Self-Validation: The reproducibility of this protocol can be validated by monitoring the reaction progress by TLC and ensuring consistent yields and purity across multiple runs. The spectral data of the final product should be compared with reported literature values to confirm its identity.
Characterization and Purity Assessment: The Unsung Heroes of Reproducibility
The most elegant synthesis is of little value if the final product cannot be reliably characterized and its purity confirmed. For thiazole acetic acid derivatives, a combination of analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compound. The chemical shifts and coupling constants of the protons on the thiazole ring and the acetic acid side chain provide a unique fingerprint of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the product. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.[4][5]
-
Purification Techniques:
-
Recrystallization: While often effective for final product purification, the choice of solvent is critical. In some cases, solvatomorphs can form, which may have different physical and biological properties.[6]
-
Column Chromatography: This is a powerful technique for separating the desired product from unreacted starting materials and side products, especially when dealing with complex reaction mixtures.
-
Conclusion: A Path Towards Reliable Synthesis
The reproducible synthesis of thiazole acetic acid derivatives is an achievable goal for the diligent researcher. While challenges exist, a thorough understanding of the available synthetic methodologies, their inherent limitations, and the critical role of purification and characterization can pave the way for consistent and reliable results.
This guide has provided a comparative overview of key synthetic strategies, offering both a high-level comparison and a detailed, reproducible protocol. By applying the principles of scientific integrity, careful experimental design, and robust analytical validation, researchers can confidently navigate the synthesis of these important compounds, accelerating their journey from the laboratory to potential therapeutic applications.
References
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- Giorgi, G., Salvini, L., Attanasi, O. A., Guidi, B., & Santeusanio, S. (2001). Mass spectrometric studies of 2‐aryl‐5‐acetylthiazole derivatives. Journal of Mass Spectrometry, 37(2), 169–178.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13.
- A Comparative Guide to Novel Thiazole Synthesis Methodologies. (n.d.). BenchChem.
- In the present work it was shown that under acidic conditions mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles are formed. (The isomers were distinguished by characteristic differences between their 5-H 1H n.m.r. signals and the i.r. CO bands of their trifluoroacetate derivatives.). (n.d.). Journal of the Chemical Society, Perkin Transactions 1, 1847.
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2012). Tetrahedron Letters, 53(37), 4921-4924.
- Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). Scientific Reports, 9(1), 19445.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7339.
- Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2017). RSC Advances, 7(83), 52696-52705.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega, 6(29), 18763–18776.
- ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (2012). ChemInform, 43(44).
- Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry. (1982). Biomedical Mass Spectrometry, 9(9), 376-380.
- The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. (2018). Pharmaceutical Development and Technology, 23(8), 785-794.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2018). Molecules, 23(11), 2946.
- Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. (2022). Crystals, 12(5), 655.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (2015). Farmacia, 63(2), 172-177.
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2002). Molecules, 7(10), 727-752.
- Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. (2020). Monatshefte für Chemie - Chemical Monthly, 151(8), 1269-1277.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2023). RSC Advances, 13(45), 31694-31718.
- Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. (2016). Molecules, 21(9), 1234.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4867.
- overcoming challenges in the purification of 2H-1,2,5-Oxadiazine deriv
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic Acid
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid (CAS No. 133834-03-4), ensuring the protection of laboratory personnel and the environment. The procedures outlined here are grounded in established safety principles and are designed to be self-validating, providing clarity on not just what to do, but why it's done.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle in the laboratory. This compound is a solid organic compound with a molecular structure that necessitates careful handling.[1]
Primary Hazards:
-
Acute Oral Toxicity: The compound is classified under GHS regulations with the hazard statement H302: "Harmful if swallowed".[1][2] This classification demands that measures be taken to prevent ingestion, including prohibiting eating or drinking in the laboratory and ensuring thorough hand washing after handling.[3]
-
Skin and Eye Irritation: While specific data for this exact compound is limited, analogous thiazole and acetic acid derivatives are known to cause skin and serious eye irritation.[4][5][6] The acidic nature of the carboxylic acid group and the phenolic hydroxyl group further support the potential for irritant effects. Therefore, it is prudent to treat this compound as a potential skin and eye irritant.
-
Environmental Hazards: Phenolic compounds can be toxic to aquatic life and may persist in the environment.[7][8] Thiazole derivatives are known for their wide range of biological activities; their uncontrolled release could have unintended ecological consequences.[9][10] Proper disposal is therefore essential to prevent environmental contamination.
Quick Reference Safety Profile
| Property | Information | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 133834-03-4 | [1][2] |
| Molecular Formula | C₁₁H₉NO₃S | [1][2] |
| Physical Form | Solid / Powder | [2] |
| GHS Classification | Acute Toxicity 4, Oral (H302) | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
Personal Protective Equipment (PPE) Protocol
Before handling or disposing of this compound, all personnel must be equipped with the appropriate PPE. The causality is simple: creating an effective barrier between the researcher and the chemical is the most direct way to prevent exposure.
-
Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use.[3]
-
Eye Protection: Use ANSI-rated safety glasses with side shields or chemical splash goggles.[6]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[11]
-
Respiratory Protection: While not typically required for handling small quantities of a non-volatile solid in a well-ventilated area, a dust mask or respirator may be necessary if there is a risk of generating airborne dust.[4]
Spill Management Protocol
Accidents can happen, and a prepared response is a safe response. In the event of a spill, follow these steps immediately.
-
ALERT & SECURE: Alert personnel in the immediate vicinity. Restrict access to the spill area to prevent cross-contamination.[12]
-
ASSESS: Evaluate the extent of the spill. For spills larger than what can be safely managed by laboratory staff (e.g., >500 grams), evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[11]
-
CONTAIN (for manageable spills):
-
CLEAN-UP:
-
Using a non-sparking scoop or brush, carefully sweep the neutralized material and absorbent into a designated, sealable waste container.[3] Avoid creating dust.[4]
-
Once all visible material is collected, wipe the spill area with a damp cloth or paper towel and soap and water.[14]
-
Place all cleaning materials (gloves, wipes, etc.) into the same hazardous waste container.[12]
-
-
DISPOSE & REPORT:
Step-by-Step Disposal Procedure
The ultimate goal is to ensure that this compound is handled, segregated, and disposed of in a manner that is safe, compliant, and environmentally sound.
Step 1: Waste Segregation
The principle of segregation is to prevent dangerous chemical reactions within a waste container.[15] This compound must be treated as a solid organic acid waste .
-
DO: Collect this waste in a container specifically designated for solid, non-halogenated organic waste. If a more specific "solid organic acid" waste stream exists in your facility, use that.
-
DO NOT: Mix this waste with the following:[15]
-
Bases or alkaline materials (risk of neutralization reaction, heat generation).
-
Strong oxidizing agents (risk of vigorous, exothermic reaction).
-
Aqueous or liquid waste streams.[16]
-
"Sharps" or other solid waste that could puncture the container.
-
Step 2: Containerization
Proper containerization prevents leaks and ensures safe handling during storage and transport.
-
Select an Appropriate Container: Use a wide-mouth, sealable container made of a chemically compatible material, such as high-density polyethylene (HDPE).[17] The container must be in good condition, with no cracks or residue on the outside.
-
Keep the Container Closed: The waste container must be securely sealed at all times, except when waste is being added.[17] This prevents accidental spills and exposure.
Step 3: Labeling
Accurate labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container.[18]
-
Attach a Hazardous Waste Label: As soon as the first particle of waste is added, affix your institution's official hazardous waste label to the container.
-
Complete the Label: Fill out all fields clearly and legibly.
-
Full Chemical Name: Write "this compound". Do not use abbreviations or formulas.
-
Hazard Identification: Indicate that the waste is an "Organic Acid" and is "Toxic" or "Harmful if Swallowed". Affix a GHS07 pictogram sticker if available.
-
Contact Information: Provide the name of the principal investigator and the laboratory location.
-
Step 4: Storage and Final Disposal
-
Designated Storage: Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area.[17] This area should be away from general traffic and incompatible materials.
-
Request Pickup: Once the container is full, or if waste has been accumulated for the maximum time allowed by your institution (e.g., 90 days), submit a request for pickup to your EHS department. Do not dispose of this chemical down the drain or in the regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the complete, compliant disposal workflow for this compound.
Caption: A flowchart detailing the proper disposal procedure.
References
-
Carl ROTH. Safety Data Sheet: Acetic acid.[Link]
-
PubChem. (2-hydroxyphenyl)acetic acid | C8H8O3.[Link]
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San Jose State University. Appendix ACID: Acidic Chemical Spill Response Guide.[Link]
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University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.[Link]
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CUNY. Laboratory Chemical Spill Cleanup and Response Guide.[Link]
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Saltworks Technologies. Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.[Link]
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Al-Ostath, A., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central (PMC). [Link]
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ACS Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]
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University of British Columbia. Acidic/Basic Spill Clean Up. Safety & Risk Services. [Link]
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MDPI. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation.[Link]
- Unknown Source.SPILL CLEANUP QUICK REFERENCE. (A general laboratory safety document, specific origin unavailable).
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.[Link]
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MDPI. Phenol Removals. Encyclopedia. [Link]
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IntechOpen. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.[Link]
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J&K Scientific LLC. Chemical spill cleanup procedures.[Link]
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University of Oslo. Chemical and Hazardous Waste Guide.[Link]
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IWA Publishing. Removal of phenolic compounds from olive mill wastewater (OMW) by tailoring the surface of activated carbon under acidic and basic conditions.[Link]
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NIH. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.[Link]
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PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1).[Link]
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Microbiological Supply. Laboratory Waste Guide 2024.[Link]
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Kerton Chemical. Three methods for Removal Phenolic Compounds from Wastewater.[Link]
-
NIH. Removal of Phenolic Compounds from Water Using Sewage Sludge-Based Activated Carbon Adsorption: A Review.[Link]
-
AMERICAN ELEMENTS. 2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
